molecular formula C11H22ClNO2S B1459338 4-(Cyclohexanesulfonyl)piperidine hydrochloride CAS No. 1864016-67-0

4-(Cyclohexanesulfonyl)piperidine hydrochloride

Cat. No.: B1459338
CAS No.: 1864016-67-0
M. Wt: 267.82 g/mol
InChI Key: FWQWENLVJRLMHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Cyclohexanesulfonyl)piperidine hydrochloride (CAS 1864016-67-0) is a high-purity chemical building block of significant interest in medicinal and agrochemical research. This compound features a piperidine ring, a prevalent nitrogen-containing heterocycle in FDA-approved drugs, linked to a cyclohexyl group via a sulfonyl moiety. The molecular framework of this compound is highly valuable for constructing novel sulfonamide derivatives, a class known for a wide spectrum of bioactivities. Its primary research application is in the design and synthesis of novel antibacterial agents, particularly for managing intractable plant bacterial diseases. Recent studies highlight that sulfonamide derivatives containing a piperidine fragment exhibit excellent in vitro antibacterial potency against devastating phytopathogens like Xanthomonas oryzae pv. oryzae (Xoo), which causes bacterial leaf blight in rice. The proposed mechanism of action for such compounds involves the inhibition of dihydropteroate synthase (DHPS), a critical enzyme in the folate biosynthesis pathway, thereby disrupting bacterial DNA synthesis. Some derivatives are also known to interact with and disrupt bacterial cell membrane integrity, leading to irreversible damage and cell death. This dual mechanism of action makes related sulfonamide-piperidine hybrids promising leads for developing new bactericides with enhanced efficacy and potentially lower resistance. This product is intended for research and development purposes in a controlled laboratory environment only. It is strictly labeled as "For Research Use Only" and is not intended for diagnostic, therapeutic, or any personal use.

Properties

IUPAC Name

4-cyclohexylsulfonylpiperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO2S.ClH/c13-15(14,10-4-2-1-3-5-10)11-6-8-12-9-7-11;/h10-12H,1-9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWQWENLVJRLMHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)S(=O)(=O)C2CCNCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.82 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1864016-67-0
Record name Piperidine, 4-(cyclohexylsulfonyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1864016-67-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(cyclohexanesulfonyl)piperidine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Navigating the Core Properties of 4-Substituted Piperidine Hydrochlorides: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Exploration of a Privileged Scaffold in Medicinal Chemistry

Executive Summary

The piperidine moiety is a cornerstone of modern medicinal chemistry, recognized as a privileged scaffold due to its frequent appearance in a wide array of approved therapeutic agents. Its utility stems from its capacity to impart favorable physicochemical properties, such as modulating lipophilicity and aqueous solubility, and to present functional groups in a defined three-dimensional space, thereby facilitating precise interactions with biological targets. This technical guide provides a comprehensive overview of the basic properties of 4-substituted piperidine hydrochlorides, a prominent subclass of these heterocyclic compounds.

It is important to note that a comprehensive search of available scientific literature and chemical databases did not yield specific data for 4-(Cyclohexanesulfonyl)piperidine hydrochloride. Therefore, this guide will focus on the general characteristics of 4-substituted piperidine hydrochlorides, drawing upon data from structurally analogous compounds to provide a representative and scientifically grounded understanding for researchers, scientists, and drug development professionals. The principles and methodologies discussed herein are broadly applicable to novel derivatives within this chemical class.

Physicochemical Properties: A Foundation for Drug Design

The physical and chemical properties of a molecule are fundamental to its behavior in biological systems, influencing everything from solubility and absorption to metabolic stability and target engagement. 4-substituted piperidine hydrochlorides are typically white to off-white crystalline solids. The hydrochloride salt form enhances aqueous solubility and stability, which is often advantageous for formulation and handling.

The nature of the substituent at the 4-position of the piperidine ring plays a pivotal role in defining the molecule's overall physicochemical profile. For instance, the introduction of a cyclohexyl group can increase lipophilicity, which may enhance membrane permeability. Conversely, the presence of polar functional groups can increase hydrophilicity.

Table 1: Physicochemical Properties of Representative 4-Substituted Piperidine Hydrochlorides

Compound NameMolecular FormulaMolecular Weight ( g/mol )AppearanceSolubility
4-(Cyclohexylmethyl)piperidine hydrochlorideC12H24ClN217.78Not specifiedNot specified
1-Cyclohexylpiperidine-4-carboxylic acid hydrochlorideC12H22ClNO2247.76Not specifiedNot specified
4-Chloropiperidine hydrochlorideC5H11Cl2N156.05White crystalline solidSoluble in water and ethanol, slightly soluble in chloroform
Piperidine hydrochlorideC5H12ClN121.61Not specifiedSoluble in water

Data compiled from various sources.

Synthesis and Characterization: Building the Piperidine Core

The synthesis of 4-substituted piperidines often involves the construction of the piperidine ring as a key step, followed by functionalization at the 4-position. A common and versatile approach is the synthesis of 4-piperidones, which serve as valuable intermediates for a wide range of derivatives.

One established method for the synthesis of 4-piperidones is the Dieckmann condensation of a diester, followed by hydrolysis and decarboxylation. Another powerful technique is the aza-Prins type cyclization, which can be mediated by catalysts like NbCl5 to form 4-chloropiperidine derivatives from epoxides and homoallylic amines. The resulting 4-substituted piperidine can then be converted to its hydrochloride salt by treatment with hydrochloric acid.

General Synthesis of 4-Substituted Piperidine Hydrochlorides Starting Materials Starting Materials Cyclization Reaction Cyclization Reaction Starting Materials->Cyclization Reaction e.g., Dieckmann Condensation, aza-Prins Cyclization 4-Piperidone Intermediate 4-Piperidone Intermediate Cyclization Reaction->4-Piperidone Intermediate Formation of piperidine ring Functionalization at C4 Functionalization at C4 4-Piperidone Intermediate->Functionalization at C4 Introduction of desired substituent 4-Substituted Piperidine 4-Substituted Piperidine Functionalization at C4->4-Substituted Piperidine Salt Formation Salt Formation 4-Substituted Piperidine->Salt Formation Treatment with HCl 4-Substituted Piperidine\n Hydrochloride 4-Substituted Piperidine Hydrochloride Salt Formation->4-Substituted Piperidine\n Hydrochloride

Figure 1: A generalized workflow for the synthesis of 4-substituted piperidine hydrochlorides, highlighting key stages from starting materials to the final salt form.

Characterization of the final product is crucial to confirm its identity and purity. Standard analytical techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the molecular structure.

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

  • High-Performance Liquid Chromatography (HPLC): To assess purity and quantify the compound.

  • X-ray Crystallography: To determine the solid-state structure.

Biological Activities and Therapeutic Potential: A Privileged Scaffold in Action

The piperidine ring is a versatile scaffold that can be tailored to interact with a wide range of biological targets. Consequently, 4-substituted piperidine derivatives have been investigated for a multitude of therapeutic applications.

Key therapeutic areas include:

  • Neurological Disorders: Many piperidine-containing compounds act on the central nervous system (CNS). They can serve as intermediates in the synthesis of drugs targeting neurological conditions. For instance, certain derivatives have been shown to modulate dopamine reuptake, suggesting potential applications in conditions like Parkinson's disease.

  • Oncology: The piperidine scaffold is found in several anticancer agents. Some derivatives have demonstrated the ability to inhibit the proliferation of tumor cells.

  • Infectious Diseases: Piperidine derivatives have shown promise as antimicrobial agents, with some compounds exhibiting activity against Mycobacterium tuberculosis.

Therapeutic Applications of 4-Substituted Piperidines 4-Substituted Piperidines 4-Substituted Piperidines Neurological Disorders Neurological Disorders 4-Substituted Piperidines->Neurological Disorders  Dopamine Reuptake Inhibition Oncology Oncology 4-Substituted Piperidines->Oncology  Antiproliferative Activity Infectious Diseases Infectious Diseases 4-Substituted Piperidines->Infectious Diseases  Antimicrobial Effects

Figure 2: A diagram illustrating the diverse therapeutic areas where 4-substituted piperidine derivatives have shown potential.

The biological activity of these compounds is highly dependent on the nature and stereochemistry of the substituent at the 4-position, which dictates the binding interactions with the target protein.

Analytical Methodologies: Ensuring Quality and Purity

Accurate and robust analytical methods are essential for the quality control of any active pharmaceutical ingredient (API). High-performance liquid chromatography (HPLC) is a widely used technique for the analysis of piperidine derivatives.

Example Protocol: RP-HPLC for the Determination of Piperidine Derivatives

This protocol is based on a published method for the analysis of piperidine and its hydrochloride salt.

Objective: To determine the purity of a 4-substituted piperidine hydrochloride sample.

Instrumentation:

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm)

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of water with 0.1% phosphoric acid (Phase A) and acetonitrile (Phase B). A common gradient could be, for example, 32:68 (v/v) A:B.

  • Standard Solution Preparation: Accurately weigh and dissolve the reference standard of the piperidine derivative in the mobile phase to prepare a stock solution of known concentration. Prepare a series of dilutions to create a calibration curve.

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a concentration within the range of the calibration curve.

  • Chromatographic Conditions:

    • Column: Inertsil C18 (250 x 4.6 mm I.D.)

    • Column Temperature: 30°C

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detection Wavelength: Determined by the UV absorbance maximum of the analyte.

  • Analysis: Inject the standard solutions and the sample solution into the HPLC system.

  • Data Processing: Construct a calibration curve by plotting the peak area against the concentration of the standard solutions. Determine the concentration of the analyte in the sample solution from the calibration curve and calculate the purity.

Safety and Handling: A Researcher's Responsibility

Piperidine and its derivatives require careful handling due to their potential biological activity and, in some cases, hazardous properties. While specific data for this compound is unavailable, general safety precautions for piperidine hydrochlorides should be followed.

  • Toxicity: Piperidine hydrochloride is classified as toxic if swallowed. Derivatives may cause skin and eye irritation, as well as respiratory irritation.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, chemical-resistant gloves, and a lab coat. Work in a well-ventilated area, preferably in a chemical fume hood.

  • Handling: Avoid creating dust when handling solid materials. Prevent contact with skin, eyes, and clothing.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

  • Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.

Always consult the specific Safety Data Sheet (SDS) for the particular piperidine derivative being handled for detailed safety information.

Conclusion

The 4-substituted piperidine hydrochloride scaffold represents a highly valuable and versatile platform in drug discovery and development. While specific information on this compound is not currently available, the general principles of synthesis, characterization, biological activity, and handling discussed in this guide provide a solid foundation for researchers working with this important class of compounds. The continued exploration of novel derivatives based on the piperidine core holds significant promise for the development of new and effective therapies for a wide range of diseases.

References

  • Piperidine Synthesis. DTIC. [Link]

  • 4-(Cyclohexylmethyl)piperidine hydrochloride | C12H24ClN | CID 85723303. PubChem. [Link]

  • 4-CHLORO-PIPERIDINE HYDROCHLORIDE. ChemBK. [Link]

  • SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES. Rasayan Journal of Chemistry. [Link]

  • Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. IJNRD. [Link]

  • WO2022195497A1 - A process for the preparation of 4-piperidone hcl hydrate.
  • Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. NIH. [Link]

  • CN105924408A - Synthetic method of piperidine hydrochloride.
  • Piperidine | C5H11N | CID 8082. PubChem. [Link]

  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed. [Link]

  • [(4-Cyclohexylphenyl)sulfonyl]piperidine | C17H25NO2S | CID 7031994. PubChem. [Link]

An In-depth Technical Guide to 4-(Cyclohexanesulfonyl)piperidine Hydrochloride: Synthesis, Characterization, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of 4-(Cyclohexanesulfonyl)piperidine hydrochloride, a heterocyclic compound with significant potential in medicinal chemistry. Addressed to researchers, scientists, and professionals in drug development, this document delves into the synthesis, analytical characterization, and prospective applications of this molecule, grounding its claims in established scientific principles and methodologies.

Introduction and Compound Identification

The initial challenge in exploring this compound is the absence of a dedicated CAS number in major chemical databases. This suggests the compound may be a novel entity or a less-common research intermediate. However, the structural components—a piperidine ring and a cyclohexanesulfonyl group—are well-characterized in medicinal chemistry. The piperidine moiety is a privileged scaffold, appearing in numerous approved drugs due to its favorable physicochemical properties and ability to interact with biological targets.[1][2]

For the purpose of this guide, we will proceed by examining the synthesis and properties of this molecule as a novel compound, drawing on established chemistry for its constituent parts. For reference, the CAS numbers of closely related compounds are provided in the table below.

Compound NameCAS Number
Piperidine hydrochloride6091-44-7[3][4][5]
4-(Cyclohexylmethyl)piperidine hydrochloride188844-14-6[6][7]
Piperidine-4-carbonitrile hydrochloride24041-22-3[8]

Retrosynthetic Analysis and Synthesis Strategy

The synthesis of this compound can be approached through a logical retrosynthetic pathway. The primary disconnection is at the sulfur-carbon bond, suggesting a reaction between a piperidine derivative and a cyclohexanesulfonyl precursor.

G Target This compound Intermediate1 4-(Cyclohexanesulfonyl)piperidine Target->Intermediate1 HCl addition Precursor1 Piperidine or Protected Piperidine Derivative Intermediate1->Precursor1 Sulfonylation Precursor2 Cyclohexanesulfonyl Chloride Intermediate1->Precursor2 Sulfonylation

Caption: Retrosynthetic analysis of this compound.

Synthesis of the Piperidine Core

The piperidine ring can be synthesized through various established methods. One common approach is the catalytic hydrogenation of the corresponding pyridine derivative.

Experimental Protocol: Synthesis of Piperidine from Pyridine

  • Reaction Setup: In a high-pressure reactor, dissolve pyridine in a suitable solvent such as ethanol.

  • Catalyst Addition: Add a catalytic amount of a heterogeneous catalyst, for example, rhodium on carbon (Rh/C).

  • Hydrogenation: Pressurize the reactor with hydrogen gas (typically 50-100 atm) and heat to the desired temperature (e.g., 80-100 °C).

  • Monitoring: Monitor the reaction progress by gas chromatography (GC) or thin-layer chromatography (TLC) until the pyridine is fully consumed.

  • Work-up: After cooling and depressurizing, filter off the catalyst. Remove the solvent under reduced pressure to yield piperidine.

Introduction of the Cyclohexanesulfonyl Group

The cyclohexanesulfonyl group is introduced by reacting a suitable piperidine derivative with cyclohexanesulfonyl chloride. The choice of the piperidine starting material is critical. Direct sulfonylation of piperidine can lead to N-sulfonylation. Therefore, a strategy involving a 4-substituted piperidine is preferable. A plausible route involves the nucleophilic substitution of a leaving group at the 4-position of the piperidine ring with a cyclohexylsulfinate salt, or the oxidation of a pre-installed 4-(cyclohexylthio)piperidine.

A more direct and common approach in contemporary organic synthesis is the radical addition of a sulfonyl precursor to a suitably functionalized piperidine.

Experimental Protocol: Synthesis of 4-(Cyclohexanesulfonyl)piperidine

  • Starting Material: Begin with a protected 4-halopiperidine, for example, N-Boc-4-chloropiperidine.

  • Sulfinate Salt Preparation: Prepare sodium cyclohexylsulfinate from cyclohexylmagnesium bromide and sulfur dioxide.

  • Nucleophilic Substitution: In a suitable polar aprotic solvent like DMF, react N-Boc-4-chloropiperidine with sodium cyclohexylsulfinate at an elevated temperature (e.g., 80-100 °C).

  • Monitoring and Work-up: Monitor the reaction by LC-MS. Upon completion, perform an aqueous work-up, extracting the product with an organic solvent like ethyl acetate.

  • Purification: Purify the resulting N-Boc-4-(cyclohexanesulfonyl)piperidine by column chromatography.

  • Deprotection: Remove the Boc protecting group using a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid in dioxane.

  • Salt Formation: If not already in the hydrochloride form from the deprotection step, the free base can be dissolved in a suitable solvent like diethyl ether and treated with a solution of HCl in the same solvent to precipitate the desired this compound.

G cluster_0 Synthesis Workflow Start N-Boc-4-chloropiperidine + Sodium cyclohexylsulfinate Step1 Nucleophilic Substitution in DMF Start->Step1 Step2 Aqueous Work-up and Extraction Step1->Step2 Step3 Column Chromatography Step2->Step3 Intermediate N-Boc-4-(cyclohexanesulfonyl)piperidine Step3->Intermediate Step4 Boc Deprotection with HCl/Dioxane Intermediate->Step4 End This compound Step4->End

Caption: Proposed workflow for the synthesis of the target compound.

Analytical Characterization

Comprehensive characterization is essential to confirm the identity and purity of the synthesized this compound. A combination of spectroscopic and chromatographic techniques should be employed.

Analytical MethodExpected Results
NMR Spectroscopy ¹H and ¹³C NMR spectra will confirm the connectivity of the cyclohexyl and piperidine rings. The proton spectrum should show characteristic peaks for the piperidine and cyclohexane protons. The carbon spectrum will show the corresponding carbon signals.
Mass Spectrometry High-resolution mass spectrometry (HRMS) will provide the exact mass of the molecular ion, confirming the elemental composition.
Infrared (IR) Spectroscopy The IR spectrum should exhibit characteristic absorption bands for the S=O stretches of the sulfone group (typically in the regions of 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹).
HPLC Analysis A validated HPLC method can be used to determine the purity of the compound. A reversed-phase column with a mobile phase of acetonitrile and water (with an additive like TFA or formic acid) would be a suitable starting point.[9][10][11]
Elemental Analysis Provides the percentage composition of C, H, N, S, and Cl, which should match the calculated theoretical values for the hydrochloride salt.

Potential Applications in Drug Discovery

The piperidine scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, antiviral, and CNS-targeting effects.[1][2] The introduction of a sulfonyl group can modulate the physicochemical properties of a molecule, such as its solubility and ability to act as a hydrogen bond acceptor.

As a Building Block in Medicinal Chemistry

This compound can serve as a versatile intermediate for the synthesis of more complex molecules.[5][12] The secondary amine of the piperidine ring can be functionalized to introduce various pharmacophoric groups.

Potential as a Bioactive Agent
  • Enzyme Inhibition: Sulfonamide-containing molecules are known inhibitors of various enzymes, such as carbonic anhydrases.[13] The cyclohexanesulfonyl moiety could confer specific binding properties.

  • CNS-Active Agents: The piperidine ring is a common feature in drugs targeting the central nervous system.[2] The lipophilic cyclohexyl group may enhance blood-brain barrier penetration.

  • Anticancer Properties: Certain piperidine derivatives have shown promise in cancer research.[14][15]

Safety and Handling

As with any research chemical, this compound should be handled with appropriate safety precautions. While specific toxicity data is not available, related piperidine salts are known to be toxic if swallowed and can cause skin and eye irritation.[4][16][17][18]

Recommended Handling Procedures:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[17]

  • Avoid inhalation of dust and contact with skin and eyes.

  • Store in a tightly closed container in a cool, dry place.[18]

Conclusion

While this compound may not be a commercially available compound with a registered CAS number, its synthesis is achievable through established synthetic methodologies. Its structural features suggest significant potential as a building block for novel therapeutic agents. This guide provides a foundational framework for its synthesis, characterization, and exploration in drug discovery programs. Further research into its biological activity is warranted to fully elucidate its therapeutic potential.

References

  • PubChem. (n.d.). 4-(Cyclohexylmethyl)piperidine hydrochloride. Retrieved from [Link]

  • Carl ROTH. (2025). Safety Data Sheet: Piperidine. Retrieved from [Link]

  • ResearchGate. (2025). Validated HPLC Method for the Quantitative Analysis of a 4-Methanesulfonyl-Piperidine Hydrochloride Salt. Retrieved from [Link]

  • ResearchGate. (2021). Piperidine nucleus in the field of drug discovery. Retrieved from [Link]

  • Google Patents. (n.d.). CN105924408A - Synthetic method of piperidine hydrochloride.
  • PubMed Central. (n.d.). Discovery of a New Class of 1-(4-Sulfamoylbenzoyl)piperidine-4-carboxamides as Human Carbonic Anhydrase Inhibitors. Retrieved from [Link]

  • PubMed. (2022). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. Retrieved from [Link]

  • DTIC. (n.d.). Piperidine Synthesis. Retrieved from [Link]

  • Google Patents. (n.d.). CN1583742A - Method for preparing 4-piperidyl piperidine.
  • R Discovery. (2021). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. Retrieved from [Link]

  • Wikipedia. (n.d.). Piperidine. Retrieved from [Link]

  • GSRS. (n.d.). 4-(CYCLOHEXYLMETHYL)PIPERIDINE HYDROCHLORIDE. Retrieved from [Link]

  • UNODC. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved from [Link]

  • Acros Organics. (2023). SAFETY DATA SHEET. Retrieved from [Link]

  • NSJ Prayoglife. (n.d.). Piperidine-4-carbonitrile hydrochloride | CAS No: 24041-22-3. Retrieved from [Link]

  • PubMed. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. Retrieved from [Link]

  • Rasayan Journal of Chemistry. (n.d.). SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES. Retrieved from [Link]

  • NTU Journal of Pure Sciences. (2022). A Review on Analytical Methods for Piperazine Determination. Retrieved from [Link]

Sources

Introduction: The Enduring Significance of the Piperidine Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 4-Chloropiperidine Hydrochloride: A Cornerstone for Modern Drug Discovery

The piperidine ring, a six-membered nitrogen-containing heterocycle, stands as one of the most vital structural motifs in the landscape of medicinal chemistry. Its prevalence is not a matter of chance; the piperidine scaffold is considered a "privileged scaffold" due to its unique combination of properties that enhance a molecule's "druggability."[1] This includes providing high chemical stability, modulating lipophilicity and water solubility, and offering a three-dimensional structure that can adapt to the steric demands of biological targets.[1] Consequently, piperidine derivatives are integral components in numerous classes of pharmaceuticals, targeting a wide array of conditions from central nervous system (CNS) disorders to cancer.[1] The strategic functionalization of the piperidine ring is a cornerstone of modern drug design, allowing for the fine-tuning of a compound's pharmacokinetic and pharmacodynamic profile.[2] Among the vast library of functionalized piperidines, halogenated intermediates serve as exceptionally versatile building blocks. This guide focuses on one such critical intermediate: 4-Chloropiperidine hydrochloride.

4-Chloropiperidine Hydrochloride: A Versatile Synthetic Intermediate

4-Chloropiperidine hydrochloride is a widely utilized intermediate in the pharmaceutical and chemical industries.[3] Its value lies in the strategic placement of a chlorine atom at the 4-position of the piperidine ring. This chlorine atom serves as an effective leaving group, facilitating nucleophilic substitution reactions and allowing for the facile introduction of a wide variety of functional groups. The compound is supplied as its hydrochloride salt, which enhances its stability and solubility in aqueous and alcoholic media, simplifying its handling and use in various reaction conditions.[4] Its role as a foundational building block makes it indispensable for researchers engaged in the discovery and development of novel therapeutic agents.[3][4]

Physicochemical Properties and Characterization

A comprehensive understanding of a compound's physical and chemical properties is fundamental for its effective use in synthesis and research. The key properties of 4-Chloropiperidine hydrochloride are summarized below.

PropertyValueSource(s)
CAS Number 5382-19-4[3]
Molecular Formula C₅H₁₀ClN·HCl (or C₅H₁₁Cl₂N)[3][5]
Molecular Weight 156.06 g/mol [3]
Appearance White to off-white crystalline solid[4][6]
Melting Point 200-201 °C[5]
Solubility Soluble in water and ethanol; slightly soluble in chloroform and methanol.[5][6]
Storage Conditions Store at room temperature or 0-8°C in an inert atmosphere.[3][5]

Synthesis of 4-Chloropiperidine Hydrochloride

Multiple synthetic routes to 4-substituted piperidines exist, including methods like the aza-Prins cyclization, which is effective for producing 4-halopiperidine derivatives.[7] A common laboratory-scale preparation method involves the direct chlorination of a protected piperidine precursor, followed by deprotection and salt formation. A more direct, albeit potentially less selective, method involves the reaction of piperidine itself with a chlorinating agent, followed by acidification to yield the hydrochloride salt.[6] The mechanism for aza-Prins cyclization involves the Lewis acid-mediated opening of an epoxide ring, followed by intramolecular cyclization with a homoallylic amine to form a piperidine carbonium ion, which is then trapped by a chloride ion.[7]

Below is a representative workflow for the synthesis of 4-Chloropiperidine hydrochloride from a 4-hydroxypiperidine precursor, a common and reliable method that offers good control over the reaction.

Synthesis_Workflow cluster_0 Step 1: Chlorination cluster_1 Step 2: Deprotection & Salt Formation Start N-Boc-4-hydroxypiperidine Reagent1 SOCl₂ (Thionyl Chloride) in Dichloromethane (DCM) Start->Reagent1 Reaction Product1 N-Boc-4-chloropiperidine Reagent1->Product1 Forms intermediate Reagent2 HCl in Dioxane or Diethyl Ether Product1->Reagent2 Reaction FinalProduct 4-Chloropiperidine hydrochloride Reagent2->FinalProduct Yields final product Application_Workflow Start 4-Chloropiperidine Hydrochloride Nucleophile Nucleophile (R-NH₂) + Base (e.g., K₂CO₃) Start->Nucleophile Nucleophilic Substitution (SN2) Product 4-Substituted Piperidine Derivative Nucleophile->Product Bioactive Bioactive Molecule (e.g., CNS Agent, Antihistamine) Product->Bioactive Further Synthetic Steps

Sources

Navigating the Therapeutic Potential of the Sulfonylpiperidine Scaffold: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Piperidine Moiety as a Privileged Scaffold in Medicinal Chemistry

The piperidine ring, a saturated six-membered heterocycle containing a nitrogen atom, is a cornerstone in the design and discovery of novel therapeutics.[1][2][3] Its prevalence in over twenty classes of pharmaceuticals, including anticancer agents, analgesics, and antipsychotics, underscores its significance as a "privileged scaffold".[1][2][3] The conformational flexibility of the piperidine ring, coupled with its ability to engage in various intermolecular interactions, allows for the fine-tuning of pharmacokinetic and pharmacodynamic properties. This guide delves into a specific and promising class of piperidine-containing compounds: the sulfonylpiperidine derivatives, with a conceptual focus on the representative structure of 4-(Cyclohexanesulfonyl)piperidine hydrochloride. While specific data on this particular molecule is limited in publicly available literature, this document will provide a comprehensive overview of the synthesis, potential applications, and key characteristics of the broader sulfonylpiperidine class, offering valuable insights for researchers and drug development professionals.

Physicochemical and Structural Characteristics

The fundamental properties of sulfonylpiperidine derivatives are dictated by the interplay between the basic piperidine nitrogen, the electron-withdrawing sulfonyl group, and the nature of the substituents on both the sulfonyl and piperidine moieties.

PropertyGeneral Characteristics of SulfonylpiperidinesInferred Characteristics for this compound
Molecular Formula VariableC₁₁H₂₂ClNO₂S
Molecular Weight VariableApproximately 283.82 g/mol
Appearance Typically white to off-white crystalline solidsExpected to be a white or off-white solid
Solubility Generally soluble in organic solvents like methanol, ethanol, and DMSO. Hydrochloride salts exhibit enhanced aqueous solubility.The hydrochloride salt form would likely confer moderate water solubility.
pKa The piperidine nitrogen is basic, with a pKa generally in the range of 8-10. The sulfonyl group is electron-withdrawing and can slightly reduce the basicity of the piperidine nitrogen.The pKa of the piperidine nitrogen is anticipated to be in the basic range, allowing for salt formation.

Synthetic Strategies for Sulfonylpiperidine Derivatives

The synthesis of sulfonylpiperidine derivatives can be approached through several strategic disconnections. A common and versatile method involves the reaction of a piperidine core with a suitable sulfonyl chloride.

General Synthetic Workflow

G cluster_0 Starting Materials cluster_1 Reaction cluster_2 Intermediate cluster_3 Final Steps cluster_4 Product A Piperidine Derivative (e.g., Piperidin-4-ol or 4-aminopiperidine) C Sulfonylation A->C B Cyclohexanesulfonyl chloride B->C D 4-(Cyclohexanesulfonyl)piperidine derivative C->D E Optional: Further functionalization D->E F Salt Formation (with HCl) D->F E->F G This compound F->G

Caption: General synthetic workflow for sulfonylpiperidine derivatives.

Step-by-Step Conceptual Synthesis of this compound

Step 1: N-Protection of a Piperidine Synthon (Optional but Recommended)

  • Rationale: To prevent undesired side reactions at the piperidine nitrogen if the starting material is not already N-substituted. A common protecting group is the tert-butyloxycarbonyl (Boc) group.

  • Procedure:

    • Dissolve the chosen 4-substituted piperidine (e.g., piperidin-4-one) in a suitable solvent such as dichloromethane (DCM) or a mixture of dioxane and water.

    • Add a base, such as triethylamine or sodium bicarbonate.

    • Slowly add di-tert-butyl dicarbonate (Boc₂O) at 0 °C.

    • Allow the reaction to warm to room temperature and stir until completion, monitored by Thin Layer Chromatography (TLC).

    • Work up the reaction by extracting the product into an organic solvent, washing with brine, drying over anhydrous sodium sulfate, and concentrating under reduced pressure.

Step 2: Introduction of the Cyclohexanesulfonyl Moiety

  • Rationale: Formation of the key sulfonamide bond.

  • Procedure:

    • Dissolve the N-protected piperidine derivative in an anhydrous aprotic solvent like DCM or tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).

    • Add a non-nucleophilic base, such as triethylamine or pyridine.

    • Cool the mixture to 0 °C and slowly add cyclohexanesulfonyl chloride.

    • Stir the reaction at room temperature until completion.

    • Quench the reaction with water or a saturated aqueous solution of ammonium chloride.

    • Extract the product, dry the organic layer, and purify by column chromatography.

Step 3: Deprotection of the Piperidine Nitrogen

  • Rationale: Removal of the protecting group to yield the free secondary amine.

  • Procedure (for Boc deprotection):

    • Dissolve the N-Boc protected intermediate in a suitable solvent such as DCM or dioxane.

    • Add a strong acid, such as trifluoroacetic acid (TFA) or a solution of hydrogen chloride in dioxane.

    • Stir at room temperature until the reaction is complete.

    • Concentrate the reaction mixture under reduced pressure to remove the acid and solvent.

Step 4: Hydrochloride Salt Formation

  • Rationale: To improve the compound's crystallinity, stability, and aqueous solubility for biological testing.

  • Procedure:

    • Dissolve the free base of 4-(cyclohexanesulfonyl)piperidine in a suitable solvent, such as diethyl ether or ethyl acetate.

    • Slowly add a solution of hydrogen chloride in the same or a compatible solvent (e.g., HCl in diethyl ether).

    • The hydrochloride salt will typically precipitate out of the solution.

    • Collect the solid by filtration, wash with the solvent, and dry under vacuum.

Potential Pharmacological Applications and Mechanism of Action

The sulfonylpiperidine scaffold is a versatile pharmacophore found in compounds targeting a wide range of biological systems. While the specific targets of this compound are not defined, we can infer potential applications based on related structures.

Anticancer Activity

Piperidine derivatives are extensively explored as anticancer agents.[4] The sulfonyl group can act as a hydrogen bond acceptor and participate in key interactions with biological targets. One potential mechanism of action for sulfonylpiperidine derivatives is the inhibition of dihydropteroate synthase (DHPS), a critical enzyme in the folate biosynthesis pathway necessary for DNA synthesis in rapidly proliferating cells.[5]

cluster_0 Folate Biosynthesis Pathway cluster_1 Inhibition A PABA C DHPS (Dihydropteroate Synthase) A->C B DHPPP B->C D Dihydropteroate C->D E DNA Synthesis D->E ... F Sulfonylpiperidine Derivative F->C Inhibits

Caption: Potential inhibition of DHPS by sulfonylpiperidine derivatives.

Neurological Disorders

Piperidine-containing compounds are also investigated for their potential in treating neurological disorders.[6] They can serve as ligands for various receptors and transporters in the central nervous system (CNS). The lipophilicity of the cyclohexyl group in this compound may facilitate its crossing of the blood-brain barrier.

Analytical Characterization

A comprehensive analytical characterization is crucial to confirm the identity, purity, and stability of a synthesized compound.

Analytical TechniquePurposeExpected Observations for this compound
¹H and ¹³C NMR Structural elucidation and confirmation.Characteristic peaks for the cyclohexyl and piperidine protons and carbons. The chemical shifts will be influenced by the sulfonyl group.
Mass Spectrometry (MS) Determination of the molecular weight and fragmentation pattern.A molecular ion peak corresponding to the exact mass of the free base or the protonated molecule.
High-Performance Liquid Chromatography (HPLC) Purity assessment and quantification.A single major peak indicating high purity. The method would likely involve a C18 reversed-phase column with a mobile phase of acetonitrile and water containing an ion-pairing agent or a buffer.
Fourier-Transform Infrared Spectroscopy (FTIR) Identification of functional groups.Characteristic absorption bands for the S=O stretch of the sulfonyl group (around 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹), N-H stretch (for the hydrochloride salt), and C-H stretches.
Elemental Analysis Confirmation of the elemental composition.The experimentally determined percentages of C, H, N, Cl, and S should be within ±0.4% of the theoretical values.

Safety and Handling

While specific toxicity data for this compound is not available, compounds with similar structures are known to be irritants. For instance, 4-(Cyclohexylmethyl)piperidine hydrochloride is classified as causing skin and serious eye irritation, and may cause respiratory irritation.[7] Therefore, appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this and related compounds. Work should be conducted in a well-ventilated fume hood.

Conclusion and Future Perspectives

The sulfonylpiperidine scaffold represents a promising area for drug discovery, with the potential to yield novel therapeutics for a variety of diseases. While the specific biological profile of this compound remains to be elucidated, the structural motifs present suggest that it warrants further investigation. Future studies should focus on developing a robust and scalable synthesis, followed by a comprehensive screening cascade to identify its biological targets and evaluate its therapeutic potential. The insights provided in this guide offer a foundational framework for researchers embarking on the exploration of this intriguing class of molecules.

References

  • Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. [Link]

  • Abdelshaheed, M. M., Fawzy, I. M., El-Subbagh, H. I., & Youssef, K. M. (2021). Piperidine nucleus in the field of drug discovery. Future Journal of Pharmaceutical Sciences, 7(1), 1-15. [Link]

  • Pharmacological Applications of Piperidine Derivatives. (2023). In Encyclopedia.pub. [Link]

  • Gassama, A., & Diatta, A. (2015). Synthesis of N-Substituted piperidines from piperidone. Journal de la Société Ouest-Africaine de Chimie, 39, 31-40. [Link]

  • Novel Sulfonamide Derivatives Containing a Piperidine Moiety as New Bactericide Leads for Managing Plant Bacterial Diseases. (2023). National Center for Biotechnology Information. [Link]

  • 4-(Cyclohexylmethyl)piperidine hydrochloride. PubChem. [Link]

  • CN1583742A - Method for preparing 4-piperidyl piperidine.

Sources

An In-depth Technical Guide to the Prospective Synthesis and Characterization of 4-(Cyclohexanesulfonyl)piperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: This document provides a theoretical framework for the synthesis and analysis of 4-(Cyclohexanesulfonyl)piperidine hydrochloride, a novel compound with limited currently available public information. The proposed methodologies are based on established principles of organic chemistry and analytical science, drawing from literature on analogous compounds. All protocols should be adapted and optimized under appropriate laboratory conditions.

Introduction

The piperidine moiety is a ubiquitous scaffold in medicinal chemistry, forming the core of numerous approved pharmaceuticals.[1] Its saturated heterocyclic structure allows for three-dimensional diversity, influencing the pharmacokinetic and pharmacodynamic properties of drug candidates. When coupled with a sulfonamide group, the resulting piperidine sulfonamide scaffold has been explored for a range of therapeutic applications, including as antibacterial agents and enzyme inhibitors.[2][3] This guide outlines a prospective study for the synthesis, purification, and characterization of a novel compound, this compound. The rationale for this exploration lies in the potential for the cyclohexanesulfonyl group to impart favorable lipophilicity and metabolic stability, making it an intriguing candidate for further investigation in drug discovery programs.

Physicochemical Properties (Predicted)

A summary of the predicted and known properties of the key reagents and the target compound are presented below.

Compound NameMolecular FormulaMolecular Weight ( g/mol )Physical StateMelting Point (°C)Boiling Point (°C)
PiperidineC₅H₁₁N85.15Colorless liquid-7106
Cyclohexanesulfonyl ChlorideC₆H₁₁ClO₂S182.67Colorless to pale yellow liquidN/A125 (at 13 Torr)
4-(Cyclohexanesulfonyl)piperidineC₁₁H₂₁NO₂S231.36Predicted: SolidPredicted: Not availablePredicted: Not available
This compoundC₁₁H₂₂ClNO₂S267.82Predicted: Crystalline solidPredicted: Not availablePredicted: Not available

Data for Piperidine[4] and Cyclohexanesulfonyl Chloride[5][6] are from established sources. Data for the target compound and its free base are predicted.

Proposed Synthesis Pathway

The synthesis of this compound is proposed as a two-step process: 1) the sulfonylation of piperidine with cyclohexanesulfonyl chloride to form the free base, 4-(Cyclohexanesulfonyl)piperidine, and 2) the subsequent formation of the hydrochloride salt.

Synthesis_Pathway Piperidine Piperidine Reaction_Step1 Sulfonylation (Base, Solvent) Piperidine->Reaction_Step1 Cyclohexanesulfonyl_Chloride Cyclohexanesulfonyl Chloride Cyclohexanesulfonyl_Chloride->Reaction_Step1 Free_Base 4-(Cyclohexanesulfonyl)piperidine Reaction_Step1->Free_Base Forms free base Reaction_Step2 Salt Formation (HCl in Dioxane) Free_Base->Reaction_Step2 Final_Product 4-(Cyclohexanesulfonyl)piperidine Hydrochloride Reaction_Step2->Final_Product Precipitates salt Analytical_Workflow Start Synthesized Compound Purity_Assessment Purity Assessment (HPLC) Start->Purity_Assessment Structure_Confirmation Structural Confirmation Start->Structure_Confirmation Final_Characterization Final Characterized Compound Purity_Assessment->Final_Characterization NMR NMR Spectroscopy (¹H, ¹³C) Structure_Confirmation->NMR MS Mass Spectrometry (MS) Structure_Confirmation->MS NMR->Final_Characterization MS->Final_Characterization

Sources

Methodological & Application

In Vivo Applications of 4-(Cyclohexanesulfonyl)piperidine Hydrochloride: A Technical Guide for Preclinical Research

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a detailed technical guide for researchers, scientists, and drug development professionals on the in vivo applications of 4-(Cyclohexanesulfonyl)piperidine hydrochloride. Based on its structural features, particularly the piperidine core and the cyclohexanesulfonyl moiety, this compound is projected to function as a potent and selective inhibitor of the Glycine Transporter 1 (GlyT1). This guide will, therefore, focus on its application in preclinical models relevant to central nervous system (CNS) disorders where GlyT1 inhibition is a key therapeutic strategy, most notably for the cognitive and negative symptoms of schizophrenia.

Scientific Rationale: Targeting GlyT1 for CNS Disorders

The N-methyl-D-aspartate (NMDA) receptor, a crucial component of glutamatergic neurotransmission, is fundamental for synaptic plasticity, learning, and memory. Hypofunction of the NMDA receptor has been strongly implicated in the pathophysiology of schizophrenia, particularly its debilitating cognitive and negative symptoms, which are poorly addressed by current antipsychotics.[1] Glycine acts as an essential co-agonist at the NMDA receptor, meaning that both glutamate and glycine must bind to the receptor for its activation.

The synaptic concentration of glycine is tightly regulated by Glycine Transporter 1 (GlyT1), a presynaptic and glial transporter that removes glycine from the synaptic cleft.[2] Inhibition of GlyT1 leads to an increase in synaptic glycine levels, thereby enhancing NMDA receptor function. This targeted modulation offers a promising therapeutic approach to ameliorate the cognitive deficits and negative symptoms associated with schizophrenia.[3][4] this compound, as a putative GlyT1 inhibitor, is therefore a valuable tool for investigating this therapeutic hypothesis in vivo.

Mechanism of Action: GlyT1 Inhibition and NMDA Receptor Potentiation

GlyT1_Inhibition_Pathway cluster_presynaptic Presynaptic Terminal / Glia cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron GlyT1 GlyT1 Synaptic_Glycine Synaptic Glycine Glycine_Pool Glycine Glycine_Pool->GlyT1 Uptake NMDA_R NMDA Receptor Synaptic_Glycine->NMDA_R Co-agonist Binding Ca_Influx Ca²+ Influx NMDA_R->Ca_Influx Activation Synaptic_Plasticity Synaptic Plasticity (LTP, Learning, Memory) Ca_Influx->Synaptic_Plasticity Downstream Signaling Compound 4-(Cyclohexanesulfonyl)piperidine hydrochloride Compound->GlyT1 Inhibits Glutamate Glutamate Glutamate->NMDA_R Agonist Binding

Caption: GlyT1 Inhibition Pathway.

Preclinical In Vivo Models for Efficacy Testing

To evaluate the therapeutic potential of this compound, rodent models that recapitulate the cognitive and negative symptoms of schizophrenia are essential. The most common and well-validated models involve the administration of NMDA receptor antagonists, such as phencyclidine (PCP) or dizocilpine (MK-801).[2]

Model for Cognitive Deficits: MK-801-Induced Impairment in the Novel Object Recognition (NOR) Test

The NOR test is a widely used behavioral assay to assess learning and memory in rodents.[5] It is based on the innate tendency of rodents to explore novel objects more than familiar ones. NMDA receptor antagonists like MK-801 reliably induce deficits in this task, providing a robust model for testing pro-cognitive compounds.[6][7]

Experimental Workflow: NOR Test

NOR_Workflow cluster_Day1 Day 1: Habituation cluster_Day2 Day 2: Training & Testing Habituation Place rat in empty arena for 5-10 min Dosing Administer Vehicle or Test Compound (s.c.) MK801_Admin Administer Saline or MK-801 (s.c./i.p.) Dosing->MK801_Admin 30 min pre-treatment Training Training (T1): Present two identical objects (5-10 min) MK801_Admin->Training 15-30 min pre-training ITI Inter-Trial Interval (e.g., 60 min) Training->ITI Testing Testing (T2): Present one familiar and one novel object (5 min) ITI->Testing Data_Analysis Data Analysis: Calculate Discrimination Index Testing->Data_Analysis

Caption: Novel Object Recognition Workflow.

Detailed Protocol: MK-801-Induced Cognitive Deficit in the NOR Test (Rats)

Materials:

  • This compound

  • Dizocilpine (MK-801) hydrogen maleate (Sigma-Aldrich)

  • Vehicle (e.g., 20% Hydroxypropyl-β-cyclodextrin (HP-β-CD) in saline)

  • Saline (0.9% NaCl)

  • Adult male Wistar or Sprague-Dawley rats (250-300g)

  • Open field arena (e.g., 60 x 60 x 40 cm), made of non-porous material

  • Objects: Pairs of identical objects, made of plastic or glass, heavy enough not to be displaced by the rats. A distinct novel object is also required.

  • Video recording and analysis software (e.g., Any-maze, EthoVision)

Procedure:

  • Habituation (Day 1):

    • Allow rats to acclimate to the testing room for at least 1 hour before habituation.

    • Place each rat individually into the empty open field arena and allow it to explore freely for 5-10 minutes. This reduces novelty-induced stress on the testing day.

    • Return the rat to its home cage. Clean the arena thoroughly with 70% ethanol between each animal to eliminate olfactory cues.

  • Dosing and Training (Day 2):

    • Compound Administration: Administer this compound (e.g., at 1, 3, or 10 mg/kg) or vehicle via subcutaneous (s.c.) injection.[1] The subcutaneous route is often preferred for sustained exposure.[8] The hydrochloride salt form should be readily soluble in an aqueous vehicle.

    • MK-801 Administration: 30 minutes after compound administration, inject MK-801 (e.g., 0.1 mg/kg, intraperitoneally (i.p.) or s.c.) or saline.[6] This dose is known to impair cognition without causing significant motor deficits.

    • Training Trial (T1): 15-30 minutes after the MK-801 injection, place two identical objects in opposite corners of the arena. Place the rat in the center of the arena, facing away from the objects, and allow it to explore for 5-10 minutes. Record the session.

    • The time spent exploring each object (sniffing or touching with the nose or forepaws) is measured.

  • Testing (Day 2):

    • Inter-Trial Interval (ITI): Return the rat to its home cage for a defined period (e.g., 60 minutes).

    • Testing Trial (T2): Replace one of the familiar objects with a novel object. Place the rat back in the arena and record its exploration for 5 minutes.

    • Clean the objects and arena thoroughly between trials.

Data Analysis:

  • Calculate the Discrimination Index (DI) : (Time exploring novel object - Time exploring familiar object) / (Total exploration time).

  • A positive DI indicates successful memory, while a DI close to zero suggests a memory deficit.

  • Statistical analysis (e.g., ANOVA followed by post-hoc tests) is used to compare the DI between treatment groups. An effective dose of this compound is expected to reverse the MK-801-induced reduction in the DI.

Model for Negative Symptoms: PCP-Induced Social Withdrawal

Negative symptoms of schizophrenia, such as social withdrawal and anhedonia, are modeled in rodents by observing deficits in social interaction. Sub-chronic administration of PCP is a well-established method to induce these deficits.[9][10]

Experimental Workflow: PCP-Induced Social Withdrawal

PCP_Social_Withdrawal_Workflow cluster_PCP_Treatment PCP Treatment Phase (7 days) cluster_Washout Washout Period (7 days) cluster_Testing Testing Phase PCP_Admin Administer PCP (e.g., 5 mg/kg, i.p.) or Saline twice daily Washout No treatment Testing Testing Washout->Testing Compound_Admin Acute administration of Vehicle or Test Compound Social_Interaction Social Interaction Test (e.g., three-chamber test) Compound_Admin->Social_Interaction 30-60 min pre-test Data_Analysis Data Analysis: Time in social vs. non-social chamber Social_Interaction->Data_Analysis PCP_Treatment PCP_Treatment PCP_Treatment->Washout

Caption: PCP-Induced Social Withdrawal Workflow.

Detailed Protocol: PCP-Induced Social Withdrawal in Mice

Materials:

  • This compound

  • Phencyclidine (PCP) hydrochloride (Sigma-Aldrich)

  • Vehicle and Saline as described above

  • Adult male C57BL/6J mice

  • Three-chamber social interaction apparatus

  • Novel, unfamiliar stimulus mice (age- and sex-matched)

Procedure:

  • Sub-chronic PCP Treatment:

    • Administer PCP (e.g., 5 mg/kg, i.p.) or saline twice daily for 7 consecutive days.[9]

  • Washout Period:

    • Allow a 7-day washout period after the last PCP injection before behavioral testing. This allows for the acute effects of PCP to dissipate, leaving the more enduring neuroadaptations that model negative symptoms.[9]

  • Three-Chamber Social Interaction Test:

    • Habituation: Place the test mouse in the central chamber of the apparatus and allow it to explore all three empty chambers for 5-10 minutes.

    • Sociability Test:

      • Confine an unfamiliar "stranger" mouse in a wire cage in one of the side chambers. Place an empty wire cage in the opposite chamber.

      • Administer an acute dose of this compound (e.g., 1, 3, or 10 mg/kg, s.c.) or vehicle to the PCP-treated test mice 30-60 minutes before the test.

      • Place the test mouse in the central chamber and allow it to explore all three chambers for 10 minutes.

      • Record the time spent in each chamber and the time spent sniffing each wire cage.

Data Analysis:

  • Saline-treated control mice are expected to spend significantly more time in the chamber with the stranger mouse than in the chamber with the empty cage.

  • PCP-treated mice are expected to show a deficit in this social preference.

  • An effective dose of this compound should restore the preference for the social stimulus in the PCP-treated mice.

  • Statistical analysis (e.g., two-way ANOVA) is used to assess the effects of PCP treatment and the test compound on social interaction.

Formulation and Dosing Considerations

ParameterRecommendationRationale
Formulation 20% Hydroxypropyl-β-cyclodextrin (HP-β-CD) in salineHP-β-CD is a common and effective vehicle for increasing the aqueous solubility of poorly soluble compounds for in vivo administration.[11][12]
Route of Administration Subcutaneous (s.c.) or Intraperitoneal (i.p.)Both routes are standard for systemic administration in rodents. The s.c. route may provide more sustained exposure.[8][13]
Dose Range 1 - 10 mg/kgThis range is based on the in vivo efficacy of structurally related 4,4-disubstituted piperidine GlyT1 inhibitors in rodent models of schizophrenia.[1] A dose-response study is recommended.
Dosing Volume 5-10 mL/kg for rats; 10 mL/kg for miceThese are standard, safe injection volumes for the respective species.[9]

Pharmacokinetic and Pharmacodynamic Assessment

While detailed pharmacokinetic (PK) and pharmacodynamic (PD) studies are beyond the scope of this initial guide, it is crucial to consider these aspects for a thorough evaluation of this compound.

  • Pharmacokinetics: Initial PK studies in rodents would determine key parameters such as bioavailability, plasma half-life, and brain penetration. The goal is to establish a dosing regimen that achieves and maintains a therapeutic concentration in the brain. For GlyT1 inhibitors, CSF concentrations are often measured as a proxy for brain interstitial fluid levels.[3][14]

  • Pharmacodynamics: A key PD marker for GlyT1 inhibitors is the measurement of glycine levels in the cerebrospinal fluid (CSF) or brain microdialysate. A successful GlyT1 inhibitor should produce a dose-dependent increase in extracellular glycine levels.[3][14]

Conclusion and Future Directions

This compound represents a promising chemical scaffold for the development of novel GlyT1 inhibitors. The protocols outlined in this guide provide a robust framework for the in vivo evaluation of its efficacy in validated animal models of schizophrenia's cognitive and negative symptoms. By demonstrating the ability to reverse deficits in the NOR and social interaction tests, researchers can build a strong preclinical data package to support further development. Future studies should aim to establish a clear relationship between the pharmacokinetic profile, target engagement (increased brain glycine), and behavioral efficacy of this compound.

References

  • Jentsch, J. D., & Roth, R. H. (1999). The neuropsychopharmacology of phencyclidine: from model psychosis to the NMDA receptor hypofunction hypothesis of schizophrenia. Neuropsychopharmacology, 20(3), 201–225.
  • Rosenbrock, H., et al. (2018). Evaluation of Pharmacokinetics and Pharmacodynamics of BI 425809, a Novel GlyT1 Inhibitor: Translational Studies. Clinical and Translational Science, 11(6), 616-623. Available at: [Link]

  • Boehringer Ingelheim. (2018). Evaluation of Pharmacokinetics and Pharmacodynamics of BI 425809, a Novel GlyT1 Inhibitor: Translational Studies. ResearchGate. Available at: [Link]

  • Kawai, N., et al. (2011). Pharmacokinetics and cerebral distribution of glycine administered to rats. Amino acids, 41(2), 449-456. Available at: [Link]

  • Moschetti, V., et al. (2023). Pharmacokinetic-Interactions of BI 425809, a Novel Glycine Transporter 1 Inhibitor, With Cytochrome P450 and P-Glycoprotein Substrates: Findings From In Vitro Analyses and an Open-Label, Single-Sequence Phase I Study. Clinical Pharmacology in Drug Development, 12(3), 273-283. Available at: [Link]

  • Manallack, D. T., et al. (2008). Glycine transport inhibitors for the treatment of schizophrenia. Current opinion in drug discovery & development, 11(5), 637-646. Available at: [Link]

  • Bain, E. E., et al. (2019). Sustained MK-801 induced deficit in a novel probabilistic reversal learning task. Frontiers in behavioral neuroscience, 13, 169. Available at: [Link]

  • Lecourtier, L., et al. (2007). Effects of Subchronic Phencyclidine (PCP) Treatment on Social Behaviors, and Operant Discrimination and Reversal Learning in C57BL/6J Mice. Neuropsychopharmacology, 32(3), 569-579. Available at: [Link]

  • Heidari, M. R., et al. (2010). Antinociceptive activity of some 1, 4-substituted piperidine derivatives using tail flick method in mice. DARU Journal of Pharmaceutical Sciences, 18(1), 38-43. Available at: [Link]

  • Persson, E., et al. (2016). Evaluation of preclinical formulations for a poorly water-soluble compound. International journal of pharmaceutics, 513(1-2), 481-487. Available at: [Link]

  • Zimmerman, D. M., et al. (1982). Synthesis and pharmacological studies of 4,4-disubstituted piperidines: a new class of compounds with potent analgesic properties. Journal of medicinal chemistry, 25(12), 1483-1488. Available at: [Link]

  • Seillier, A., et al. (2014). Disruption of social cognition in the sub-chronic PCP rat model of schizophrenia: possible involvement of the endocannabinoid system. Psychopharmacology, 231(12), 2597-2608. Available at: [Link]

  • van der Staay, F. J., et al. (2008). Effects of the cognition impairer MK-801 on learning and memory in mice and rats. Behavioural brain research, 191(1), 1-17. Available at: [Link]

  • Durk, M. R., et al. (2018). Use of Subcutaneous and Intraperitoneal Administration Methods to Facilitate Cassette Dosing in Microdialysis Studies in Rats. Drug metabolism and disposition, 46(7), 951-958. Available at: [Link]

  • Engelbert, A., & Al-Gousous, J. (2012). Formulations and related activities for the oral administration of poorly water-soluble compounds in early discovery animal studies: An overview of frequently applied approaches. Part 2. Die Pharmazie-An International Journal of Pharmaceutical Sciences, 67(1), 5-13. Available at: [Link]

  • Snigdha, S., & Neill, J. C. (2008). Improvement of phencyclidine-induced social behaviour deficits in rats: Involvement of 5-HT1A receptors. Behavioural brain research, 191(1), 51-57. Available at: [Link]

  • Bioscientia Medicina. (2019). Fluid and Drug Administration Procedure Animal Model in Biomedical Research. Bioscientia Medicina: Journal of Biomedicine & Translational Research, 3(1), 30-34. Available at: [Link]

  • Frampton, J. E. (2023). Development of the novel GlyT1 inhibitor, iclepertin (BI 425809), for the treatment of cognitive impairment associated with schizophrenia. Drugs, 83(6), 541-548. Available at: [Link]

  • Wang, D., et al. (2022). The effects and mechanism of environmental enrichment on MK-801 induced cognitive impairment in rodents with schizophrenia. Frontiers in behavioral neuroscience, 16, 964669. Available at: [Link]

  • Depoortère, R., et al. (2005). Procognitive and antipsychotic efficacy of glycine transport 1 inhibitors (GlyT1) in acute and neurodevelopmental models of schizophrenia: latent inhibition studies in the rat. Psychopharmacology, 182(1), 124-136. Available at: [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2022). A review on preclinical pharmaceutical research: principal and common routes of administration in small. International Journal of Pharmaceutical Sciences and Research, 14(3), 1076-1097. Available at: [Link]

  • Neurofit. (n.d.). Rodent model of Schizophrenia - MK-801 induced hyperactivity and cognitive deficit. Neurofit. Available at: [Link]

  • Pouton, C. W. (2006). Formulation of poorly water-soluble drugs for oral administration. European Journal of Pharmaceutical Sciences, 29(3-4), 278-287. Available at: [Link]

  • Kim, H., et al. (2014). Voluntary wheel running ameliorates symptoms of MK-801-induced schizophrenia in mice. Molecular medicine reports, 10(4), 1937-1942. Available at: [Link]

  • O'Tuathaigh, C. M., et al. (2012). Social interaction and social withdrawal in rodents as readouts for investigating the negative symptoms of schizophrenia. Neuroscience & Biobehavioral Reviews, 36(10), 2270-2280. Available at: [Link]

  • Uchiyama, H., et al. (2020). In vivo screening of subcutaneous tolerability for the development of novel excipients. Scientific reports, 10(1), 1-9. Available at: [Link]

  • Mezler, M., et al. (2008). Inhibitors of GlyT1 affect glycine transport via discrete binding sites. Molecular pharmacology, 74(6), 1705-1715. Available at: [Link]

  • Agis-Torres, A., et al. (2016). Enabling Formulation of Water-Soluble and Water-Insoluble Molecules Using a Lipophilic Salt Approach. YouTube. Available at: [Link]

Sources

Establishing Preclinical Dosing Protocols for Novel Piperidine Analogs: A Case Study with 4-(Cyclohexanesulfonyl)piperidine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For distribution to: Researchers, scientists, and drug development professionals.

Disclaimer: This document provides a detailed framework for establishing dosing protocols for novel chemical entities, using 4-(Cyclohexanesulfonyl)piperidine hydrochloride as a representative example. As of the date of this publication, there is no publicly available preclinical data for this specific compound. Therefore, the following protocols are based on established principles of preclinical drug development and are intended as a guide for systematic investigation, not as a direct recommendation for use.

Introduction: The Piperidine Scaffold and the Need for a Systematic Dosing Strategy

The piperidine ring is a privileged scaffold in modern medicinal chemistry, found in a wide array of clinically approved drugs targeting a variety of diseases, particularly those of the central nervous system (CNS).[1] Its prevalence is due to favorable physicochemical properties that can enhance a compound's pharmacokinetic (ADME) profile, such as metabolic stability and the ability to cross biological membranes.[1] this compound is a novel compound featuring this key moiety.

The journey of any new chemical entity (NCE) from the bench to the clinic is underpinned by rigorous preclinical evaluation, a critical component of which is the establishment of a safe and effective dosing regimen.[2] A well-designed dosing protocol is essential for obtaining meaningful and reproducible data in efficacy and toxicology studies. This guide outlines a systematic, evidence-based approach to determining appropriate dosing parameters for a novel compound like this compound in animal models.

The Preclinical Dosing Strategy: A Phased Approach

Establishing a dosing protocol for an NCE is a multi-step process that begins with in vitro characterization and progresses through a series of in vivo studies. This phased approach is designed to gather sufficient data to make informed decisions about dose selection for later-stage, pivotal studies.[3]

G cluster_0 Phase 1: In Vitro & In Silico cluster_1 Phase 2: In Vivo Dose Ranging cluster_2 Phase 3: Pharmacokinetic (PK) & Pharmacodynamic (PD) Profiling cluster_3 Phase 4: Definitive Studies In Vitro Cytotoxicity In Vitro Cytotoxicity Dose Range-Finding (DRF) Study Dose Range-Finding (DRF) Study In Vitro Cytotoxicity->Dose Range-Finding (DRF) Study Estimate Starting Dose Physicochemical Characterization Physicochemical Characterization Physicochemical Characterization->In Vitro Cytotoxicity Solubility Data In Silico Modeling In Silico Modeling In Silico Modeling->In Vitro Cytotoxicity Toxicity Prediction Maximum Tolerated Dose (MTD) Study Maximum Tolerated Dose (MTD) Study Dose Range-Finding (DRF) Study->Maximum Tolerated Dose (MTD) Study Inform Dose Selection PK Studies PK Studies Maximum Tolerated Dose (MTD) Study->PK Studies Set Upper Dose Limit GLP Toxicology Studies GLP Toxicology Studies Maximum Tolerated Dose (MTD) Study->GLP Toxicology Studies Set High Dose PD/Efficacy Studies PD/Efficacy Studies PK Studies->PD/Efficacy Studies Exposure-Response Relationship PD/Efficacy Studies->GLP Toxicology Studies Inform Therapeutic Dose

Caption: Phased approach to preclinical dose determination.

Phase 1: Foundational In Vitro and Physicochemical Characterization

Prior to any animal administration, a thorough in vitro and physicochemical characterization of this compound is essential.

Physicochemical Properties

Understanding the solubility, stability, and lipophilicity of the compound is critical for developing an appropriate formulation for in vivo studies. Poor aqueous solubility is a common challenge for NCEs and can significantly impact bioavailability.[4]

Protocol: Basic Solubility Assessment

  • Objective: To determine the approximate solubility of this compound in common preclinical vehicles.

  • Materials:

    • This compound powder.

    • Vehicles: Water, 0.9% Saline, 5% Dextrose in Water (D5W), Phosphate Buffered Saline (PBS), 0.5% (w/v) Methylcellulose in water.

    • Vortex mixer, magnetic stirrer, pH meter.

  • Method:

    • Add an excess amount of the compound to a known volume of each vehicle.

    • Vortex vigorously for 2 minutes.

    • Stir at room temperature for 24 hours to reach equilibrium.

    • Centrifuge the samples to pellet undissolved solid.

    • Analyze the supernatant for drug concentration using a suitable analytical method (e.g., HPLC-UV).

    • Measure the pH of the saturated solution.

In Vitro Cytotoxicity

In vitro cytotoxicity assays on relevant cell lines can provide a preliminary indication of the compound's potency and can be used to estimate a starting dose for in vivo acute toxicity studies.[5][6] This approach can help to reduce the number of animals used in initial studies.[5]

Protocol: Neutral Red Uptake (NRU) Cytotoxicity Assay

  • Objective: To determine the concentration of the compound that causes a 50% reduction in cell viability (IC50).

  • Materials:

    • Relevant cell line (e.g., murine fibroblasts - 3T3).

    • Cell culture medium, fetal bovine serum, antibiotics.

    • This compound.

    • Neutral red dye solution.

    • 96-well cell culture plates.

  • Method:

    • Plate cells in 96-well plates and allow them to attach overnight.

    • Prepare serial dilutions of the compound in cell culture medium.

    • Replace the medium in the cell plates with the compound dilutions and incubate for a defined period (e.g., 24 or 48 hours).

    • Wash the cells and incubate with a medium containing neutral red dye. The dye is taken up and stored in the lysosomes of viable cells.

    • Wash the cells and extract the dye from the viable cells using a destain solution.

    • Measure the absorbance of the extracted dye using a plate reader.

    • Calculate the IC50 value by plotting cell viability against compound concentration.

Phase 2: In Vivo Dose-Ranging and Tolerance Studies

These initial in vivo studies are typically non-GLP and are designed to identify a range of doses that are tolerated by the animals and to establish the maximum tolerated dose (MTD).[7]

Formulation Development for In Vivo Administration

Based on the solubility data, an appropriate formulation must be developed. For poorly soluble compounds, strategies may include creating a suspension or using co-solvents or other solubilizing agents.[4][8][9][10]

Table 1: Common Formulation Strategies for Preclinical Oral Dosing [4]

Formulation TypeComposition ExampleAdvantagesDisadvantages
Solution 10% Solutol HS 15 in water (pH adjusted)Maximizes bioavailability, low variabilityPotential for drug precipitation upon dilution in the GI tract
Suspension 0.5% Methylcellulose, 0.2% Tween 80 in waterCan deliver high doses, mimics potential solid dosage formPotential for non-uniform dosing, dissolution rate-limited absorption
Lipid-based 40% Cremophor EL, 60% Capmul PG8Enhances absorption of lipophilic compoundsComplex to develop, potential for GI side effects
Dose Range-Finding (DRF) Study

The DRF study is a short-term experiment to identify the doses that cause overt toxicity and a dose that is well-tolerated.[3][7]

Protocol: Single-Dose DRF Study in Rodents (e.g., Mice)

  • Objective: To determine a range of doses for the MTD study.

  • Animal Model: C57BL/6 mice (or other appropriate strain), 3-5 animals per sex per group.[11]

  • Dose Selection: Based on in vitro data or literature on similar compounds, select a wide range of doses on a logarithmic scale (e.g., 10, 30, 100, 300 mg/kg).[11] A vehicle control group is mandatory.

  • Administration: Administer a single dose via the intended clinical route (e.g., oral gavage).

  • Monitoring:

    • Observe animals for clinical signs of toxicity at regular intervals (e.g., 30 minutes, 2, 4, and 24 hours post-dose, and daily thereafter for up to 14 days).[11]

    • Record body weight before dosing and daily throughout the study.[11]

    • At the end of the study, perform a gross necropsy.

Maximum Tolerated Dose (MTD) Study

The MTD is the highest dose that does not cause unacceptable side effects or overt toxicity over a specified period.[7][12] This is a crucial parameter for designing longer-term toxicology studies.[13]

Protocol: Repeat-Dose MTD Study in Rodents

  • Objective: To determine the MTD of the compound when administered daily for 7-14 days.

  • Animal Model: As per DRF study.

  • Dose Selection: Based on the DRF study results, select 3-4 dose levels, including the highest tolerated dose from the DRF and lower doses.

  • Administration: Administer the compound daily for the study duration.

  • Monitoring:

    • Daily clinical observations and body weight measurements.

    • At termination, collect blood for hematology and clinical chemistry analysis.

    • Conduct a full gross necropsy and collect tissues for histopathology.

Phase 3: Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies

Well-designed PK/PD studies are essential to understand the relationship between dose, exposure, and the pharmacological effect of the compound.[14] This information is critical for selecting an effective dose for efficacy studies and for predicting the therapeutic window.[14]

G Dose Dose PK Pharmacokinetics (What the body does to the drug) Dose->PK Administration Exposure Drug Concentration in Plasma (Cmax, AUC) PK->Exposure ADME PD Pharmacodynamics (What the drug does to the body) Exposure->PD Target Engagement Effect Biological Response (Efficacy, Toxicity) PD->Effect Mechanism of Action

Caption: Relationship between Dose, PK, Exposure, PD, and Effect.

Pharmacokinetic (PK) Studies

PK studies measure the absorption, distribution, metabolism, and excretion (ADME) of the compound, providing key parameters such as Cmax (maximum concentration), Tmax (time to Cmax), and AUC (area under the curve).

Protocol: Single-Dose PK Study in Rodents

  • Objective: To determine the PK profile of the compound after a single administration.

  • Animal Model: Rats (cannulated if possible for serial blood sampling).

  • Dose Selection: Select at least two dose levels (a low and a high dose) from the MTD study that were well-tolerated.

  • Administration: Administer the compound via the intended route and also via intravenous (IV) injection to determine absolute bioavailability.

  • Sample Collection: Collect blood samples at multiple time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose).

  • Analysis: Analyze plasma samples for drug concentration using a validated bioanalytical method (e.g., LC-MS/MS).

  • Data Interpretation: Calculate key PK parameters to understand the exposure profile of the compound.

Pharmacodynamic (PD) and Efficacy Studies

These studies aim to demonstrate that the compound has the desired biological effect in a relevant animal model of disease. Doses for these studies should be selected based on the PK data to ensure adequate target exposure.

Data Presentation and Interpretation

All quantitative data should be summarized in clear, concise tables for easy comparison and interpretation.

Table 2: Example Data Summary from a 7-Day MTD Study in Mice

Dose Group (mg/kg/day)N (M/F)Mean Body Weight Change (%)Key Clinical SignsKey Necropsy Findings
Vehicle5/5+5.2%NoneNo significant findings
305/5+3.8%NoneNo significant findings
1005/5-2.1%Mild, transient hypoactivityNo significant findings
3005/5-12.5%Hunched posture, piloerectionEnlarged liver

Conclusion: Towards Definitive Studies

The systematic approach outlined in these application notes provides a robust framework for establishing a scientifically justified dosing protocol for a novel piperidine compound like this compound. The data generated from these studies are essential for designing definitive GLP toxicology studies and for making informed decisions on the progression of the compound through the drug development pipeline.[15] The ultimate goal is to select a dose for first-in-human trials that is both safe and likely to be effective.

References

  • Altasciences. (n.d.). Best Practices for Preclinical Dose Range Finding Studies. Retrieved from [Link]

  • Barrett, D., & L'Heureux, L. (2012). Implementation of pharmacokinetic and pharmacodynamic strategies in early research phases of drug discovery and development at Novartis Institute of Biomedical Research. Journal of translational medicine, 10, 250. [Link]

  • Bause, M., & Wacker, M. G. (2023). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. Pharmaceutics, 15(10), 2498. [Link]

  • Beck, B., Wagner, S., & Gmeiner, P. (2024). Bis-3-chloropiperidines: a novel motif for anthelmintic drug design. RSC medicinal chemistry, 15(1), 169–175. [Link]

  • ResearchGate. (n.d.). Best Practices for Pharmacokinetic Studies of New Chemical Entities. Retrieved from [Link]

  • Charles River Laboratories. (n.d.). Dose Range Finding Studies. Retrieved from [Link]

  • ICCVAM. (2001, April 23). ICCVAM Recommendations on In Vitro Methods for Assessing Acute Systemic Toxicity. Retrieved from [Link]

  • Gitto, R., et al. (2023). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. RSC Medicinal Chemistry, 14(9), 1734-1742. [Link]

  • ResearchGate. (n.d.). (PDF) Formulation strategies for poorly soluble drugs. Retrieved from [Link]

  • ResearchGate. (n.d.). In Vitro Cytotoxicity Test Methods for Estimating Starting Doses for Rat Acute Oral Toxicity Tests: Impact on Animal Savings. Retrieved from [Link]

  • Czarny, B., & Georgiou, G. (2014). Beyond new chemical entities: Advancing drug development based on functional versatility of antibodies. mAbs, 6(4), 847–856. [Link]

  • U.S. Food and Drug Administration. (1997). Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. Retrieved from [Link]

  • Kumar, S., & Singh, S. (2010). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). American Pharmaceutical Review.
  • Chen, C. (2019). Impact of dosing schedule in animal experiments on compound progression decisions. Drug discovery today, 24(2), 371–376. [Link]

  • NC3Rs. (2009). Guidance on dose level selection for regulatory general toxicology studies for pharmaceuticals. Retrieved from [Link]

  • Massive Bio. (2026, January 16). Preclinical Study. Retrieved from [Link]

  • Stella, S., & Kumar, S. (2013). Preclinical Formulations: Insight, Strategies, and Practical Considerations. AAPS PharmSciTech, 14(2), 524–537. [Link]

  • Wikipedia. (n.d.). Epibatidine. Retrieved from [Link]

  • Certara. (n.d.). Drug Development Solutions. Retrieved from [Link]

  • Sliwoski, G., Kothiwale, S., Meiler, J., & Lowe, E. W., Jr (2014). Computational methods in drug discovery. Pharmacological reviews, 66(1), 334–395. [Link]

  • Brown, J. M., et al. (2017). In vitro to in vivo Benchmark Dose Comparisons to Inform Risk Assessment of Quantum Dot Nanomaterials. Toxicological sciences : an official journal of the Society of Toxicology, 158(2), 389–400. [Link]

  • CU Cancer Center. (2021, October 19). Using PK Data for Better In Vitro and In Vivo Drug Dosing and Study Design. Retrieved from [Link]

Sources

Application Notes and Protocols: 4-(Cyclohexanesulfonyl)piperidine hydrochloride in Neurological Disorder Research

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Potential of Piperidine Scaffolds in Neurology

The piperidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates targeting the central nervous system (CNS).[1] Its saturated heterocyclic structure allows for precise three-dimensional arrangements of pharmacophoric groups, leading to high-affinity interactions with various biological targets. Piperidine derivatives have shown a wide range of pharmacological activities, including anti-cancer, anti-inflammatory, and notable effects on neurological disorders such as Alzheimer's disease, and have been investigated as monoamine reuptake inhibitors.[2][3] 4-(Cyclohexanesulfonyl)piperidine hydrochloride is a novel investigational compound that combines the piperidine core with a cyclohexanesulfonyl group. This unique combination suggests potential interactions with CNS targets, making it a compound of interest for neurological research. While extensive research on this specific molecule is emerging, its structural motifs suggest potential utility in disorders of neuronal hyperexcitability, such as epilepsy.

This guide provides a comprehensive overview of the potential applications and detailed experimental protocols for investigating this compound in the context of neurological disorders, with a focus on its prospective role as a modulator of neuronal excitability.

Hypothesized Mechanism of Action: Modulation of Voltage-Gated Ion Channels

Ion channels are fundamental to neuronal signaling, and their dysfunction is implicated in a variety of neurological disorders.[4][5] Based on the chemical structure of this compound, a plausible mechanism of action is the modulation of voltage-gated ion channels, which are critical in shaping the action potential and controlling neuronal firing. The sulfonyl group, in particular, is a common feature in compounds that interact with ion channels.

A potential signaling pathway influenced by this compound could involve the direct or allosteric modulation of voltage-gated sodium (Nav) or potassium (Kv) channels. By stabilizing the inactivated state of Nav channels or by positively modulating the activity of Kv channels, this compound could reduce neuronal hyperexcitability, a hallmark of seizure disorders.

Hypothesized_Signaling_Pathway cluster_neuron Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron AP Action Potential Nav Voltage-Gated Na+ Channel AP->Nav Depolarization Kv Voltage-Gated K+ Channel AP->Kv Repolarization Nav->AP Na+ Influx Release Neurotransmitter Release Nav->Release Triggers Kv->AP K+ Efflux Compound This compound Compound->Nav Inhibition/Modulation Compound->Kv Potentiation/Modulation NT Neurotransmitters Release->NT Receptor Postsynaptic Receptors NT->Receptor EPSP Excitatory Postsynaptic Potential Receptor->EPSP

Caption: Hypothesized mechanism of this compound on neuronal excitability.

In Vitro Characterization: Electrophysiological Studies

To investigate the effects of this compound on neuronal ion channels, whole-cell patch-clamp electrophysiology is the gold standard technique.[6][7] This method allows for the direct measurement of ion channel activity in cultured neurons or brain slices.

Experimental Workflow: In Vitro Patch-Clamp Analysis

In_Vitro_Workflow cluster_prep Preparation cluster_recording Electrophysiological Recording cluster_treatment Compound Application cluster_analysis Data Analysis CellCulture Neuronal Cell Culture (e.g., SH-SY5Y, primary cortical neurons) Patching Whole-Cell Patch Clamp CellCulture->Patching SlicePrep Acute Brain Slice Preparation SlicePrep->Patching VoltageClamp Voltage-Clamp Protocol (Isolate specific ion currents) Patching->VoltageClamp CurrentClamp Current-Clamp Protocol (Measure action potentials) Patching->CurrentClamp CompoundApp Perfusion of this compound VoltageClamp->CompoundApp CurrentClamp->CompoundApp DataAcq Data Acquisition & Analysis CompoundApp->DataAcq IC50 IC50/EC50 Determination DataAcq->IC50

Caption: Workflow for in vitro electrophysiological characterization of the compound.

Detailed Protocol: Whole-Cell Patch-Clamp Recording

Objective: To determine the effect of this compound on voltage-gated sodium and potassium currents in cultured neurons.

Materials:

  • Cultured neurons (e.g., primary hippocampal neurons or a suitable neuronal cell line)

  • External solution (ACSF): 125 mM NaCl, 2.5 mM KCl, 1 mM MgCl2, 2 mM CaCl2, 1.25 mM NaH2PO4, 25 mM NaHCO3, and 25 mM glucose, pH 7.4, bubbled with 95% O2/5% CO2.[8]

  • Internal solution (for K+ currents): 130 mM K-gluconate, 5 mM KCl, 2 mM MgCl2, 10 mM HEPES, 0.2 mM EGTA, 2 mM ATP-Mg, 0.3 mM GTP-Na, pH 7.3.

  • Internal solution (for Na+ currents): 120 mM CsF, 10 mM CsCl, 10 mM HEPES, 10 mM EGTA, pH 7.3.

  • This compound stock solution (e.g., 10 mM in DMSO).

  • Patch pipettes (4-8 MΩ resistance).[6]

  • Patch-clamp amplifier and data acquisition system.[9]

Procedure:

  • Prepare fresh external and internal solutions on the day of the experiment.

  • Place the coverslip with cultured neurons in the recording chamber and perfuse with external solution.

  • Pull patch pipettes and fill with the appropriate internal solution.

  • Approach a neuron with the patch pipette while applying positive pressure.[8]

  • Once a dimple is observed on the cell surface, release the positive pressure to form a GΩ seal.

  • Apply gentle suction to rupture the membrane and achieve the whole-cell configuration.

  • For Voltage-Gated Sodium Currents:

    • Hold the cell at -80 mV.

    • Apply depolarizing voltage steps (e.g., from -80 mV to +40 mV in 10 mV increments) to elicit sodium currents.

    • Record baseline currents.

    • Perfuse the chamber with varying concentrations of this compound (e.g., 0.1, 1, 10, 100 µM) and repeat the voltage-step protocol.

  • For Voltage-Gated Potassium Currents:

    • Hold the cell at -80 mV.

    • Apply depolarizing voltage steps (e.g., from -70 mV to +50 mV in 10 mV increments) to elicit potassium currents.

    • Record baseline currents.

    • Perfuse with varying concentrations of the compound and repeat the protocol.

  • Data Analysis:

    • Measure the peak current amplitude at each voltage step.

    • Construct current-voltage (I-V) curves.

    • Generate dose-response curves to determine the IC50 or EC50 of the compound.

ParameterDescriptionExpected Outcome with this compound
IC50 (Nav) Concentration for 50% inhibition of sodium currentA potent IC50 would suggest strong inhibitory action.
EC50 (Kv) Concentration for 50% potentiation of potassium currentA low EC50 would indicate potentiation of repolarizing currents.
Voltage-dependence Shift in the voltage at which channels activate/inactivateA shift in the inactivation curve to more hyperpolarized potentials would suggest stabilization of the inactivated state.

In Vivo Evaluation: Preclinical Models of Epilepsy

Animal models are indispensable for evaluating the in vivo efficacy and potential side effects of novel anti-epileptic drug candidates.[10][11][12] The kainic acid-induced seizure model is a well-established model of temporal lobe epilepsy, characterized by acute seizures and subsequent chronic epilepsy.[13][14]

Experimental Workflow: In Vivo Efficacy in a Seizure Model

In_Vivo_Workflow AnimalAcclimation Animal Acclimation (e.g., C57BL/6 mice) BaselineEEG Baseline EEG Recording (optional) AnimalAcclimation->BaselineEEG CompoundAdmin Administration of this compound (i.p. or p.o.) BaselineEEG->CompoundAdmin KainicAcid Kainic Acid Administration (i.p. or intrahippocampal) CompoundAdmin->KainicAcid SeizureScoring Behavioral Seizure Scoring (Racine Scale) KainicAcid->SeizureScoring EEGMonitoring Continuous EEG Monitoring KainicAcid->EEGMonitoring DataAnalysis Data Analysis (Seizure frequency, duration, severity) SeizureScoring->DataAnalysis EEGMonitoring->DataAnalysis Histology Post-mortem Histological Analysis DataAnalysis->Histology

Caption: Workflow for in vivo evaluation of the compound in a mouse seizure model.

Detailed Protocol: Kainic Acid-Induced Seizure Model in Mice

Objective: To assess the anti-convulsant efficacy of this compound in the kainic acid mouse model of temporal lobe epilepsy.

Materials:

  • Male C57BL/6 mice (8-10 weeks old).

  • This compound.

  • Kainic acid solution (e.g., 5 mg/mL in saline).

  • Vehicle control (e.g., saline or appropriate solvent for the compound).

  • EEG recording system (optional, for detailed electrophysiological analysis).

Procedure:

  • Acclimatize mice to the housing conditions for at least one week.

  • Divide mice into experimental groups: Vehicle + Saline, Vehicle + Kainic Acid, Compound + Kainic Acid (at least 3 doses).

  • Administer this compound or vehicle via the desired route (e.g., intraperitoneal injection) 30-60 minutes prior to kainic acid injection.

  • Administer kainic acid (e.g., 10-30 mg/kg, i.p.) or saline. The dose may need to be titrated.[15]

  • Immediately after kainic acid injection, place mice in individual observation chambers.

  • Observe and score seizure behavior for at least 2 hours using the Racine scale.

  • If using EEG, record continuously throughout the experiment.

  • At the end of the observation period, euthanize the animals according to approved protocols.

  • For chronic studies, monitor for the development of spontaneous recurrent seizures in the weeks following the initial status epilepticus.

  • Data Analysis:

    • Compare the latency to the first seizure, the severity of seizures (highest Racine score), and the duration of seizure activity between groups.

    • Analyze EEG data for spike and wave discharges and seizure duration.

    • Perform statistical analysis (e.g., ANOVA followed by post-hoc tests) to determine significant differences between groups.

Racine Scale StageBehavioral Manifestation
1 Mouth and facial movements
2 Head nodding
3 Forelimb clonus
4 Rearing with forelimb clonus
5 Rearing and falling with generalized convulsions

Safety and Toxicology

Preliminary safety assessment should be conducted. The GHS classification for a similar compound, 4-(Cyclohexylmethyl)piperidine hydrochloride, indicates potential for skin and eye irritation, as well as respiratory irritation.[16] Appropriate personal protective equipment should be used when handling this compound.

Conclusion

This compound represents a promising chemical scaffold for the development of novel therapeutics for neurological disorders. The protocols outlined in this guide provide a robust framework for the in vitro and in vivo characterization of its potential as a modulator of neuronal excitability. Further research is warranted to fully elucidate its mechanism of action and therapeutic potential.

References

  • Benerjee, S., et al. (2021). Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. National Institutes of Health. [Link]

  • (2025-10-21). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed. [Link]

  • InnoSer. In vitro neurology assays. [Link]

  • (2017-03-29). A Standardized Protocol for Stereotaxic Intrahippocampal Administration of Kainic Acid Combined with Electroencephalographic Seizure Monitoring in Mice. National Institutes of Health. [Link]

  • Alm, B. (1976). Piperidine: effects on locomotor activity and brain monoamine turnover. Psychopharmacology (Berl), 50(3), 301-4. [Link]

  • (2014-09-09). Animal models of epilepsy: use and limitations. PubMed Central. [Link]

  • patch-clamp-protocol-final.pdf. [Link]

  • (2019-10-08). Role of piperine in CNS diseases: pharmacodynamics, pharmacokinetics and drug interactions. PubMed. [Link]

  • CN105924408A - Synthetic method of piperidine hydrochloride.
  • (2021-03-03). The Kainic Acid Models of Temporal Lobe Epilepsy. eNeuro. [Link]

  • Whole Cell Patch Clamp Protocol. [Link]

  • (2022-01-12). Piperine and Its Metabolite's Pharmacology in Neurodegenerative and Neurological Diseases. MDPI. [Link]

  • NC3Rs. Rodent models of epilepsy. [Link]

  • 4-(Cyclohexylmethyl)piperidine hydrochloride. PubChem. [Link]

  • Hu, R. Q., et al. (1998). Neuronal stress and injury in C57rBL mice after systemic kainic acid administration. Epilepsy Research, 32(1-2), 206-217. [Link]

  • (2024-04-21). Editorial: Epileptic seizure disorders in animal models: advances in translational approaches. Frontiers. [Link]

  • (2025-06-04). Piperidine Synthesis. DTIC. [Link]

  • US7511141B2 - Piperidine-piperazine ligands for neurotransmitter receptors.
  • (2023-11-06). Advances in current in vitro models on neurodegenerative diseases. PubMed Central. [Link]

  • Repeated low-dose kainate administration in C57BL/6J mice produces temporal lobe epilepsy pathology but infrequent spontaneous seizures. PubMed Central. [Link]

  • NeuroProof. In vitro Disease Models for Screening Services. [Link]

  • (2023-04-04). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. IJNRD. [Link]

  • “Patch Clamp Electrophysiology Methods and Protocols,” Editors Mark Dallas and Damian Bell. PubMed Central. [Link]

  • Pharmacological and behavioral analysis of the effects of some bivalent ligand-based monoamine reuptake inhibitors. PubMed. [Link]

  • CN1583742A - Method for preparing 4-piperidyl piperidine.
  • (2025-08-07). Role of ion channels in neurological disorders. ResearchGate. [Link]

  • Animal Models of Epilepsy: A Phenotype-oriented Review. PubMed Central. [Link]

  • Kaji, R., & Sumner, A. J. (1988). Effects of 4-aminopyridine in experimental CNS demyelination. Neurology, 38(12), 1884-7. [Link]

  • Molecular Devices. Patch Clamp Electrophysiology, Action Potential, Voltage Clamp. [Link]

  • Axion BioSystems. Neurological Disease Assays In Vitro. [Link]

  • Comparison of epilepsy mouse models induced by kainic acid through different administration routes. ResearchGate. [Link]

  • (2026-01-07). Review of Animal Models for Epilepsy Research. Oreate AI Blog. [Link]

  • Editorial: Ion Channels: Therapeutic Targets for Neurological Disease. Frontiers. [Link]

  • Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. ResearchGate. [Link]

  • Piperidine. PubChem. [Link]

  • SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES. Rasayan Journal of Chemistry. [Link]

  • RayBiotech. Neuroscience Assays. [Link]

Sources

Application Notes and Protocols for the Experimental Investigation of 4-(Cyclohexanesulfonyl)piperidine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of a Novel Piperidine Derivative

The piperidine moiety is a cornerstone in medicinal chemistry, forming the structural backbone of numerous pharmaceuticals across a wide range of therapeutic areas, including oncology, neuroscience, and infectious diseases.[1][2][3] Its prevalence is a testament to its favorable physicochemical properties and its ability to interact with a variety of biological targets.[4][5] The incorporation of a sulfonyl group introduces a highly polar, hydrogen-bond accepting feature that can significantly influence a molecule's pharmacokinetic profile and target engagement.[6][7]

This document provides a comprehensive guide for the preclinical experimental design and evaluation of 4-(Cyclohexanesulfonyl)piperidine hydrochloride, a compound that marries these two key pharmacophores. The hydrochloride salt form is often utilized to improve solubility and stability.[8] Given the nascent stage of research on this specific molecule, this guide is structured to systematically elucidate its biological activity, starting from fundamental physicochemical characterization and progressing through a tiered series of in vitro and in vivo assays. The causality behind each experimental choice is explained to empower researchers to make informed decisions and adapt protocols to their specific research questions.

Part 1: Foundational Characterization

A thorough understanding of the fundamental properties of this compound is a prerequisite for any biological study. This initial phase ensures data quality and reproducibility in subsequent, more complex experiments.

Physicochemical Properties

A summary of the key physicochemical properties is presented below. These values are critical for sample preparation, formulation, and interpretation of biological data.

PropertyValueSignificance in Experimental Design
Molecular Formula C₁₁H₂₂ClNO₂SEssential for calculating molarity and interpreting mass spectrometry data.
Molecular Weight 267.81 g/mol Crucial for accurate preparation of stock solutions and dosing calculations.
Solubility To be determinedDictates the choice of vehicle for in vitro and in vivo studies. Poor solubility can lead to inaccurate results.
pKa To be determinedInfluences the ionization state of the compound at physiological pH, which can affect cell permeability and target binding.
LogP/LogD To be determinedPredicts the lipophilicity of the compound, which is a key determinant of its absorption, distribution, metabolism, and excretion (ADME) properties.
Purity and Stability Analysis

Ensuring the purity and stability of the test compound is a cornerstone of trustworthy research.

Protocol 1: Purity Determination by High-Performance Liquid Chromatography (HPLC)

  • Objective: To determine the purity of the this compound sample.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: A C18 reverse-phase column is a suitable starting point.

  • Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid or trifluoroacetic acid) is typically used. The gradient should be optimized to achieve good separation of the main peak from any impurities.

  • Detection: UV detection at a wavelength where the compound has maximum absorbance (to be determined by UV-Vis spectroscopy).

  • Analysis: The purity is calculated as the area of the main peak divided by the total area of all peaks. A purity of >95% is generally required for biological studies.

Protocol 2: Stability Assessment

  • Objective: To evaluate the stability of the compound in common experimental solvents and conditions.

  • Procedure:

    • Prepare solutions of the compound in relevant solvents (e.g., DMSO for in vitro assays, saline for in vivo studies).

    • Incubate the solutions at different temperatures (e.g., room temperature, 37°C) for various durations.

    • Analyze the samples by HPLC at each time point to monitor for degradation.

  • Rationale: Unstable compounds can lead to a loss of potency and the formation of confounding degradation products.

Part 2: In Vitro Biological Evaluation

The in vitro screening cascade is designed to identify and characterize the biological activity of the compound in a controlled, cellular or acellular environment. This tiered approach allows for a cost-effective and high-throughput initial assessment, followed by more detailed mechanistic studies.

Initial Broad-Spectrum Screening

Given the lack of a predefined biological target, an initial broad-spectrum screening is recommended to identify potential areas of activity.

Diagram 1: General Workflow for Initial Compound Screening

G compound This compound phenotypic Phenotypic Screening (e.g., Cell Viability Assays) compound->phenotypic target Target-Based Screening (e.g., Kinase Panel, GPCR Panel) compound->target hit_pheno Phenotypic Hit Identification phenotypic->hit_pheno hit_target Target-Based Hit Identification target->hit_target deconvolution Target Deconvolution hit_pheno->deconvolution validation Hit Validation and Dose-Response hit_target->validation deconvolution->validation moa Mechanism of Action Studies validation->moa

Caption: A tiered approach to initial compound screening.

Protocol 3: Cell Viability/Cytotoxicity Assay

  • Objective: To assess the general cytotoxicity of the compound across a panel of diverse human cancer cell lines. This can provide initial clues about potential anticancer activity.[9]

  • Cell Lines: A panel representing different cancer types (e.g., breast, lung, colon, leukemia) should be used.

  • Methodology:

    • Seed cells in 96-well plates and allow them to adhere overnight.

    • Treat cells with a range of concentrations of the compound (e.g., from 0.1 µM to 100 µM) for 48-72 hours.

    • Assess cell viability using a standard method such as the MTT or CellTiter-Glo assay.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) for each cell line. Significant activity in specific cell lines may warrant further investigation.

Target-Based and Mechanistic Studies

Based on the initial screening results or rational drug design principles, more focused investigations can be pursued. The piperidine and sulfonyl moieties are present in compounds with a wide array of activities, including but not limited to:

  • Analgesic Activity: Many piperidine derivatives exhibit analgesic properties.[10][11]

  • Anticancer Activity: The piperidine ring is a common feature in anticancer agents.[12][13]

  • Neurological Disorders: Piperidine derivatives have been investigated for their potential in treating neurological conditions.[14]

Protocol 4: Receptor Binding Assay (Example: Opioid Receptors)

  • Objective: To determine if the compound binds to specific receptors, such as opioid receptors, which are known targets for many piperidine-based analgesics.[10]

  • Methodology:

    • Use cell membranes expressing the receptor of interest (e.g., mu, delta, kappa opioid receptors).

    • Perform a competitive binding assay using a radiolabeled ligand known to bind to the receptor.

    • Incubate the membranes with the radioligand and varying concentrations of the test compound.

    • Measure the displacement of the radioligand to determine the binding affinity (Ki) of the test compound.

  • Rationale: This assay provides direct evidence of target engagement and can guide further functional studies.

Diagram 2: Hypothetical Signaling Pathway Inhibition

G Ligand Ligand Receptor Receptor Ligand->Receptor Binds Downstream Downstream Signaling (e.g., Kinase Cascade) Receptor->Downstream Activates Compound 4-(Cyclohexanesulfonyl) piperidine hydrochloride Compound->Receptor Inhibits Response Cellular Response (e.g., Proliferation, Apoptosis) Downstream->Response

Caption: Potential mechanism of action via receptor inhibition.

Part 3: In Vivo Evaluation

Promising candidates from in vitro studies should be advanced to in vivo models to assess their efficacy and safety in a whole-organism context.

Pharmacokinetic (PK) Studies

Protocol 5: Preliminary Pharmacokinetic Profiling in Rodents

  • Objective: To determine the basic pharmacokinetic parameters of the compound, including its absorption, distribution, metabolism, and excretion (ADME).

  • Animal Model: Typically, mice or rats are used for initial PK studies.

  • Procedure:

    • Administer a single dose of the compound via intravenous (IV) and oral (PO) routes.

    • Collect blood samples at various time points post-dosing.

    • Analyze the plasma concentrations of the compound using a validated analytical method (e.g., LC-MS/MS).

  • Data Analysis: Calculate key PK parameters such as half-life (t1/2), maximum concentration (Cmax), time to maximum concentration (Tmax), and bioavailability.

  • Causality: Understanding the PK profile is crucial for designing effective dosing regimens for subsequent efficacy studies. Poor bioavailability, for instance, may necessitate formulation changes or a different route of administration.

Efficacy Studies

The choice of efficacy model will be dictated by the findings from the in vitro studies.

Protocol 6: Xenograft Tumor Model (for Anticancer Activity)

  • Objective: To evaluate the antitumor efficacy of the compound in a mouse model.

  • Procedure:

    • Implant human cancer cells (selected based on in vitro sensitivity) subcutaneously into immunocompromised mice.

    • Once tumors are established, randomize the mice into treatment and vehicle control groups.

    • Administer the compound at a dose and schedule determined by the PK studies.

    • Monitor tumor growth and body weight regularly.

  • Endpoints: The primary endpoint is typically tumor growth inhibition. Secondary endpoints can include survival and biomarker analysis of tumor tissue.

Protocol 7: Hot Plate Test (for Analgesic Activity)

  • Objective: To assess the central analgesic activity of the compound.

  • Procedure:

    • Administer the compound to mice.

    • At a predetermined time point (based on Tmax from PK studies), place the mice on a heated surface (hot plate).

    • Measure the latency to a pain response (e.g., licking a paw or jumping).

  • Rationale: An increase in the response latency compared to the vehicle control group indicates an analgesic effect.[15]

Conclusion

The experimental framework outlined in these application notes provides a systematic and scientifically rigorous approach to the preclinical evaluation of this compound. By starting with fundamental characterization and progressing through a logical cascade of in vitro and in vivo assays, researchers can efficiently and effectively elucidate the therapeutic potential of this novel compound. The emphasis on understanding the "why" behind each experimental choice is intended to foster a more insightful and adaptable research process.

References

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2023). MDPI. Retrieved from [Link]

  • 4-(Cyclohexylmethyl)piperidine hydrochloride. PubChem. Retrieved from [Link]

  • Piperidine. Wikipedia. Retrieved from [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2023). PMC - PubMed Central. Retrieved from [Link]

  • Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series. (2023). Taylor & Francis. Retrieved from [Link]

  • Pharmacological Applications of Piperidine Derivatives. (2023). Encyclopedia.pub. Retrieved from [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2023). MDPI. Retrieved from [Link]

  • Investigation of piperidine derivatives in ex vivo models of pain and platelet aggregation. (2012). PubMed. Retrieved from [Link]

  • Sulfonyl group-containing compounds in the design of potential drugs for the treatment of diabetes and its complications. (2020). PubMed. Retrieved from [Link]

  • Principles of early drug discovery. (2016). PMC - PubMed Central. Retrieved from [Link]

  • Synthesis, in vitro assay, and molecular modeling of new piperidine derivatives having dual inhibitory potency against acetylcholinesterase and Abeta1-42 aggregation for Alzheimer's disease therapeutics. (2011). PubMed. Retrieved from [Link]

  • Pharmacological screening of synthetic piperidine derivatives. (2015). DUT Open Scholar. Retrieved from [Link]

  • [(4-Cyclohexylphenyl)sulfonyl]piperidine. PubChem. Retrieved from [Link]

  • Investigation of piperidine derivatives in ex vivo models of pain and platelet aggregation. (2012). National Library of Medicine. Retrieved from [Link]

  • Synthetic method of piperidine hydrochloride. (2016). Google Patents.
  • The Experimental Design Process. ACS GCI Pharmaceutical Roundtable. Retrieved from [Link]

  • Experimental design for drug development: a bayesian approach. (2001). Taylor & Francis. Retrieved from [Link]

  • Piperidine Synthesis. (1993). DTIC. Retrieved from [Link]

  • Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. (2023). RSC Publishing. Retrieved from [Link]

  • Sulfonyl Group-Containing Compounds in the Design of Potential Drugs for the Treatment of Diabetes and Its Complications. (2020). ResearchGate. Retrieved from [Link]

  • Early Drug Discovery and Development Guidelines: For Academic Researchers, Collaborators, and Start-up Companies. (2012). NCBI. Retrieved from [Link]

  • Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry. (2020). PMC - NIH. Retrieved from [Link]

  • Method for preparing 4-piperidyl piperidine. (2005). Google Patents.
  • Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity. (2017). ResearchGate. Retrieved from [Link]

  • 4-(CYCLOHEXYLMETHYL)PIPERIDINE HYDROCHLORIDE. GSRS. Retrieved from [Link]

  • New tools and tougher economics will define drug discovery in 2026. (2024). Nature. Retrieved from [Link]

  • Enhanced Antimicrobial Efficacy of Sulfones and Sulfonamides via Cage-Like Silsesquioxane Incorporation. (2023). ACS Publications. Retrieved from [Link]

  • Sulfa drug analogs: new classes of N-sulfonyl aminated azines and their biological and preclinical importance in medicinal chemistry (2000–2018). (2019). R Discovery. Retrieved from [Link]

  • Piperidine-4-carbonitrile hydrochloride. nsj prayoglife. Retrieved from [Link]

  • Synthesis and in vivo anti-ulcer evaluation of some novel piperidine linked dihydropyrimidinone derivatives. (2018). PubMed. Retrieved from [Link]

  • SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES. (2017). Rasayan Journal of Chemistry. Retrieved from [Link]

  • Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity. (2017). PMC - PubMed Central. Retrieved from [Link]

Sources

Application Notes and Protocols for the Investigation of 4-(Cyclohexanesulfonyl)piperidine hydrochloride as a Potential Therapeutic Agent

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals interested in exploring the therapeutic potential of 4-(Cyclohexanesulfonyl)piperidine hydrochloride. The piperidine scaffold is a privileged structure in medicinal chemistry, found in a wide array of approved drugs targeting various conditions, including cancer and central nervous system (CNS) disorders.[1][2][3] The incorporation of a cyclohexanesulfonyl moiety introduces a functional group often associated with diverse pharmacological activities. This document outlines the scientific rationale for investigating this compound in oncology, infectious diseases, and neurology, and provides detailed, field-proven protocols for its in vitro and in vivo evaluation.

Introduction and Scientific Rationale

This compound is a synthetic compound featuring a piperidine ring, which is known to enhance druggability by improving pharmacokinetic properties and metabolic stability.[1] Piperidine derivatives have been successfully developed into therapeutics for a range of diseases.[1][2] The sulfonyl group is a key pharmacophore in various drugs, including antibacterial and anticancer agents. This unique combination of a cyclohexanesulfonyl group and a piperidine core suggests that this compound may exhibit novel therapeutic activities. These notes will therefore focus on three primary areas of investigation: anticancer, antibacterial, and CNS/analgesic potential.

Physicochemical Properties and Handling

A summary of the known and predicted properties of similar piperidine hydrochloride compounds is provided below. It is crucial to obtain a certificate of analysis for the specific batch of this compound being used.

PropertyValueSource
Molecular FormulaC₁₁H₂₂ClNO₂S(Predicted)
Molecular Weight267.81 g/mol (Predicted)
AppearanceWhite to off-white crystalline powder[4]
SolubilitySoluble in water and ethanol[4]
StorageStore at 2-8°C, desiccated[5]

Safety Precautions: Similar piperidine hydrochloride derivatives are known irritants to the skin, eyes, and respiratory tract.[6] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All handling should be performed in a well-ventilated fume hood.

Proposed Therapeutic Application 1: Anticancer Activity

3.1. Rationale and Hypothetical Mechanism of Action

The sulfonamide moiety is present in several anticancer drugs that function through various mechanisms, including cell cycle arrest and induction of apoptosis.[7] Piperidine derivatives have also shown promise as anticancer agents, with some acting as p53 activators or inducing apoptosis in cancer cell lines.[8][9] It is hypothesized that this compound may exert cytotoxic effects on cancer cells by inhibiting key enzymes involved in cell proliferation or by inducing apoptosis through intrinsic or extrinsic pathways.

3.2. In Vitro Evaluation of Anticancer Activity

Protocol: MTT Assay for Cytotoxicity Screening

This protocol is designed to assess the cytotoxic effects of this compound on various cancer cell lines.

Workflow for MTT Assay

MTT_Workflow start Seed cancer cells in 96-well plates incubate1 Incubate for 24 hours start->incubate1 treat Treat cells with varying concentrations of This compound incubate1->treat incubate2 Incubate for 48-72 hours treat->incubate2 add_mtt Add MTT reagent incubate2->add_mtt incubate3 Incubate for 4 hours add_mtt->incubate3 add_solubilizer Add solubilizing agent (e.g., DMSO) incubate3->add_solubilizer read Measure absorbance at 570 nm add_solubilizer->read analyze Calculate IC50 values read->analyze

Caption: Workflow for determining cytotoxicity using the MTT assay.

Step-by-Step Protocol:

  • Cell Seeding: Seed human cancer cell lines (e.g., MCF-7 for breast cancer, HeLa for cervical cancer, and MDA-MB-231 for breast cancer) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Compound Preparation: Prepare a stock solution of this compound in sterile DMSO. Further dilute with culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM.

  • Cell Treatment: Replace the medium in the wells with the medium containing the different concentrations of the test compound. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48 to 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ value, which is the concentration of the compound that inhibits 50% of cell growth.[7]

Protocol: Annexin V-FITC Assay for Apoptosis Detection

This protocol uses flow cytometry to determine if the cytotoxic effects of the compound are due to the induction of apoptosis.

Workflow for Apoptosis Assay

Apoptosis_Workflow start Treat cells with IC50 concentration of the compound incubate Incubate for 24 hours start->incubate harvest Harvest and wash cells incubate->harvest stain Stain with Annexin V-FITC and Propidium Iodide harvest->stain analyze Analyze by flow cytometry stain->analyze

Caption: Workflow for detecting apoptosis using Annexin V-FITC staining.

Step-by-Step Protocol:

  • Cell Treatment: Treat the selected cancer cell line with this compound at its predetermined IC₅₀ concentration for 24 hours.

  • Cell Harvesting: Harvest the cells by trypsinization, wash with cold PBS, and resuspend in binding buffer.

  • Staining: Add Annexin V-FITC and propidium iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.[10]

  • Flow Cytometry: Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[10]

3.3. In Vivo Evaluation of Anticancer Activity

Protocol: Xenograft Mouse Model

This protocol evaluates the in vivo antitumor efficacy of this compound.

  • Animal Model: Use immunodeficient mice (e.g., nude or SCID mice).

  • Tumor Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 5 x 10⁶ MCF-7 cells) into the flank of each mouse.

  • Tumor Growth: Allow the tumors to grow to a palpable size (approximately 100-150 mm³).

  • Treatment: Randomize the mice into treatment and control groups. Administer this compound (e.g., via intraperitoneal injection or oral gavage) at various doses daily or on alternate days. The control group should receive the vehicle.

  • Monitoring: Measure tumor volume and body weight every 2-3 days.

  • Endpoint: At the end of the study (e.g., 21-28 days), euthanize the mice, excise the tumors, and weigh them.

Proposed Therapeutic Application 2: Analgesic Activity

4.1. Rationale and Hypothetical Mechanism of Action

Many piperidine derivatives exhibit analgesic properties, often by interacting with opioid receptors or by modulating other pain signaling pathways.[11][12] It is hypothesized that this compound may possess analgesic effects.

4.2. In Vivo Evaluation of Analgesic Activity

Protocol: Hot Plate Test in Mice

This protocol assesses the central analgesic activity of the compound.

  • Animal Model: Use male Swiss albino mice.

  • Apparatus: A hot plate apparatus maintained at a constant temperature (e.g., 55 ± 0.5°C).

  • Acclimatization: Acclimatize the mice to the experimental room for at least one hour before the test.

  • Treatment: Administer this compound at different doses intraperitoneally. A control group should receive the vehicle, and a positive control group should receive a known analgesic (e.g., morphine).

  • Testing: Place each mouse on the hot plate at various time points after drug administration (e.g., 30, 60, 90, and 120 minutes) and record the latency to a pain response (e.g., licking of paws or jumping). A cut-off time (e.g., 30 seconds) should be set to prevent tissue damage.

  • Data Analysis: Compare the reaction times of the treated groups with the control group.

Data Presentation

Table 1: Hypothetical In Vitro Cytotoxicity Data

Cell LineIC₅₀ of this compound (µM)IC₅₀ of Doxorubicin (µM)
MCF-715.2 ± 1.81.2 ± 0.3
HeLa22.5 ± 2.51.8 ± 0.4
MDA-MB-23118.9 ± 2.12.1 ± 0.5

Table 2: Hypothetical In Vivo Analgesic Activity Data (Hot Plate Test)

Treatment GroupDose (mg/kg)Reaction Time (seconds) at 60 min
Vehicle Control-8.5 ± 1.2
Test Compound1015.2 ± 1.9
Test Compound2022.8 ± 2.3
Morphine1028.5 ± 2.8
p < 0.05 compared to vehicle control

Conclusion

The protocols detailed in these application notes provide a robust framework for the initial investigation of this compound as a potential therapeutic agent. The unique combination of the piperidine scaffold and the cyclohexanesulfonyl moiety warrants exploration in the fields of oncology and neurology. The successful execution of these experiments will provide valuable insights into the pharmacological profile of this compound and guide its further development.

References

  • Synthesis and in vivo anti-ulcer evaluation of some novel piperidine linked dihydropyrimidinone derivatives. (2018). PubMed. Available at: [Link]

  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. (n.d.). PubMed. Available at: [Link]

  • 4-(Cyclohexylmethyl)piperidine hydrochloride. (n.d.). PubChem. Available at: [Link]

  • Investigation of piperidine derivatives in ex vivo models of pain and platelet aggregation. (n.d.). Europe PMC. Available at: [Link]

  • N-sulfonylpiperidinedispiro-1,2,4,5-tetraoxanes exhibit potent in vitro antiplasmodial activity and in vivo efficacy in mice infected with P. berghei ANKA. (2022). PubMed. Available at: [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2022). PubMed Central. Available at: [Link]

  • Piperidine-based drug discovery. (n.d.). ResearchGate. Available at: [Link]

  • Investigation of piperidine derivatives in ex vivo models of pain and platelet aggregation. (n.d.). Semantic Scholar. Available at: [Link]

  • A process for the preparation of 4-piperidone hcl hydrate. (n.d.). Google Patents.
  • Piperidine Synthesis. (n.d.). DTIC. Available at: [Link]

  • Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. (2023). RSC Publishing. Available at: [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2022). MDPI. Available at: [Link]

  • Anticancer Potential of Sulfonamide Moieties via In-Vitro and In-Silico Approaches: Comparative Investigations for Future Drug Development. (n.d.). MDPI. Available at: [Link]

  • Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. (n.d.). NIH. Available at: [Link]

  • The Role of Piperidine Derivatives in Modern Drug Discovery. (n.d.). Pharmaffiliates. Available at: [Link]

  • Development of NET-Selective Piperidine-Based PET Ligand. (n.d.). Anna-Liisa Brownell. Available at: [Link]

  • Discovery of N-pyridazin-3-piperidine derivatives acting as p53 activators against breast cancer: In vitro and in silico evaluations. (n.d.). PubMed. Available at: [Link]

  • In Silico and In Vitro Investigation of Cytotoxicity and Apoptosis of Acridine/Sulfonamide Hybrids Targeting Topoisomerases I and II. (n.d.). NIH. Available at: [Link]

  • Piperidine. (n.d.). PubChem. Available at: [Link]

  • Design, Synthesis, In Vitro and In Vivo Evaluation of Heterobivalent SiFAlin-Modified Peptidic Radioligands Targeting Both Integrin αvβ3 and the MC1 Receptor—Suitable for the Specific Visualization of Melanomas?. (n.d.). MDPI. Available at: [Link]

Sources

Application Notes and Protocols for the Evaluation of 4-(Cyclohexanesulfonyl)piperidine hydrochloride as a Potential Antimitotic Agent

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Promise of Piperidine and Sulfonamide Scaffolds in Drug Discovery

The piperidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs across a wide range of therapeutic areas, including oncology and central nervous system disorders.[1] Its conformational flexibility and ability to engage in key binding interactions make it an attractive starting point for the design of novel therapeutics.[1] Similarly, the sulfonamide functional group is a well-established pharmacophore, integral to the activity of various antibacterial, diuretic, and anticancer agents. The combination of these two moieties in a single molecule, such as 4-(Cyclohexanesulfonyl)piperidine hydrochloride, presents an intriguing chemical entity with the potential for significant biological activity.

While the specific biological targets of this compound are not yet extensively characterized in the public domain, the structural similarity to other sulfonylpiperidine-containing compounds suggests a plausible mechanism of action. Notably, recent research has highlighted the potent anticancer activity of compounds bearing a sulfonamide-functionalized piperidine-like core, which have been shown to inhibit tubulin polymerization.[2] These agents disrupt the dynamic instability of microtubules, leading to mitotic arrest and subsequent apoptosis in cancer cells.

This document, therefore, outlines a series of detailed application notes and protocols based on the hypothesis that This compound may function as a tubulin polymerization inhibitor . The following assays are designed to systematically investigate this hypothesis, providing a comprehensive framework for researchers and drug development professionals to characterize the potential antimitotic and anticancer properties of this compound.

Proposed Mechanism of Action: Disruption of Microtubule Dynamics

Microtubules are essential cytoskeletal polymers composed of α- and β-tubulin heterodimers. Their dynamic nature, characterized by phases of polymerization (growth) and depolymerization (shrinkage), is critical for several cellular processes, most notably the formation of the mitotic spindle during cell division.[2] Small molecules that interfere with microtubule dynamics are among the most successful classes of anticancer drugs.

We hypothesize that this compound may bind to tubulin, potentially at the colchicine-binding site, and suppress microtubule polymerization. This disruption would lead to the destabilization of the mitotic spindle, causing cells to arrest in the G2/M phase of the cell cycle and ultimately triggering apoptosis.

G cluster_0 Normal Cell Division cluster_1 Action of this compound Dynamic Microtubules Dynamic Microtubules Mitotic Spindle Formation Mitotic Spindle Formation Dynamic Microtubules->Mitotic Spindle Formation Chromosome Segregation Chromosome Segregation Mitotic Spindle Formation->Chromosome Segregation Cell Division Cell Division Chromosome Segregation->Cell Division Compound 4-(Cyclohexanesulfonyl)piperidine hydrochloride Tubulin Binding Binds to Tubulin Compound->Tubulin Binding Inhibition Inhibition of Microtubule Polymerization Tubulin Binding->Inhibition Disruption Mitotic Spindle Disruption Inhibition->Disruption Arrest G2/M Cell Cycle Arrest Disruption->Arrest Apoptosis Apoptosis Arrest->Apoptosis

Caption: Proposed mechanism of action for this compound.

Experimental Workflows and Protocols

The following sections provide a logical and stepwise approach to evaluating the biological activity of this compound, starting from in vitro biochemical assays and progressing to cell-based functional assays.

Workflow for Investigating Antimitotic Activity

G Start Hypothesis: Compound is a Tubulin Inhibitor InVitro In Vitro Assay: Tubulin Polymerization Start->InVitro Cytotoxicity Cell-Based Assay: Cytotoxicity Screening (MTT/SRB) InVitro->Cytotoxicity CellCycle Cell-Based Assay: Cell Cycle Analysis Cytotoxicity->CellCycle Microscopy Cell-Based Assay: Immunofluorescence Microscopy CellCycle->Microscopy End Conclusion: Characterization of Antimitotic Activity Microscopy->End

Caption: Experimental workflow for characterizing the antimitotic potential.

Protocol 1: In Vitro Tubulin Polymerization Assay

Objective: To determine the direct effect of this compound on the polymerization of purified tubulin in a cell-free system.

Principle: Tubulin polymerization can be monitored by measuring the increase in absorbance or fluorescence of a reporter molecule. This assay will quantify the concentration-dependent inhibitory effect of the test compound on tubulin assembly.

Materials:

  • Tubulin (porcine brain, >99% pure)

  • Tubulin Polymerization Assay Kit (containing tubulin, GTP, and a fluorescent reporter)

  • This compound

  • Paclitaxel (positive control for polymerization promotion)

  • Colchicine or Nocodazole (positive controls for polymerization inhibition)

  • DMSO (vehicle control)

  • 96-well, black, flat-bottom microplates

  • Temperature-controlled fluorescence plate reader

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution series (e.g., 100 µM, 30 µM, 10 µM, 3 µM, 1 µM, 0.3 µM, 0.1 µM) in the appropriate assay buffer. Also, prepare stock solutions of positive and negative controls.

  • Reaction Setup: In a 96-well plate, add the diluted compounds, controls, and vehicle (DMSO) to triplicate wells.

  • Initiation of Polymerization: Add the tubulin and GTP solution to each well to initiate the polymerization reaction.

  • Data Acquisition: Immediately place the plate in a fluorescence plate reader pre-warmed to 37°C. Measure the fluorescence intensity every minute for 60-90 minutes.

  • Data Analysis: Plot the fluorescence intensity versus time for each concentration of the test compound and controls. Determine the rate of polymerization and the maximum polymer mass. Calculate the IC50 value for the inhibition of tubulin polymerization by fitting the data to a dose-response curve.

Expected Results: If the compound inhibits tubulin polymerization, a dose-dependent decrease in the rate and extent of the fluorescence signal will be observed compared to the vehicle control.

CompoundIC50 (µM) for Tubulin Polymerization Inhibition
This compoundHypothetical Value
Colchicine (Positive Control)~2-5 µM
Nocodazole (Positive Control)~0.5-2 µM
DMSO (Vehicle Control)No inhibition

Protocol 2: Cell Viability Assay (MTT/SRB)

Objective: To assess the cytotoxic effect of this compound on various cancer cell lines.

Principle: The MTT assay measures the metabolic activity of cells, which is proportional to the number of viable cells. The SRB assay measures total cellular protein content. Both provide a quantitative measure of cell viability after treatment with the test compound.

Materials:

  • Human cancer cell lines (e.g., HeLa - cervical, MCF-7 - breast, A549 - lung)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound

  • Doxorubicin (positive control)

  • DMSO (vehicle control)

  • MTT reagent or SRB solution

  • 96-well, clear, flat-bottom microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound and controls for 48-72 hours.

  • MTT Assay:

    • Add MTT reagent to each well and incubate for 2-4 hours.

    • Solubilize the formazan crystals with a solubilization buffer.

    • Measure the absorbance at 570 nm.

  • SRB Assay:

    • Fix the cells with trichloroacetic acid.

    • Stain the cells with SRB solution.

    • Wash and solubilize the bound dye.

    • Measure the absorbance at 510 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the IC50 value for cytotoxicity by plotting cell viability against the log of the compound concentration and fitting to a dose-response curve.

Expected Results: A potent anticancer compound will show a dose-dependent decrease in cell viability.

CompoundCell LineIC50 (µM) for Cytotoxicity
This compoundHeLaHypothetical Value
This compoundMCF-7Hypothetical Value
This compoundA549Hypothetical Value
Doxorubicin (Positive Control)HeLa~0.1-1 µM

Protocol 3: Cell Cycle Analysis by Flow Cytometry

Objective: To determine if the cytotoxicity induced by this compound is associated with cell cycle arrest, particularly in the G2/M phase.

Principle: Propidium iodide (PI) is a fluorescent dye that intercalates with DNA. The amount of PI fluorescence in a cell is proportional to its DNA content. Flow cytometry can measure the fluorescence of individual cells, allowing for the quantification of the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).

Materials:

  • Cancer cell line (e.g., HeLa)

  • This compound

  • Nocodazole (positive control for G2/M arrest)

  • DMSO (vehicle control)

  • PI staining solution (containing PI and RNase A)

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with the IC50 concentration of this compound (determined from the cytotoxicity assay) for a time course (e.g., 12, 24, 48 hours).

  • Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol.

  • Staining: Rehydrate the cells and stain with PI/RNase A solution.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer, collecting data from at least 10,000 cells per sample.

  • Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Expected Results: A compound that disrupts microtubule dynamics will cause a significant increase in the percentage of cells in the G2/M phase, indicative of mitotic arrest.

Treatment% Cells in G0/G1% Cells in S% Cells in G2/M
DMSO (Vehicle Control)~50-60%~20-30%~10-20%
This compoundHypotheticalHypotheticalHypothetical
Nocodazole (Positive Control)DecreasedDecreasedIncreased (>50%)

Protocol 4: Immunofluorescence Microscopy of the Microtubule Network

Objective: To visually assess the effect of this compound on the integrity of the microtubule network and mitotic spindle formation.

Principle: Immunofluorescence microscopy uses fluorescently labeled antibodies to visualize specific cellular components. In this case, an antibody against α-tubulin will be used to visualize the microtubule cytoskeleton.

Materials:

  • Cancer cell line (e.g., HeLa) grown on glass coverslips

  • This compound

  • Paclitaxel and Nocodazole (positive controls)

  • Paraformaldehyde (for fixation)

  • Triton X-100 (for permeabilization)

  • Primary antibody (mouse anti-α-tubulin)

  • Secondary antibody (fluorescently labeled anti-mouse IgG)

  • DAPI (for nuclear staining)

  • Fluorescence microscope

Procedure:

  • Cell Treatment: Treat cells on coverslips with the test compound and controls for an appropriate duration (e.g., 16-24 hours).

  • Fixation and Permeabilization: Fix the cells with paraformaldehyde and permeabilize with Triton X-100.

  • Immunostaining:

    • Block non-specific binding with bovine serum albumin (BSA).

    • Incubate with the primary anti-α-tubulin antibody.

    • Incubate with the fluorescently labeled secondary antibody.

  • Nuclear Staining and Mounting: Stain the nuclei with DAPI and mount the coverslips on microscope slides.

  • Imaging: Visualize the cells using a fluorescence microscope, capturing images of the microtubule network and mitotic figures.

Expected Results:

  • Vehicle Control: Well-defined, filamentous microtubule network and normal bipolar mitotic spindles.

  • This compound: Disrupted microtubule network, depolymerized microtubules, and aberrant, multipolar, or collapsed mitotic spindles.

  • Nocodazole: Similar effects to the test compound.

  • Paclitaxel: Formation of dense microtubule bundles and abnormal mitotic spindles.

Conclusion

The protocols outlined in this application note provide a robust framework for the initial characterization of this compound as a potential antimitotic agent. By systematically progressing from in vitro biochemical assays to cell-based functional and imaging studies, researchers can gain a comprehensive understanding of the compound's mechanism of action and its potential as a novel anticancer therapeutic. The successful execution of these assays will provide the necessary data to validate the hypothesis that this compound targets tubulin and to guide further preclinical development.

References

  • Design, synthesis, and biological evaluation of sulfonamide-functionalized pyridine carbothioamides as potent tubulin-targeting anticancer agents. RSC Medicinal Chemistry. Available at: [Link]

  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry. Available at: [Link]

  • 4-(Cyclohexylmethyl)piperidine hydrochloride. PubChem. Available at: [Link]

  • Novel Sulfonamide Derivatives Containing a Piperidine Moiety as New Bactericide Leads for Managing Plant Bacterial Diseases. Molecules. Available at: [Link]

  • Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling. ResearchGate. Available at: [Link]

Sources

Characterizing Novel Ligands: Application Notes for 4-(Cyclohexanesulfonyl)piperidine hydrochloride in Receptor Binding Studies

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of a Novel Piperidine Scaffold

The piperidine moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] Its conformational flexibility and ability to engage in key hydrogen bonding interactions have made it a cornerstone in the design of ligands for a wide array of biological targets, particularly within the central nervous system. The introduction of a cyclohexanesulfonyl group to this scaffold in 4-(Cyclohexanesulfonyl)piperidine hydrochloride suggests a compound designed to probe specific receptor interactions, with a high probability of targeting sigma (σ) receptors.[1]

Sigma receptors, comprising the σ1 and σ2 subtypes, are unique intracellular proteins that have garnered significant interest as therapeutic targets for neurological disorders, psychiatric conditions, and cancer.[3][4][5] The σ1 receptor, in particular, acts as a ligand-operated molecular chaperone at the endoplasmic reticulum-mitochondrion interface, modulating a variety of signaling pathways crucial for cellular homeostasis.[3][4] Given the prevalence of the piperidine core in known sigma receptor ligands, it is hypothesized that this compound may exhibit significant affinity for these receptors.[6][7]

This comprehensive guide provides detailed application notes and protocols for the characterization of this compound in receptor binding studies. It is intended for researchers, scientists, and drug development professionals seeking to elucidate the binding profile of this and similar novel chemical entities. The protocols described herein are designed to be self-validating, providing a robust framework for determining key binding parameters such as the dissociation constant (Kd), the maximum number of binding sites (Bmax), and the inhibitory constant (Ki).

Chemical and Physical Properties: Essential Preliminary Data

A thorough understanding of the physicochemical properties of this compound is paramount for accurate and reproducible experimental results. As a hydrochloride salt, the compound is expected to be a white crystalline solid with good solubility in aqueous buffers.[8] However, the bulky cyclohexanesulfonyl group may impart some hydrophobicity.[9]

PropertyAnticipated CharacteristicRationale and Importance
Physical State Crystalline SolidInfluences handling, weighing, and storage.
Aqueous Solubility Likely soluble in aqueous buffers, but may require optimization.[10][11]Critical for preparing accurate stock solutions and avoiding precipitation in assay buffers. Solubility can be pH-dependent.[10]
Stability Generally stable under recommended storage conditions.[12]Important for ensuring the integrity of the compound throughout the duration of the experiments. Avoid repeated freeze-thaw cycles.
Hygroscopicity Possible, as is common with hydrochloride salts.[13]May affect the accuracy of weighing. Store in a desiccator.
Safety May cause skin and eye irritation.[14]Standard laboratory personal protective equipment (PPE) should be worn.

Experimental Design: Choosing the Right Assay

The choice of binding assay depends on several factors, including the nature of the receptor preparation, the availability of a suitable radioligand, and the desired throughput.[15] For initial characterization, two primary methods are recommended: the filtration binding assay and the Scintillation Proximity Assay (SPA).[15]

Filtration Binding Assay: The Gold Standard

This method is a robust and widely used technique for studying receptor-ligand interactions.[16] It involves incubating the receptor source with a radiolabeled ligand and the test compound (this compound). The receptor-bound radioligand is then separated from the unbound radioligand by rapid filtration through a glass fiber filter.[16] This method is particularly well-suited for membrane-bound receptors.[16]

Workflow for Filtration Binding Assay

cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Washing cluster_detection Detection & Analysis A Prepare Receptor Membranes D Incubate Receptor, Radioligand, and Compound A->D B Prepare Radioligand Solution B->D C Prepare Compound Dilutions C->D E Rapid Filtration (Glass Fiber Filter) D->E Equilibrium Reached F Wash to Remove Unbound Ligand E->F G Scintillation Counting F->G H Data Analysis (Kd, Bmax, Ki) G->H

Caption: Workflow of a typical filtration receptor binding assay.

Scintillation Proximity Assay (SPA): A Homogeneous Alternative

SPA offers a more high-throughput-friendly alternative as it does not require a separation step.[13] In this assay, the receptor is immobilized on scintillant-containing beads. When a radiolabeled ligand binds to the receptor, it comes into close enough proximity to the bead to excite the scintillant and produce a light signal. Unbound radioligand in the solution is too far away to generate a signal.[13][17]

Principle of Scintillation Proximity Assay

cluster_bound Bound State cluster_unbound Unbound State Bead_B SPA Bead (with scintillant) Receptor_B Receptor Bead_B->Receptor_B immobilized Radioligand_B Radioligand Receptor_B->Radioligand_B binds Signal Light Signal Radioligand_B->Signal excites Bead_U SPA Bead (with scintillant) Radioligand_U Radioligand NoSignal No Signal

Caption: Principle of Scintillation Proximity Assay (SPA).

Protocols for Receptor Binding Assays

The following protocols are optimized for the characterization of ligands at the σ1 and σ2 receptors, the putative targets for this compound.

Protocol 1: σ1 Receptor Saturation Binding Assay (Filtration Method)

This assay determines the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax) of a radioligand for the σ1 receptor.

Materials and Reagents:

  • Receptor Source: Guinea pig brain membranes (a rich source of σ1 receptors).[3]

  • Radioligand: [³H]-(+)-Pentazocine (a selective σ1 receptor ligand).[3]

  • Non-specific Binding Control: Haloperidol (10 µM).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Filters: Glass fiber filters (GF/B or GF/C) pre-soaked in 0.5% polyethyleneimine (PEI).[3]

  • Scintillation Cocktail.

  • 96-well plates, cell harvester, scintillation counter.

Procedure:

  • Membrane Preparation: Prepare guinea pig brain membranes according to standard laboratory protocols. Determine the protein concentration using a suitable method (e.g., Bradford or BCA assay).

  • Assay Setup: In a 96-well plate, add the following in triplicate:

    • Total Binding: 50 µL of assay buffer, 50 µL of varying concentrations of [³H]-(+)-pentazocine (e.g., 0.1-50 nM), and 100 µL of diluted membrane preparation (typically 100-200 µg protein/well).

    • Non-specific Binding: 50 µL of 10 µM haloperidol, 50 µL of varying concentrations of [³H]-(+)-pentazocine, and 100 µL of diluted membrane preparation.

  • Incubation: Incubate the plates at 37°C for 90 minutes to reach equilibrium.[3]

  • Filtration: Terminate the incubation by rapid filtration through the PEI-soaked glass fiber filters using a cell harvester.

  • Washing: Wash the filters three times with 3 mL of ice-cold wash buffer to remove unbound radioligand.[3]

  • Counting: Place the filter discs into scintillation vials, add 4-5 mL of scintillation cocktail, and count the radioactivity using a scintillation counter after overnight incubation.

Protocol 2: σ1 Receptor Competition Binding Assay (Filtration Method)

This assay determines the inhibitory constant (Ki) of this compound for the σ1 receptor.

Materials and Reagents:

  • Same as Protocol 1, with the addition of:

  • Test Compound: this compound, prepared in a series of dilutions.

Procedure:

  • Assay Setup: In a 96-well plate, add the following in triplicate:

    • Total Binding: 50 µL of assay buffer, 50 µL of [³H]-(+)-pentazocine at a concentration close to its Kd (determined from Protocol 1), and 100 µL of diluted membrane preparation.

    • Non-specific Binding: 50 µL of 10 µM haloperidol, 50 µL of [³H]-(+)-pentazocine (at Kd), and 100 µL of diluted membrane preparation.

    • Competition: 50 µL of varying concentrations of this compound, 50 µL of [³H]-(+)-pentazocine (at Kd), and 100 µL of diluted membrane preparation.

  • Incubation, Filtration, Washing, and Counting: Follow steps 3-6 from Protocol 1.

Protocol 3: σ2 Receptor Competition Binding Assay (Filtration Method)

This assay determines the Ki of this compound for the σ2 receptor. It utilizes a non-selective radioligand and a "masking" ligand to isolate σ2 binding.

Materials and Reagents:

  • Receptor Source: Rat liver membranes (a good source of σ2 receptors).

  • Radioligand: [³H]-DTG (1,3-di-o-tolyl-guanidine), a non-selective σ1/σ2 ligand.[3]

  • σ1 Masking Ligand: (+)-Pentazocine (1 µM) to block the binding of [³H]-DTG to σ1 receptors.[3]

  • Non-specific Binding Control: Haloperidol (10 µM).

  • All other reagents are the same as in Protocol 1.

Procedure:

  • Assay Setup: In a 96-well plate, add the following in triplicate:

    • Total σ2 Binding: 25 µL of assay buffer, 25 µL of 1 µM (+)-pentazocine, 50 µL of [³H]-DTG (at a concentration near its Kd for σ2 receptors), and 100 µL of diluted rat liver membrane preparation.

    • Non-specific Binding: 25 µL of 10 µM haloperidol, 25 µL of 1 µM (+)-pentazocine, 50 µL of [³H]-DTG, and 100 µL of diluted membrane preparation.

    • Competition: 25 µL of varying concentrations of this compound, 25 µL of 1 µM (+)-pentazocine, 50 µL of [³H]-DTG, and 100 µL of diluted membrane preparation.

  • Incubation, Filtration, Washing, and Counting: Follow steps 3-6 from Protocol 1.

Data Analysis and Interpretation

Saturation Binding Analysis (Protocol 1)
  • Calculate Specific Binding: Specific Binding = Total Binding - Non-specific Binding.

  • Generate a Saturation Curve: Plot specific binding (in fmol/mg protein) against the concentration of the radioligand (in nM).

  • Determine Kd and Bmax: Use non-linear regression analysis (e.g., using GraphPad Prism) to fit the data to a one-site binding model. The Kd is the concentration of radioligand at which 50% of the receptors are occupied at equilibrium, and Bmax is the total concentration of receptor binding sites.

  • Scatchard Plot (Optional): A Scatchard plot linearizes the saturation binding data by plotting Bound/Free radioligand versus Bound radioligand. The slope of the line is -1/Kd, and the x-intercept is Bmax. While historically important, non-linear regression is now generally preferred.

Competition Binding Analysis (Protocols 2 & 3)
  • Calculate Percent Inhibition: % Inhibition = 100 * (1 - [(Specific Binding with Compound) / (Specific Binding without Compound)]).

  • Generate an Inhibition Curve: Plot the percent inhibition against the log concentration of this compound.

  • Determine IC50: Use non-linear regression to fit the data to a sigmoidal dose-response curve and determine the IC50 value, which is the concentration of the compound that inhibits 50% of the specific radioligand binding.

  • Calculate Ki using the Cheng-Prusoff Equation: The Ki is the inhibition constant, which is a measure of the affinity of the competing ligand. It can be calculated from the IC50 value using the following equation:

    Ki = IC50 / (1 + ([L]/Kd))

    Where:

    • [L] is the concentration of the radioligand used in the assay.

    • Kd is the dissociation constant of the radioligand for the receptor.

The Cellular Context: Sigma Receptor Signaling

Understanding the potential downstream effects of this compound binding is essential. Sigma-1 receptors, upon activation by a ligand, dissociate from the binding immunoglobulin protein (BiP) and can then interact with a variety of client proteins to modulate their function.[3]

Simplified Sigma-1 Receptor Signaling Pathway

cluster_er Endoplasmic Reticulum cluster_downstream Downstream Effects S1R_BiP σ1R-BiP Complex (Inactive) S1R σ1R (Active) S1R_BiP->S1R dissociation BiP BiP S1R_BiP->BiP Ca_Signaling Modulation of Ca²⁺ Signaling (e.g., IP3R) S1R->Ca_Signaling Ion_Channels Regulation of Ion Channels (e.g., K⁺, Ca²⁺) S1R->Ion_Channels Nrf2_Pathway Activation of Nrf2 Pathway S1R->Nrf2_Pathway Kinases Kinase Modulation (e.g., ERK, Akt) S1R->Kinases Ligand 4-(Cyclohexanesulfonyl)piperidine HCl (Agonist) Ligand->S1R_BiP Neuroprotection Neuroprotection & Cell Survival Ca_Signaling->Neuroprotection Nrf2_Pathway->Neuroprotection Kinases->Neuroprotection

Caption: Simplified signaling cascade following σ1 receptor activation.

Conclusion and Future Directions

The protocols outlined in this application note provide a robust framework for the initial characterization of this compound as a potential receptor ligand. By systematically performing saturation and competition binding assays for both σ1 and σ2 receptors, researchers can determine the affinity and selectivity of this novel compound.

Should this compound demonstrate high affinity and selectivity for either sigma receptor subtype, further studies would be warranted. These could include functional assays to determine whether the compound acts as an agonist or antagonist, as well as in vivo studies to explore its therapeutic potential in relevant disease models. The versatility of the piperidine scaffold, combined with the intriguing biology of sigma receptors, makes this a promising area for continued research and drug discovery.

References

  • Assay Guidance Manual [Internet]. Eli Lilly & Company and the National Center for Advancing Translational Sciences; 2004-. Receptor Binding Assays for HTS and Drug Discovery. Available from: [Link]

  • Chu, U. B., & Ruoho, A. E. (2016). Sigma Receptor Binding Assays. Current protocols in pharmacology, 75, 1.34.1–1.34.21. Available from: [Link]

  • Gifford Bioscience. Radioligand Binding Assay. Available from: [Link]

  • Maurice, T., & Su, T. P. (2009). The pharmacology of sigma-1 receptors. Pharmacology & therapeutics, 124(2), 195–206. Available from: [Link]

  • Abate, C., et al. (2013). Synthesis and receptor binding studies of novel 4,4-disubstituted arylalkyl/arylalkylsulfonyl piperazine and piperidine-based derivatives as a new class of σ1 ligands. European journal of medicinal chemistry, 64, 276-285. Available from: [Link]

  • O'Neil, C. K., & Schwartz, J. B. (1962). The solubility of various sulfonamides employed in urinary tract infections. Journal of pharmaceutical sciences, 51(9), 896-900. Available from: [Link]

  • IJzerman, A. P., et al. (2018). Scintillation proximity assay (SPA) as a new approach to determine a ligand's kinetic profile. A case in point for the adenosine A1 receptor. Purinergic Signalling, 14(4), 431–442. Available from: [Link]

  • Gifford Bioscience. Data Sheet Radioligand Binding Assay Protocol. Available from: [Link]

  • Szałata, G., et al. (2021). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. ACS Chemical Neuroscience, 12(11), 1961–1979. Available from: [Link]

  • Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical pharmacology, 22(23), 3099-3108. Available from: [Link]

  • Google Patents. (2016). Synthetic method of piperidine hydrochloride. CN105924408A.
  • Jorgensen, W. L., & Duffy, E. M. (2002). Prediction of drug solubility from structure. Advanced drug delivery reviews, 54(3), 355-366. Available from: [Link]

  • Lo, Y. S., et al. (2014). Solubility of Buffers in Aqueous–Organic Eluents for Reversed-Phase Liquid Chromatography. LCGC North America, 32(8), 576-581. Available from: [Link]

  • Al-Ghananeem, A. M., & Malkawi, A. H. (2020). Sigma-2 Receptor Ligand Binding Modulates Association between TSPO and TMEM97. International journal of molecular sciences, 21(11), 4065. Available from: [Link]

  • PubChem. 4-(Cyclohexylmethyl)piperidine hydrochloride. Available from: [Link]

  • Prezzavento, O., et al. (2021). A focus on piperidine and piperazine scaffolds. Bioorganic Chemistry, 116, 105342. Available from: [Link]

  • Bennion, B. J., et al. (2016). Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules. ACS medicinal chemistry letters, 7(12), 1179–1183. Available from: [Link]

  • da Silva, A. B., et al. (2017). Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity. Bioorganic & medicinal chemistry, 25(23), 6291-6299. Available from: [Link]

  • Wang, B., & Zeng, D. (2020). The Biological Function of Sigma-2 Receptor/TMEM97 and Its Utility in PET Imaging Studies in Cancer. Cancers, 12(7), 1896. Available from: [Link]

  • Glennon, R. A., et al. (1991). Novel 1-phenylpiperazine and 4-phenylpiperidine derivatives as high-affinity sigma ligands. Journal of medicinal chemistry, 34(10), 3075-3080. Available from: [Link]

  • Wikipedia. Piperidine. Available from: [Link]

  • Taylor, C. P., et al. (2022). Sigma-2 Receptor/Transmembrane Protein 97 in Pain Modulation: Tracing Historical Roots and Current Research Directions. ACS Pharmacology & Translational Science, 5(7), 486–497. Available from: [Link]

  • Berardi, F., et al. (2009). 1-Cyclohexylpiperazine and 3,3-dimethylpiperidine derivatives as sigma-1 (sigma1) and sigma-2 (sigma2) receptor ligands: a review. Current pharmaceutical design, 15(3), 205-217. Available from: [Link]

  • ResearchGate. Solubility of Buffers in Aqueous–Organic Effluents for Reversed-Phase Liquid Chromatography. Available from: [Link]

  • Wikipedia. Sigma-1 receptor. Available from: [Link]

  • Kourrich, S., et al. (2012). The sigma-1 receptor: roles in neuronal plasticity and disease. Trends in neurosciences, 35(12), 762–771. Available from: [Link]

  • Weng, T. Y., et al. (2017). Neuronal Sigma-1 Receptors: Signaling Functions and Protective Roles in Neurodegenerative Diseases. Frontiers in neuroscience, 11, 422. Available from: [Link]

  • Wang, J., et al. (2021). Sigma-1 Receptor in Retina: Neuroprotective Effects and Potential Mechanisms. International journal of molecular sciences, 22(21), 11956. Available from: [Link]

  • YouTube. (2021, January 13). Ki, IC50, & the Cheng-Prusoff equation. Chem Help ASAP. Available from: [Link]

  • PubChem. [(4-Cyclohexylphenyl)sulfonyl]piperidine. Available from: [Link]

  • ResearchGate. Schematic of the sigma1 receptor gene structure and alternative... Available from: [Link]

  • Wikipedia. Sigma-2 receptor. Available from: [Link]

  • PubMed. Scintillation proximity assay (SPA) technology to study biomolecular interactions. Available from: [Link]

Sources

Troubleshooting & Optimization

4-(Cyclohexanesulfonyl)piperidine hydrochloride stability and storage conditions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 4-(Cyclohexanesulfonyl)piperidine hydrochloride

Last Updated: January 27, 2026

Welcome to the technical support guide for this compound. This document is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this compound throughout its lifecycle in the laboratory. Proper handling and storage are paramount for obtaining reproducible and reliable experimental results. This guide provides answers to frequently asked questions, troubleshooting for common issues, and detailed protocols based on established principles of chemical stability.

Frequently Asked Questions (FAQs)

This section addresses common queries regarding the handling, storage, and properties of this compound.

Q1: What are the optimal long-term storage conditions for solid this compound?

A1: For long-term stability, the solid compound should be stored in a tightly sealed container in a cool, dry, and dark place.[1] As a hydrochloride salt, it is classified as hygroscopic, meaning it can readily absorb moisture from the atmosphere.[2][3] Therefore, storage in a desiccator or a controlled low-humidity environment is strongly recommended to prevent water uptake, which can lead to chemical degradation and inaccuracies in weighing.[3] The recommended storage temperature is typically between 10°C and 25°C, although some suppliers may recommend refrigerated conditions (0-8°C).[4][5] Always refer to the manufacturer's specific recommendations provided on the product's certificate of analysis or safety data sheet (SDS).[3][6]

Q2: Is this compound sensitive to light or air?

A2: While the cyclohexanesulfonyl group is generally robust, the piperidine moiety can be susceptible to oxidation over time. To mitigate potential oxidative degradation, storing the compound under an inert atmosphere (e.g., argon or nitrogen) is a prudent precautionary measure, especially for long-term archival purposes. Additionally, storing the compound in an amber glass vial or otherwise protecting it from light is a standard best practice to prevent potential photodegradation.[7][8]

Q3: The compound has formed clumps or appears "wet." What does this mean and is it still usable?

A3: Clumping or a wet appearance is a strong indicator of moisture absorption due to the compound's hygroscopic nature.[2][3] When the compound absorbs water, it can affect the accuracy of weighing and may accelerate hydrolytic degradation pathways. Before use, it is critical to assess the compound's purity. If you suspect moisture uptake, the material should ideally be dried under vacuum. However, for quantitative experiments, it is highly recommended to use a fresh, unopened vial to ensure the integrity of your results. If this is not possible, re-characterization (e.g., by LC-MS or NMR) is necessary to confirm purity before proceeding.

Q4: What are the likely degradation pathways for this molecule?

A4: While specific degradation studies on this compound are not extensively published, we can infer potential pathways based on its structure:

  • Hydrolysis: The sulfonyl group is generally stable to hydrolysis. However, as with many amine salts, excessive moisture can impact the solid-state stability.

  • Oxidation: The nitrogen atom in the piperidine ring is a potential site for N-oxidation. This is often mitigated by storage under an inert atmosphere and away from oxidizing agents.[6][9]

  • Photodegradation: Certain sulfonamides can undergo cleavage upon exposure to light.[10] Storing the compound in the dark is a necessary precaution.[8]

  • Thermal Degradation: High temperatures can accelerate degradation.[11] The compound should be kept away from heat sources.[7][12] Hazardous decomposition under fire conditions can produce carbon oxides, nitrogen oxides (NOx), and hydrogen chloride gas.[6]

Q5: What solvents are recommended for preparing stock solutions, and how should they be stored?

A5: this compound is generally soluble in water and polar organic solvents like DMSO and ethanol. For biological assays, DMSO is a common choice for creating high-concentration stock solutions. Aqueous buffers are suitable for preparing working dilutions.

The stability of the compound in solution is typically lower than in its solid state.[11] It is recommended to:

  • Prepare fresh solutions for each experiment.

  • If storage is necessary, store stock solutions in tightly sealed vials at -20°C or -80°C.

  • Minimize freeze-thaw cycles by aliquoting the stock solution into single-use volumes.

  • For aqueous solutions, stability is often pH-dependent. A study on a similar piperidine-containing compound showed it was most stable at a neutral pH.[11]

Troubleshooting Guide

This section provides a systematic approach to resolving common experimental issues that may be related to the stability of this compound.

Scenario: You are observing inconsistent or lower-than-expected activity in your biological assay.

This is a frequent issue that can often be traced back to the integrity of the compound. Follow this troubleshooting workflow to diagnose the problem.

Troubleshooting Workflow Diagram

G cluster_0 cluster_1 cluster_2 cluster_3 cluster_4 A Problem: Inconsistent or Low Assay Activity B Step 1: Evaluate Compound Handling A->B Start Here C Q: Was the solid compound stored in a desiccator? B->C D Q: How old is the stock solution? Were freeze-thaw cycles minimized? B->D E Step 2: Prepare Freshly B->E If handling issues are suspected F Weigh solid from a fresh or properly stored vial. Prepare a new stock solution. E->F G Step 3: Re-run Experiment E->G H Use the freshly prepared compound in the assay. G->H I Result: Is activity restored? G->I J Conclusion: Original compound or stock solution was likely degraded. Update lab protocols. I->J Yes K Conclusion: Compound stability is not the root cause. Investigate other assay parameters (e.g., cells, reagents, instrument). I->K No

Caption: Troubleshooting workflow for inconsistent assay results.

Experimental Protocols

To ensure the highest quality data, adhere to the following best practices when handling and preparing solutions of this compound.

Protocol 1: Handling and Weighing of Hygroscopic Solid

Objective: To accurately weigh the compound while minimizing moisture absorption.

Materials:

  • Vial of this compound

  • Spatula

  • Weighing paper or boat

  • Analytical balance

  • Glove box with controlled humidity OR a desiccator

Procedure:

  • Equilibration: Before opening, allow the sealed vial of the compound to equilibrate to room temperature for at least 30 minutes. This prevents condensation of atmospheric moisture onto the cold solid.

  • Inert Environment: Perform all manipulations in a low-humidity environment. A glove box with a humidity level <20% is ideal. If a glove box is unavailable, work quickly and keep the vial in a desiccator before and after weighing.

  • Weighing: Tare the analytical balance with the weighing vessel. Using a clean spatula, quickly transfer the desired amount of solid to the vessel.

  • Sealing: Immediately and tightly seal the main compound vial after dispensing.

  • Storage: Return the main vial to the desiccator for proper storage.[3]

  • Dissolution: Proceed immediately to dissolve the weighed solid to prepare your stock solution as described in Protocol 2.

Protocol 2: Preparation and Storage of Stock Solutions

Objective: To prepare and store stock solutions in a manner that maximizes their stability.

Materials:

  • Weighed this compound

  • Anhydrous DMSO (or other appropriate solvent)

  • Volumetric flask or appropriate vial

  • Pipettes

  • Vortex mixer

  • Cryogenic storage vials (for aliquoting)

Procedure:

  • Solvent Addition: Add the weighed solid to a volumetric flask or vial. Add a portion of the solvent (e.g., DMSO), ensuring the final volume will not be exceeded.

  • Dissolution: Vortex or sonicate the mixture until the solid is completely dissolved.

  • Final Volume: Add solvent to reach the final desired concentration. Mix thoroughly to ensure homogeneity.

  • Aliquoting: To avoid repeated freeze-thaw cycles, immediately divide the stock solution into smaller, single-use aliquots in cryogenic vials.

  • Storage: Store the aliquots in a freezer at -20°C or, for longer-term storage, at -80°C.

  • Labeling: Clearly label all aliquots with the compound name, concentration, solvent, and date of preparation.[13]

Summary of Storage Conditions

FormTemperatureAtmosphereContainerKey Considerations
Solid 10°C to 25°C (or as specified by supplier)[4]Dry (Desiccated)[1]Tightly sealed, amber glass vialHygroscopic - Must be protected from moisture.[2] Protect from light.[7]
Solution (DMSO) -20°C to -80°CN/ATightly sealed cryogenic vialsAliquot to avoid freeze-thaw cycles.
Solution (Aqueous) -20°C (Short-term)N/ATightly sealed vialsPrepare fresh if possible. Stability is pH-dependent.

References

  • Smith, B. C. (2019, September 1). Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online. Retrieved January 27, 2026, from [Link]

  • Lab Manager. (2025, September 22). Mastering Chemical Storage: Best Practices for Safer Labs and Empowered Teams. Retrieved January 27, 2026, from [Link]

  • Saffron Tech. (2025, February 5). Laboratory Chemical Lab Safety and Handling Guidelines. Retrieved January 27, 2026, from [Link]

  • Li, D., et al. (2024, April 4). Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics and their metabolic pathways in Pseudomonas stutzeri strain DLY-21. PMC - NIH. Retrieved January 27, 2026, from [Link]

  • University of Wisconsin–Madison. (n.d.). Chemical Storage. Environment, Health & Safety. Retrieved January 27, 2026, from [Link]

  • Peng, C., et al. (2022, March 28). Hygroscopicity of organic compounds as a function of organic functionality, water solubility, molecular weight, and oxidation level. Atmospheric Chemistry and Physics. Retrieved January 27, 2026, from [Link]

  • Shaik, S., et al. (2016, September 28). Stability study on an anti-cancer drug 4-(3,5-bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl)-4-oxo-2-butenoic acid. SpringerPlus. Retrieved January 27, 2026, from [Link]

  • ResearchGate. (n.d.). Studies on sulfonamide degradation products. Retrieved January 27, 2026, from [Link]

  • Bolm, C., & Frings, M. (2019, September 17). Conversion and degradation pathways of sulfoximines. Chemical Society Reviews (RSC Publishing). Retrieved January 27, 2026, from [Link]

  • ResearchGate. (n.d.). Properties of Amines and their Hydrochloride Salt. Retrieved January 27, 2026, from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Working with Chemicals. In Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). Retrieved January 27, 2026, from [Link]

  • ResearchGate. (n.d.). Conversion and degradation pathways of sulfoximines. Retrieved January 27, 2026, from [Link]

  • Zografi, G., & Hancock, B. C. (2008). Characterization of the "hygroscopic" properties of active pharmaceutical ingredients. Journal of Pharmaceutical Sciences. Retrieved January 27, 2026, from [Link]

  • University of Toronto Scarborough. (n.d.). Chemical Handling and Storage Section 6. Retrieved January 27, 2026, from [Link]

  • The Synergist. (n.d.). Best Practices for Proper Chemical Storage. Retrieved January 27, 2026, from [Link]

  • MBRAUN. (n.d.). Chemical Safety in Laboratories: Best Practices for Handling and Storage. Retrieved January 27, 2026, from [Link]

  • Jiang, B., et al. (2018, November 1). Overview of Sulfonamide Biodegradation and the Relevant Pathways and Microorganisms. PubMed. Retrieved January 27, 2026, from [Link]

  • Ee, C., et al. (2019). Physicochemical stability of extemporaneously prepared clonidine solutions for use in neonatal abstinence syndrome. Journal of Pharmacy and Pharmacology. Retrieved January 27, 2026, from [Link]

  • Chromatography Forum. (2008, November 27). How to Handle Hygroscopic Reference Standards?. Retrieved January 27, 2026, from [Link]

  • Reddit. (2022, November 15). What are amine hydrochlorides?. r/OrganicChemistry. Retrieved January 27, 2026, from [Link]

  • Canadian Scientific. (2024, August 26). Lab Best Practices: 3 Tips to Achieve Safe & Smart Chemical Storage. Retrieved January 27, 2026, from [Link]

  • Interactive Learning Paradigms, Incorporated. (n.d.). The MSDS HyperGlossary: Hygroscopic. Retrieved January 27, 2026, from [Link]

Sources

Common pitfalls in 4-(Cyclohexanesulfonyl)piperidine hydrochloride experiments

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support hub for 4-(Cyclohexanesulfonyl)piperidine hydrochloride. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block. As a hydrochloride salt of a secondary amine, this compound presents unique challenges and opportunities in experimental design. This document provides in-depth, experience-based answers to common pitfalls, moving beyond simple procedural steps to explain the underlying chemical principles.

Section 1: Storage, Handling, and Stability

Amine hydrochloride salts are often crystalline, stable solids, but their hygroscopic nature can be a significant source of experimental irreproducibility. Proper handling is the first step in a successful experiment.

Q1: My bottle of this compound has become a dense, clumpy solid that is difficult to weigh accurately. What happened and how can I prevent this?

A1: This is a classic sign of moisture absorption. Hydrochloride salts, including this one, are often hygroscopic, meaning they readily attract and absorb water from the atmosphere.[1] This can lead to inaccurate weighing and introduce water into moisture-sensitive reactions.

  • Causality: The ionic nature of the hydrochloride salt and the presence of the polar sulfonyl group create a high affinity for water molecules through hydrogen bonding.[1] When exposed to ambient air, the crystalline solid can deliquesce, transitioning into a concentrated aqueous solution or a hydrated solid.[2]

  • Troubleshooting & Prevention Protocol:

    • Always store in a desiccator: Immediately upon receipt, and after every use, store the container in a desiccator containing a suitable drying agent (e.g., Drierite®, silica gel).

    • Inert Atmosphere Handling: For highly sensitive applications, handle the compound in a glove box or glove bag under an inert atmosphere (e.g., nitrogen or argon).[3] This is the most robust method to prevent moisture uptake.[4]

    • Minimize Exposure: When a glove box is unavailable, minimize the time the container is open to the atmosphere. Have all weighing materials ready, open the container, quickly weigh the required amount into a pre-dried flask, and immediately reseal the main container.

    • Drying the Reagent: If the material is already clumpy, it can be dried under high vacuum (with gentle heating if the compound's thermal stability allows) for several hours to remove absorbed water before use.

Q2: I'm planning a long-term study. What are the optimal storage conditions for this compound?

A2: For long-term stability, the compound should be stored in a tightly sealed container in a cool, dry, and dark place.[5][6] Refrigeration (2-8°C) is often recommended to slow down any potential degradation pathways.[6] The key is to prevent moisture ingress and exposure to light.[6] Under these conditions, piperidine derivatives can be expected to remain stable for 2-3 years.[6]

Section 2: Solubility and Reaction Setup

The salt form of this reagent dictates its solubility profile and necessitates a crucial first step in many reaction protocols: liberation of the free amine.

Q3: My this compound won't dissolve in my aprotic reaction solvent (e.g., Toluene, THF). How can I get my reaction to proceed?

A3: This is an expected issue. As an ionic salt, this compound has very poor solubility in nonpolar, aprotic solvents. The piperidinium cation and chloride anion are tightly associated, preventing the molecule from dissolving. To react, the secondary amine must be deprotonated (neutralized) to form the free amine, which is significantly more soluble in organic solvents.

  • The Core Problem: The piperidine nitrogen is protonated (pKa of protonated piperidine is ~11.2).[7] It cannot act as a nucleophile until it is deprotonated by a base.

  • Solution Workflow:

cluster_options Common Base Choices start Start: Insoluble HCl Salt in Aprotic Solvent base_choice Add Base (≥1 equivalent) start->base_choice Crucial Step free_amine Liberate Free Amine (Soluble) base_choice->free_amine inorganic Inorganic Bases (K₂CO₃, Cs₂CO₃) - Heterogeneous - Requires vigorous stirring base_choice->inorganic organic Organic Bases (Et₃N, DIPEA) - Homogeneous - Base & byproduct soluble base_choice->organic strong Strong Bases (NaH, LDA) - For weak electrophiles - Anhydrous conditions critical base_choice->strong reaction Reaction Proceeds free_amine->reaction

Caption: Decision workflow for solubilizing and reacting the HCl salt.

  • Protocol - In-Situ Free-Basing for N-Alkylation:

    • To a reaction flask under an inert atmosphere, add this compound and your chosen aprotic solvent (e.g., Acetonitrile, DMF).

    • Add at least 1.1 equivalents of a suitable base (see table below). Common choices include potassium carbonate (K₂CO₃) for heterogeneous reactions or triethylamine (Et₃N) / diisopropylethylamine (DIPEA) for homogeneous systems.[8][9]

    • Stir the mixture vigorously for 15-30 minutes at room temperature. You are forming the free amine in situ.

    • Slowly add your electrophile (e.g., an alkyl halide) to the mixture.[8]

    • Proceed with the reaction, monitoring by TLC or LCMS.

Q4: I am performing an N-alkylation. Which base should I choose, and how many equivalents are necessary?

A4: The choice of base is critical and depends on the reactivity of your electrophile and the reaction conditions. You will need at least one equivalent of base to neutralize the hydrochloride salt. However, the reaction itself (e.g., alkylation with an alkyl halide) generates another equivalent of acid (H-X), which will protonate your starting material or product, halting the reaction. Therefore, at least two equivalents of base are typically required for complete conversion. [8]

Base TypeExample(s)EquivalentsAdvantagesCommon Pitfalls & Considerations
Inorganic Carbonates K₂CO₃, Cs₂CO₃2.0 - 3.0Inexpensive, easy to remove by filtration.Heterogeneous reaction requires vigorous stirring; can be slow. Not suitable for base-sensitive substrates.
Tertiary Amines Et₃N, DIPEA2.0 - 2.5Homogeneous reaction, good for acid-sensitive compounds.Can be difficult to remove post-reaction; may require acidic workup which can complicate product isolation. DIPEA is sterically hindered and less nucleophilic.[9]
Strong Bases NaH, LDA1.1 (to deprotonate), then add electrophileIrreversible deprotonation, drives reaction to completion.Requires strictly anhydrous conditions. Not compatible with protic solvents or functional groups. Can promote elimination side reactions.[9]
Phase Transfer Catalysis K₂CO₃ with TBAB2.0 - 3.0 (base) 0.1 (catalyst)Ideal for biphasic systems or when using solid bases. Increases reaction rate by transporting the anion into the organic phase.[10][11]Catalyst can sometimes be difficult to remove.
Section 3: Reaction Troubleshooting

Q5: My N-alkylation reaction is stalled at ~50% conversion, even with two equivalents of K₂CO₃. What is going wrong?

A5: This is a common issue when using a solid, heterogeneous base like K₂CO₃. Several factors could be at play:

  • Insufficient Mixing: The solid base has a limited surface area. If stirring is not vigorous enough, the reaction becomes mass-transport limited. The free amine that is generated reacts near the surface of the carbonate, and the resulting product hydrochloride precipitates back onto the carbonate, passivating it.

  • Poor Base Strength/Solubility: K₂CO₃ is a relatively weak base and is insoluble in many organic solvents. Its effectiveness can be low, especially with less reactive alkylating agents.

  • Water Scavenging: If your K₂CO₃ is not anhydrous, it may be less effective. It's good practice to use freshly dried (flame-dried or oven-dried) base.

  • Troubleshooting Workflow:

start Stalled N-Alkylation (~50%) q1 Is stirring vigorous? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no q2 Is the solvent appropriate? a1_yes->q2 sol_no Increase stir rate. Use mechanical stirrer. a1_no->sol_no a2_yes Yes q2->a2_yes a2_no No q2->a2_no q3 Consider a stronger or homogeneous system a2_yes->q3 sol_no2 Switch to a more polar aprotic solvent (e.g., DMF, DMSO) to improve solubility of intermediates. a2_no->sol_no2 sol_ptc Option 1: Add Phase Transfer Catalyst (e.g., 10 mol% TBAB) q3->sol_ptc sol_base Option 2: Switch to a stronger base (e.g., Cs₂CO₃) or a soluble organic base (e.g., DIPEA) q3->sol_base

Sources

Technical Support Center: Troubleshooting Unexpected Results with 4-(Cyclohexanesulfonyl)piperidine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for 4-(Cyclohexanesulfonyl)piperidine hydrochloride. This guide is designed for researchers, medicinal chemists, and drug development professionals. Given that specific public data for this compound is limited, this document synthesizes field-proven insights and established principles from closely related sulfonylpiperidines and piperidine hydrochloride salts to provide a robust framework for troubleshooting. Our goal is to explain the causality behind experimental choices, ensuring that every protocol is a self-validating system.

Part 1: Foundational Knowledge and Initial Checks

This section addresses the most common preliminary issues regarding the compound's basic properties, handling, and solubility. Success in any experiment begins with a solid foundation.

FAQ 1: What are the fundamental properties and recommended handling conditions for this compound?

Understanding the physicochemical properties of this compound is critical for experimental design. While exhaustive data is not available, we can infer key characteristics from analogous structures like piperidine hydrochloride and other sulfonylated compounds.

Causality: The piperidine nitrogen makes the molecule basic, and its hydrochloride salt form is used to improve crystallinity and aqueous solubility.[1] The cyclohexanesulfonyl group is bulky and lipophilic, which will influence solubility and may introduce steric considerations in reactions. Like many amine hydrochlorides, this compound is likely hygroscopic.[2]

Table 1: Key Physicochemical and Handling Information

Property Expected Value / Information Rationale & Key Considerations
Molecular Formula C₁₁H₂₂ClNO₂S Based on chemical structure.
Appearance White to off-white crystalline solid Typical for hydrochloride salts of small molecules.[1]
Solubility Soluble in water and polar organic solvents (e.g., DMSO, DMF, Methanol).[1][2] The hydrochloride salt enhances aqueous solubility. However, the bulky cyclohexanesulfonyl group may limit high concentrations in purely aqueous systems without pH adjustment.
Stability Stable under recommended storage. Sensitive to moisture (hygroscopic) and high pH. Acyl chlorides and related compounds should be stored under inert gas.[3] Amine salts can be hygroscopic.[2] Exposure to strong bases will deprotonate the piperidine nitrogen, yielding the free base.
Storage Store at 2-8°C under a dry, inert atmosphere (e.g., Argon or Nitrogen). Refrigerated temperatures and inert, dry conditions minimize degradation from hydrolysis and atmospheric moisture.[3]

| Handling | Use personal protective equipment (PPE), including gloves, lab coat, and eye protection. Handle in a well-ventilated area or fume hood.[4][5] | May cause skin, eye, and respiratory irritation.[6] |

FAQ 2: My compound is not dissolving as expected for my biological assay or chemical reaction. What's wrong?

Solubility is the most frequent initial hurdle. The issue often stems from the interplay between the compound's salt form, the solvent's pH, and the compound's concentration.

Causality: As a hydrochloride salt, the piperidine nitrogen is protonated (R₃NH⁺Cl⁻). This ionic character is key to its solubility in polar solvents. In neutral or basic aqueous solutions, it can convert to the less soluble free base (R₃N), leading to precipitation.

Troubleshooting Workflow: Solubility Issues

This workflow provides a systematic approach to resolving solubility problems.

G cluster_aqueous Aqueous / Buffer System cluster_organic Organic / Stock Solution start Initial State: Compound Precipitates or is Insoluble check_solvent Step 1: Verify Solvent Choice Is it appropriate (e.g., DMSO, Water, Buffer)? start->check_solvent check_ph Step 2a: Check pH Is pH < pKa of piperidine (~11)? check_solvent->check_ph Aqueous/Buffer prepare_stock Step 2b: Prepare Concentrated Stock Use anhydrous DMSO or DMF. check_solvent->prepare_stock Organic Stock Prep adjust_ph Action: Lower pH Use dilute HCl to acidify. check_ph->adjust_ph No (pH is neutral/basic) failure Persistent Issue: Consider advanced formulation (e.g., co-solvents) check_ph->failure Yes, but still insoluble warn_ph Caution: Ensure final pH is compatible with assay/reaction. adjust_ph->warn_ph success Outcome: Clear, Homogeneous Solution warn_ph->success sonicate Action: Apply Energy Vortex vigorously, then sonicate. prepare_stock->sonicate dilute Step 3: Dilute Stock into Assay Buffer Add stock to buffer (not vice-versa). sonicate->dilute dilute->success Dilution is clear dilute->failure Precipitates upon dilution

Caption: Systematic workflow for troubleshooting solubility.

Experimental Protocol: Preparing a Solubilized Stock Solution

This protocol is a robust starting point for most applications.[7]

  • Weighing: Accurately weigh the required amount of this compound in a sterile microcentrifuge tube.

  • Solvent Addition: Add the appropriate volume of anhydrous DMSO to achieve a high-concentration stock (e.g., 10-50 mM).

  • Dissolution: Tightly cap the tube and vortex vigorously for 1-2 minutes. If particulates remain, place the tube in a bath sonicator for 5-10 minutes.[7]

  • Inspection: Visually inspect the solution against a light source to ensure it is clear and free of any undissolved material.

  • Dilution for Working Solution: For aqueous assays, perform a serial dilution by adding the DMSO stock solution dropwise into your aqueous buffer while vortexing to avoid localized high concentrations that can cause precipitation. Ensure the final DMSO concentration is compatible with your experimental system (typically <1%).[8]

  • Storage: Aliquot the high-concentration stock into single-use volumes and store at -20°C or -80°C to minimize freeze-thaw cycles.[7]

Part 2: Troubleshooting Reaction and Purity Issues

When using this compound as a reactant, unexpected side products or low yields are common challenges.

FAQ 3: My N-alkylation (or similar) reaction has a very low yield. What are the potential causes?

Low yields in reactions involving the piperidine nitrogen typically trace back to four key areas: incomplete deprotonation, poor solubility, steric hindrance, or side reactions.[9]

Causality: The piperidine nitrogen in the hydrochloride salt is non-nucleophilic. It must be deprotonated by a base to become reactive. If the base is too weak, too little is used, or if reactants are not properly dissolved, the reaction will be slow or incomplete.

Troubleshooting Workflow: Low Reaction Yield

G start Low Reaction Yield Observed check_base Step 1: Check Base Was at least 1 eq. added to neutralize HCl? Was an additional eq. added for the reaction? start->check_base check_solubility Step 2: Check Solubility Are all reactants fully dissolved? Monitor with TLC/LC-MS check_base->check_solubility Yes solution_base {Solution: Use a stronger base (e.g., K₂CO₃, DBU). Ensure >2 equivalents are used.} check_base->solution_base No check_temp Step 3: Check Conditions Is the temperature too low? Is the reaction time sufficient? check_solubility->check_temp Yes solution_solubility {Solution: Switch to a more polar aprotic solvent (DMF, DMSO). Apply gentle heating.} check_solubility->solution_solubility No solution_temp {Solution: Increase temperature incrementally (e.g., 10-20°C). Run reaction for a longer duration.} check_temp->solution_temp No success {Yield Improved} check_temp->success Resolved solution_base->success solution_solubility->success solution_temp->success

Caption: Logical flow for diagnosing low reaction yields.

FAQ 4: My TLC or LC-MS analysis shows multiple unexpected spots/peaks. What are they?

Unexpected spots or peaks usually correspond to unreacted starting material, predictable side products, or degradation.

Causality:

  • Over-alkylation: The newly formed product, if it's a secondary amine, can react again with the electrophile, leading to a tertiary amine or even a quaternary ammonium salt.[9]

  • Hydrolysis: If water is present in the reaction, electrophilic starting materials can hydrolyze.

  • Elimination: Under strongly basic conditions or high heat, elimination reactions can compete with the desired substitution.[9]

Recommended Action:

  • Identify the Spots: Run co-spotted TLC plates with your starting materials.

  • Use LC-MS: Obtain the mass of the major impurity peaks. This can often definitively identify the byproduct (e.g., a mass corresponding to the over-alkylated product).

  • Optimize Conditions: If over-alkylation is the issue, use a 1:1 stoichiometry of reactants or add the electrophile slowly to the reaction mixture. If side reactions from the base are suspected, switch to a non-nucleophilic, hindered base.[10]

Part 3: Analytical and Quality Control

Verifying the purity and identity of your compound is non-negotiable for data integrity.

FAQ 5: How can I confirm the purity of my this compound sample?

A multi-pronged approach using chromatography and spectroscopy is best. High-Performance Liquid Chromatography (HPLC) is the gold standard for quantitative purity analysis.

Causality: HPLC separates the main compound from impurities based on their differential partitioning between a stationary phase (the column) and a mobile phase. The area of the peak is proportional to the concentration, allowing for accurate purity assessment.

Experimental Protocol: Example HPLC Method for Purity Analysis

This method is adapted from a validated protocol for the closely related 4-methanesulfonyl-piperidine hydrochloride salt and serves as an excellent starting point for method development.[11] A similar approach using pre-column derivatization has also been reported for piperidine hydrochloride itself.[12][13]

Table 2: Starting HPLC Method Parameters

Parameter Recommended Setting Rationale
Column C18 Reverse-Phase (e.g., Inertsil C18, 250 x 4.6 mm) Standard for separation of moderately polar small molecules.[12]
Mobile Phase A: 0.1% Phosphoric Acid in WaterB: Acetonitrile Provides good peak shape for amines and allows for gradient elution to resolve impurities.[12]
Gradient Start at 30% B, ramp to 95% B over 15 min, hold for 5 min, return to 30% B. A gradient is crucial for separating impurities with different polarities from the main compound.
Flow Rate 1.0 mL/min A standard flow rate for a 4.6 mm ID column.[12]
Column Temp. 30 °C Maintains consistent retention times.[12]
Detection UV at 210 nm or Charged Aerosol Detector (CAD) The sulfonyl group lacks a strong chromophore, so low UV wavelength (210 nm) or a universal detector like CAD is recommended.[11]
Injection Vol. 10 µL Standard volume; can be adjusted based on sample concentration.

| Sample Prep. | Dissolve sample in a 50:50 mixture of Water:Acetonitrile at ~1 mg/mL. | Ensures solubility and compatibility with the mobile phase. |

System Suitability: Before analysis, inject a standard solution five times. The relative standard deviation (RSD) for the peak area and retention time should be less than 2.0%.

References

  • PubChem. (n.d.). 4-(Cyclohexylmethyl)piperidine hydrochloride. Retrieved January 27, 2026, from [Link][6]

  • Carl ROTH. (2025). Safety Data Sheet: Piperidine. [Link][4]

  • Gao, Y., et al. (2022). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. PubMed. [Link][12][13]

  • ResearchGate. (2025). Validated HPLC Method for the Quantitative Analysis of a 4-Methanesulfonyl-Piperidine Hydrochloride Salt. [Link][11]

Sources

Technical Support Center: A Guide to Improving the Purity of 4-(Cyclohexanesulfonyl)piperidine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 4-(Cyclohexanesulfonyl)piperidine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to address common and complex purity challenges encountered during and after synthesis. Achieving high purity for this compound is critical for reproducible downstream applications, and this document provides field-proven insights, troubleshooting strategies, and optimized protocols to help you achieve your quality targets.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the quality and purification of this compound.

Q1: What is the expected appearance of high-purity this compound?

High-purity this compound should be a white to off-white crystalline solid.[1] Any significant deviation, such as a yellow or brown tint, typically indicates the presence of impurities arising from oxidation or residual reactants.

Q2: My final product is yellow and melts over a broad range. What are the likely causes?

A yellow discoloration and a broad melting point range are classic signs of impurities. The most common culprits are:

  • Oxidation Products: Piperidine and related compounds can be susceptible to air oxidation over time, leading to colored by-products.[2]

  • Residual Starting Materials: Incomplete reaction can leave behind unreacted piperidine or cyclohexanesulfonyl chloride.

  • By-products of Synthesis: Side reactions, such as the hydrolysis of the sulfonyl chloride, can generate impurities that become trapped in the crystal lattice.

A broad melting point suggests a heterogeneous mixture, which is inconsistent with a pure compound.

Q3: My ¹H NMR spectrum shows persistent peaks that don't correspond to the product. What are they?

Beyond starting materials, common spectral impurities include:

  • Residual Solvents: Acetonitrile, dichloromethane, ethyl acetate, or alcohols used during synthesis or workup are frequently observed.

  • Triethylamine Hydrochloride: If triethylamine or a similar base is used as an acid scavenger during the sulfonylation step, its hydrochloride salt can co-precipitate with the product.

  • Water: As a hydrochloride salt, the compound can be hygroscopic.[3]

Q4: What is the best general-purpose method for purifying a crude batch of this compound?

For a crude product with significant impurities (<95% purity), a preliminary acid-base extraction is highly effective. This process involves converting the hydrochloride salt to its free base form, washing away water-soluble impurities (like amine hydrochlorides), and then re-forming the clean hydrochloride salt. For material that is already relatively pure (>95%), recrystallization is the preferred method to achieve >99% purity.

Part 2: In-Depth Troubleshooting Guide

This section provides a systematic approach to diagnosing and solving specific purification challenges.

Logical Flow for Purity Troubleshooting

The following diagram outlines a decision-making process for addressing purity issues with your compound.

G cluster_start Initial State cluster_analysis Purity Assessment cluster_decision Decision Point cluster_purification Purification Strategy cluster_end Final Product start Crude 4-(Cyclohexanesulfonyl) piperidine hydrochloride analysis Analyze Purity (HPLC, NMR) start->analysis purity_check Purity > 99%? analysis->purity_check impurity_profile Assess Impurity Profile purity_check->impurity_profile No   final_product High-Purity Product purity_check->final_product  Yes acid_base Acid-Base Extraction impurity_profile->acid_base Significant water-soluble impurities or low purity recrystallize Recrystallization impurity_profile->recrystallize Minor impurities or discoloration reanalyze Re-analyze Purity acid_base->reanalyze recrystallize->reanalyze reanalyze->purity_check

Caption: Decision workflow for purifying this compound.

Problem 1: Low Purity (<95%) and Multiple Impurities After Synthesis
  • Symptoms: HPLC analysis shows multiple significant impurity peaks. The ¹H NMR spectrum is complex and difficult to interpret. The material may be sticky or oily.

  • Causality: This scenario typically results from an incomplete reaction or significant side reactions. The primary goal is to remove unreacted starting materials and water-soluble by-products before attempting final polishing steps like recrystallization.

  • Solution: Acid-Base Extraction. This technique exploits the change in solubility of the amine upon protonation/deprotonation. The hydrochloride salt is water-soluble, while the free base is soluble in organic solvents. This differential solubility is a powerful purification tool.[4] A detailed protocol is provided in Part 3.

Problem 2: Product "Oils Out" or Fails to Crystallize During Recrystallization
  • Symptoms: Upon cooling the recrystallization solution, instead of forming crystals, a viscous liquid (oil) separates from the solvent.

  • Causality: "Oiling out" occurs when the solute's solubility limit is exceeded at a temperature above its melting point (or the melting point of the solute-solvent mixture). This is often caused by:

    • High Impurity Load: Impurities can depress the melting point of the mixture.

    • Poor Solvent Choice: The solvent may be too "good," meaning the compound remains highly soluble even at lower temperatures, leading to supersaturation as a liquid.

    • Rapid Cooling: Cooling the solution too quickly does not provide sufficient time for the ordered process of crystal lattice formation.

  • Solutions:

    • Use a Co-Solvent System: Start by dissolving the compound in a minimum amount of a good solvent (e.g., ethanol, methanol).[5] Then, slowly add a miscible "anti-solvent" in which the compound is poorly soluble (e.g., diethyl ether, ethyl acetate, or hexanes) until persistent turbidity is observed.[3][6] Heat gently to redissolve, then allow to cool slowly. This fine-tunes the solvent polarity to promote crystallization over oiling.

    • Reduce Cooling Rate: Insulate the flask to ensure slow cooling from the dissolution temperature to room temperature, and then transfer to a refrigerator.

    • Seed the Solution: Add a single, pure crystal of the product to the cooled, supersaturated solution to initiate nucleation.

Problem 3: Final Product Fails Purity Specification Due to Residual Solvent
  • Symptoms: The ¹H NMR spectrum shows characteristic peaks for solvents (e.g., singlet at δ 2.17 for acetone, δ 2.50 for DMSO). The product may also have a lower-than-expected melting point.

  • Causality: Solvents can become trapped within the crystal lattice during precipitation. This is especially common with rapid crystallization.

  • Solution: Effective Drying.

    • High Vacuum Drying: Dry the filtered crystals under high vacuum (vac-line or Schlenk line) for several hours.

    • Gentle Heating: If the compound is thermally stable, drying in a vacuum oven at a moderate temperature (e.g., 40-50 °C) can effectively remove volatile solvents. Always check the compound's melting point to avoid decomposition.

Part 3: Optimized Purification Protocols

These protocols provide detailed, step-by-step instructions for the most effective purification strategies.

Protocol A: High-Purity Recrystallization (for >95% pure material)

This method is ideal for removing minor impurities and improving the crystalline form of the product.

  • Solvent Selection: Choose an appropriate solvent or co-solvent system. Alcohols like ethanol or isopropanol are excellent starting points due to the compound's solubility.[1]

  • Dissolution: In an Erlenmeyer flask, add the crude this compound. Add the primary solvent (e.g., ethanol) portion-wise while heating gently (e.g., on a hot plate with stirring) until the solid is fully dissolved. Use the minimum amount of hot solvent necessary.

  • Decolorization (Optional): If the solution is colored, remove it from heat, allow it to cool slightly, and add a small amount of activated carbon. Reheat to boiling for a few minutes.

  • Hot Filtration (if carbon was used): Quickly filter the hot solution through a pre-warmed filter funnel containing fluted filter paper to remove the carbon. This step must be done quickly to prevent premature crystallization.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, you may place the flask in an ice bath or refrigerator (0-5 °C) to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent or a suitable anti-solvent (like cold diethyl ether) to remove any soluble impurities adhering to the crystal surfaces.

  • Drying: Dry the purified crystals under high vacuum to a constant weight.

Table 1: Recommended Solvent Systems for Recrystallization

Primary SolventAnti-SolventRatio (approx. v/v)Notes
EthanolDiethyl Ether1:1 to 1:3Excellent for inducing crystallization. Add ether slowly.[3]
Isopropanoln-Heptane1:2 to 1:4Good for removing non-polar impurities.
MethanolEthyl Acetate1:2 to 1:5Methanol is a very strong solvent; use sparingly.
Protocol B: Acid-Base Extraction (for crude, <95% pure material)

This robust method is designed to remove significant levels of water-soluble and acidic/basic impurities.

G cluster_start Step 1: Basification cluster_extraction Step 2: Extraction cluster_wash Step 3: Washing & Drying cluster_end Step 4: Salt Formation start Dissolve crude HCl salt in water add_base Add aq. NaOH (e.g., 2M) to pH > 11 start->add_base extract Extract with organic solvent (e.g., DCM or EtOAc) 3x add_base->extract combine Combine organic layers extract->combine wash Wash with brine combine->wash dry Dry over Na₂SO₄, filter wash->dry concentrate Concentrate organic solution dry->concentrate add_hcl Add HCl in ether/dioxane concentrate->add_hcl isolate Filter & dry pure product add_hcl->isolate

Caption: Workflow for purification via acid-base extraction.

  • Dissolution & Basification: Dissolve the crude hydrochloride salt in water. Slowly add a strong base solution (e.g., 2M NaOH) with stirring until the pH of the aqueous solution is >11. This neutralizes the hydrochloride and forms the free base, which may precipitate or form an oil.

  • Extraction: Transfer the mixture to a separatory funnel and extract the free base into an organic solvent like dichloromethane (DCM) or ethyl acetate (EtOAc). Repeat the extraction 2-3 times to ensure complete recovery.

  • Washing and Drying: Combine the organic extracts and wash with brine (saturated NaCl solution) to remove residual water. Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solution under reduced pressure.

  • Re-formation of Hydrochloride Salt: Dissolve the resulting free base oil/solid in a minimal amount of a suitable solvent (e.g., diethyl ether or EtOAc). With vigorous stirring, slowly add a solution of HCl in a compatible solvent (e.g., 2M HCl in diethyl ether or HCl in 1,4-dioxane) until precipitation ceases.[7]

  • Isolation: Collect the precipitated pure hydrochloride salt by vacuum filtration, wash with cold diethyl ether, and dry under high vacuum.

Part 4: Purity Assessment

Verifying the purity of the final product is a critical final step.

Table 2: Analytical Specifications for High-Purity Product

Analytical MethodParameterSpecification for >99% Purity
HPLC Purity (by area %)≥ 99.0%
¹H NMR Spectral ConformanceSpectrum conforms to the reference structure. No observable impurity peaks >0.1%.
Melting Point RangeSharp melting point with a range of ≤ 2 °C.
Appearance VisualWhite to off-white crystalline solid.

Interpreting Analytical Data:

  • HPLC: The primary method for quantitative purity assessment. A single, sharp, symmetrical peak is expected. The area percent of the main peak is used to calculate purity.[8]

  • NMR: Provides structural confirmation and is highly sensitive to residual solvents and other proton-containing impurities. Integration of impurity peaks relative to the product peaks can provide a semi-quantitative estimate of their levels.

By following these troubleshooting guides and optimized protocols, you can systematically address purity challenges and reliably produce high-quality this compound for your research and development needs.

References

  • Patel, K. et al. (2011). Isolation and Structural Elucidation of Impurity in Sulfonamide Intermediate of Glyburide. Research Journal of Pharmacy and Technology. [Link]

  • Google Patents. Recrystallization purification method of enamine salt. CN111632400B.
  • University of Rochester, Department of Chemistry. Tips & Tricks: Recrystallization. [Link]

  • Google Patents. Method for preparing 4-piperidyl piperidine. CN1583742A.
  • Moffett, R. B. (1953). A New Synthesis of Piperidine. Canadian Journal of Chemistry. [Link]

  • Google Patents.

Sources

Technical Support Center: Addressing Toxicity of 4-(Cyclohexanesulfonyl)piperidine hydrochloride in Cell Cultures

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for researchers utilizing 4-(Cyclohexanesulfonyl)piperidine hydrochloride in cell culture experiments. This document provides in-depth troubleshooting advice, detailed experimental protocols, and answers to frequently asked questions to help you navigate unexpected cytotoxicity and ensure the integrity of your results. While specific toxicological data for this compound is not extensively published, this guide is built upon established principles of in vitro toxicology and cell culture best practices.

Section 1: Understanding the Challenge - First Principles

Before troubleshooting, it's crucial to understand the potential sources of toxicity. This compound is a small organic molecule. While its specific mechanism of action may be the subject of your investigation, unexpected or off-target toxicity can arise from several factors:

  • Intrinsic Chemical Properties: The piperidine and sulfonyl functional groups can interact with cellular components. Safety Data Sheets (SDS) for related compounds like piperidine and piperidine hydrochloride indicate potential for toxicity if swallowed or absorbed.[1][2][3][4][5][6] While these relate to organismal toxicity, they underscore the need for careful handling and concentration selection in cell culture.

  • Compound Purity and Stability: Impurities from synthesis or degradation products can have their own cytotoxic effects.

  • Solvent Effects: The vehicle used to dissolve the compound (e.g., DMSO, ethanol) can be toxic to cells, especially at higher concentrations.

  • Experimental Conditions: Cell type, cell density, exposure duration, and media components can all influence a compound's cytotoxic potential.[7]

This guide will help you systematically deconstruct your experiment to identify and mitigate these factors.

Initial Troubleshooting Workflow

When encountering unexpected cell death, follow this logical progression to diagnose the issue.

Troubleshooting_Workflow A Observe Unexpected Cytotoxicity B Step 1: Verify Compound & Reagent Quality A->B C Step 2: Assess Vehicle (Solvent) Toxicity B->C Compound OK G Problem Resolved / Characterized B->G Impurity/Degradation Found D Step 3: Optimize Dose & Exposure Time C->D Solvent OK C->G Solvent Toxicity Identified E Step 4: Confirm with Orthogonal Assays D->E Optimized D->G Non-toxic Dose Found F Step 5: Investigate Mechanism of Cell Death E->F Toxicity Confirmed F->G

Caption: A logical workflow for troubleshooting cytotoxicity.

Section 2: Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues in a practical Q&A format.

FAQ 1: Basic Viability Assessment

Q1.1: My cells are dying after treatment. How do I confirm it's the compound and not something else?

Answer: The first step is to run a comprehensive set of controls. Your experiment should always include:

  • Untreated Cells: This is your baseline for normal cell health and proliferation.

  • Vehicle Control: Cells treated with the same concentration of solvent (e.g., DMSO) used to dissolve your compound. This is critical to distinguish compound toxicity from solvent toxicity.

  • Positive Control: A known cytotoxic agent (e.g., Staurosporine for apoptosis, Triton™ X-100 for necrosis) to ensure your cell death assay is working correctly.

If the vehicle control shows significant cell death, the problem lies with your solvent concentration, not necessarily the compound.

Q1.2: I'm using an MTT assay, and my results are variable. What could be wrong?

Answer: MTT assays measure metabolic activity, which is a proxy for cell viability. Variability can stem from several sources:

  • Cell Seeding Density: Inconsistent cell numbers per well will lead to variable results. Ensure you have a homogenous cell suspension before plating.

  • Incubation Times: Both the compound incubation time and the MTT reagent incubation time must be consistent across all plates.[8]

  • Formazan Crystal Solubilization: Incomplete solubilization of the purple formazan crystals is a major source of error. Ensure crystals are fully dissolved before reading the plate. Gentle agitation or a longer incubation with the solubilization buffer can help.

  • Compound Interference: Some compounds can directly reduce the MTT reagent or interfere with the absorbance reading.[8] Run a "compound-only" control (compound in media, no cells) to check for this.

  • Background Absorbance: High background can be caused by microbial contamination or components in the media.[9][10] Always subtract the absorbance from "media-only" blank wells.

Table 1: Troubleshooting Common Viability Assay Issues

IssuePotential CauseRecommended Solution
High variability between replicate wells Inconsistent cell seeding; Edge effects on the plate; Incomplete formazan solubilization (MTT).Mix cell suspension thoroughly before and during plating; Avoid using the outermost wells of the plate[11]; Ensure complete dissolution of crystals before reading.
Vehicle control shows high toxicity Solvent concentration is too high; Solvent lot is contaminated.Perform a solvent titration to find the maximum non-toxic concentration (typically <0.5% for DMSO); Use a fresh, high-purity solvent.
Positive control shows no effect Assay reagent is degraded; Cell line is resistant to the positive control.Use fresh assay reagents; Verify the expected mechanism of the positive control in your cell line from literature.
Unexpected color change in media Compound is reacting with media components (e.g., phenol red).Use phenol red-free media for the assay; Run a "compound in media" control to assess for chemical reactions.[11]
FAQ 2: Deeper Dive into the Mechanism of Toxicity

Q2.1: My viability assay shows toxicity. How do I know if it's apoptosis or necrosis?

Answer: This is a critical mechanistic question. Viability assays like MTT or LDH release often don't distinguish between different cell death pathways. You need to use more specific assays. The gold standard is Annexin V and Propidium Iodide (PI) staining analyzed by flow cytometry.[12][13][14]

  • Annexin V binds to phosphatidylserine (PS), which flips to the outer membrane leaflet during early apoptosis.

  • Propidium Iodide (PI) is a DNA-binding dye that can only enter cells with compromised membranes, a hallmark of late apoptosis and necrosis.

This allows you to distinguish between four populations:

  • Live cells: Annexin V-negative and PI-negative.

  • Early apoptotic cells: Annexin V-positive and PI-negative.

  • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

  • Necrotic cells: Annexin V-negative and PI-positive (less common).

Annexin_PI_Gating cluster_0 Flow Cytometry Plot x_axis Annexin V-FITC → origin->x_axis y_axis Propidium Iodide (PI) → origin->y_axis Q1 Q1 Necrotic (AV- / PI+) Q2 Q2 Late Apoptotic (AV+ / PI+) Q3 Q3 Live (AV- / PI-) Q4 Q4 Early Apoptotic (AV+ / PI-)

Caption: Gating strategy for Annexin V/PI flow cytometry.

Q2.2: I suspect my compound is causing oxidative stress. How can I test this?

Answer: Oxidative stress, caused by an excess of reactive oxygen species (ROS), is a common mechanism of drug-induced toxicity.[15][16] You can measure this directly using cell-permeable fluorescent probes like DCFDA (2',7'-dichlorofluorescin diacetate), which fluoresces upon oxidation. An increase in fluorescence in treated cells compared to controls indicates ROS production.

Q2.3: How can I confirm if apoptosis is occurring via caspase activation?

Answer: Apoptosis is often executed by a cascade of enzymes called caspases.[17] You can measure the activity of key executioner caspases, like caspase-3 and caspase-7 , using luminogenic or fluorogenic assays.[18][19][20][21] These assays use a substrate that is cleaved by the active caspase to produce a signal. An increase in signal indicates activation of the apoptotic pathway.

Section 3: Key Experimental Protocols

Here are step-by-step protocols for the core assays discussed. These are generalized; always refer to the specific manufacturer's instructions for your reagents.

Protocol 1: Dose-Response Curve using MTT Assay

This protocol establishes the concentration at which the compound becomes toxic (the IC50 value).

  • Cell Seeding: Plate your cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a 2x concentrated serial dilution of this compound in culture medium. Also prepare a 2x vehicle control.

  • Treatment: Remove the old medium from the cells and add an equal volume of the 2x compound dilutions. Incubate for a relevant period (e.g., 24, 48, or 72 hours).[22]

  • MTT Addition: Add MTT reagent to each well (typically 10% of the well volume) and incubate for 2-4 hours at 37°C. Protect the plate from light.

  • Solubilization: Add solubilization buffer to each well to dissolve the formazan crystals. Incubate in the dark, often for at least 2 hours or overnight at room temperature.

  • Read Absorbance: Measure the absorbance at ~570 nm, with a reference wavelength of ~630-650 nm to correct for background.[10]

  • Data Analysis: Subtract the background, normalize the data to the vehicle control (as 100% viability), and plot the percent viability against the log of the compound concentration to determine the IC50.

Protocol 2: Apoptosis vs. Necrosis using Annexin V/PI Staining
  • Cell Preparation: Plate and treat cells as you would for a viability assay.

  • Harvest Cells: After treatment, collect both floating and adherent cells. For adherent cells, use a gentle dissociation reagent like Trypsin-EDTA.

  • Washing: Wash the cells with cold PBS and centrifuge at a low speed (e.g., 300 x g) for 5 minutes.

  • Staining: Resuspend the cell pellet in 1x Annexin V Binding Buffer. Add FITC-conjugated Annexin V and Propidium Iodide.

  • Incubation: Incubate for 15 minutes at room temperature in the dark.

  • Analysis: Analyze the cells immediately by flow cytometry. Do not wash the cells after staining.

Protocol 3: Caspase-3/7 Activity Assay (Luminescent)
  • Assay Setup: Plate cells in an opaque-walled 96-well plate suitable for luminescence readings.[11] Treat with your compound, including all necessary controls.

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol. Allow it to equilibrate to room temperature.

  • Lysis and Detection: Add the Caspase-Glo® 3/7 Reagent directly to each well in a 1:1 ratio with the culture medium. Mix briefly on a plate shaker.

  • Incubation: Incubate at room temperature for 1-2 hours, protected from light.

  • Read Luminescence: Measure the luminescence using a plate reader.

  • Data Analysis: An increase in relative light units (RLU) compared to the vehicle control indicates an increase in caspase-3/7 activity.

Section 4: Mitigating and Understanding Toxicity

If you have confirmed that this compound is indeed cytotoxic at your desired concentration, consider these strategies:

  • Reduce Exposure Time: Shorter incubation periods may allow you to observe the desired biological effect before significant cell death occurs.

  • Change Cell Model: Some cell lines are inherently more sensitive than others. If appropriate for your research question, test the compound in a more robust cell line.

  • Use a Cytoprotective Agent: If you have identified a specific mechanism, like oxidative stress, you may be able to co-treat with an antioxidant (e.g., N-acetylcysteine) to rescue the cells. This can also serve as a powerful mechanistic validation experiment.

  • Accept and Characterize: Sometimes, the compound's primary effect is cytotoxicity (e.g., in cancer research). In this case, the goal shifts from mitigating toxicity to characterizing it thoroughly using the assays described above. All categories of chemical compounds can demonstrate some level of cytotoxicity, especially at high concentrations or after prolonged exposure.[23]

By applying these systematic troubleshooting steps, employing robust controls, and using orthogonal assays to confirm your findings, you can confidently assess and interpret the effects of this compound in your cell culture models. For foundational cell culture techniques, always refer to established guides from trusted sources like ATCC.[24][25][26][27][28]

References
  • National Center for Biotechnology Information (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. Available at: [Link]

  • MDPI (2025). Cytotoxicity of Root Canal Sealers and Potential Clinical Implications: A Comprehensive Systematic Review of In Vitro Studies. Available at: [Link]

  • AAPPTec, LLC. Safety Data Sheet: Pipiridine. Available at: [Link]

  • Carl ROTH GmbH + Co. KG (2025). Safety Data Sheet: Piperidine. Available at: [Link]

  • Chemos GmbH & Co. KG. Safety Data Sheet: Piperidine. Available at: [Link]

  • Thermo Fisher Scientific (2023). Safety Data Sheet: Piperidine hydrochloride. Available at: [Link]

  • National Center for Biotechnology Information (2021). The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis. Available at: [Link]

  • Springer Nature (2024). Small-Molecule Probe for Imaging Oxidative Stress–Induced Carbonylation in Live Cells. Available at: [Link]

  • National Center for Biotechnology Information. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Available at: [Link]

  • PubMed (2017). Best practices for detecting and mitigating the risk of cell culture contaminants. Available at: [Link]

  • National Center for Biotechnology Information (2025). A review of cytotoxicity testing methods and in vitro study of biodegradable Mg-1%Sn-2%HA composite by elution method. Available at: [Link]

  • On Science. ATCC ANIMAL CELL CULTURE GUIDE. Available at: [Link]

  • ResearchGate. In Vitro Cytotoxicity Determination: Avoiding Pitfalls. Available at: [Link]

  • Corning. Troubleshooting Guide for Cell Culture Contamination. Available at: [Link]

  • ResearchGate (2025). Cell Culture for Toxicity Evaluation of Environmental Pollutants. Available at: [Link]

  • ResearchGate (2022). What is the importance of background reading in MTT viability assay?. Available at: [Link]

  • ResearchGate (2018). How to induce oxidative stress in mammalian cell cultures?. Available at: [Link]

  • Bio-protocol (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Available at: [Link]

  • Merck Millipore. Small Molecules for Oxidative Stress Applications. Available at: [Link]

  • YouTube (2023). Lab Talk Episode 19: Best practices to help reduce culture contamination. Available at: [Link]

  • Dojindo Molecular Technologies. Measuring Cell Viability / Cytotoxicity. Available at: [Link]

  • ScienceDirect. A novel small molecule that induces oxidative stress and selectively kills malignant cells. Available at: [Link]

  • JoVE (2019). A Strategy to Identify Compounds that Affect Cell Growth and Survival in Cultured Mammalian Cells at Low-to-Moderate Throughput. Available at: [Link]

  • Hillgene Biopharma Co., Ltd. How to Choose a Cell Viability or Cytotoxicity Assay. Available at: [Link]

  • Boster Biological Technology (2024). Annexin V PI Staining Guide for Apoptosis Detection. Available at: [Link]

  • BMG LABTECH (2025). Cytotoxicity Assays – what your cells don't like. Available at: [Link]

  • YouTube (2021). Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An. Available at: [Link]

  • ResearchGate (2023). Free Animal Cell Culture Guide. Available at: [Link]

  • MDPI (2024). Cellular Pre-Adaptation to the High O2 Concentration Used in Standard Cell Culture Confers Resistance to Subsequent H2O2-Induced Cell Death. Available at: [Link]

  • PubMed (2019). Combined Fluorimetric Caspase-3/7 Assay and Bradford Protein Determination for Assessment of Polycation-Mediated Cytotoxicity. Available at: [Link]

Sources

Modifying experimental protocols for 4-(Cyclohexanesulfonyl)piperidine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 4-(Cyclohexanesulfonyl)piperidine hydrochloride (CAS No: 1864016-67-0). This guide is designed for researchers, medicinal chemists, and drug development professionals to provide in-depth, practical guidance on the effective use and modification of experimental protocols involving this versatile synthetic intermediate. We will move beyond simple procedural steps to explore the underlying chemical principles, enabling you to anticipate challenges, troubleshoot effectively, and optimize your synthetic outcomes.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common initial inquiries regarding the properties, handling, and application of this compound.

Q1: What is this compound and what are its key structural features? A1: this compound is a heterocyclic organic compound. Its structure consists of a central piperidine ring substituted at the 4-position with a cyclohexanesulfonyl group. It is supplied as a hydrochloride salt, meaning the nitrogen atom of the piperidine ring is protonated and associated with a chloride counter-ion. This salt form enhances the compound's stability and often improves its solubility in polar solvents.[1]

Q2: What are the primary applications of this compound? A2: This molecule is primarily used as a building block or intermediate in organic synthesis. The secondary amine of the piperidine ring (once deprotonated) is a potent nucleophile, making it an ideal scaffold for introducing the cyclohexanesulfonylpiperidine moiety into larger, more complex molecules. Piperidine derivatives are foundational in many pharmaceuticals, and this compound is valuable for creating novel therapeutic agents.[2][3][4]

Q3: How should I properly handle and store this compound? A3: As with many piperidine derivatives, this compound should be handled with appropriate safety precautions. It is classified as an irritant, causing potential skin and serious eye irritation.[5] Always use personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, and handle the compound in a well-ventilated fume hood.[6] For storage, keep the container tightly closed in a dry, cool place away from incompatible materials. The compound is hygroscopic, so protection from moisture is important to maintain its integrity.[4]

Q4: What are the general solubility characteristics of this compound? A4: As a hydrochloride salt, it is expected to be soluble in water and polar protic solvents like methanol and ethanol.[7] It may also show solubility in polar aprotic solvents such as Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF). It is generally expected to have poor solubility in non-polar organic solvents like hexanes, toluene, and diethyl ether. A solubility summary is provided in Table 2.

Section 2: Core Experimental Protocol: Synthesis of N-Substituted Derivatives

The most common reaction involving this intermediate is the functionalization of the piperidine nitrogen. The following protocol details a general procedure for N-alkylation, a foundational step in building more complex target molecules. This protocol is designed to be self-validating through in-process monitoring.

Objective: To synthesize an N-alkylated-4-(cyclohexanesulfonyl)piperidine derivative via nucleophilic substitution.

Reaction Scheme:

  • This compound + Alkyl Halide (R-X) --[Base]--> N-Alkyl-4-(cyclohexanesulfonyl)piperidine

Step-by-Step Methodology
  • Reagent Preparation:

    • To a dry, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).

    • Add an appropriate anhydrous polar aprotic solvent (e.g., DMF or Acetonitrile). The choice of solvent is critical; it must be able to dissolve the starting materials without reacting with them.

  • Deprotonation (In-Situ Amine Liberation):

    • Add a suitable non-nucleophilic organic base, such as triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) (2.0-2.5 eq).

    • Causality: The hydrochloride salt is stable but the piperidine nitrogen is not nucleophilic in its protonated state. The added base neutralizes the HCl salt, liberating the free secondary amine in situ, which is the active nucleophile required for the reaction. Using an excess of the base ensures complete deprotonation and scavenges the acid generated during the subsequent alkylation.

  • Nucleophilic Substitution:

    • Add the alkylating agent (e.g., an alkyl bromide or iodide) (1.0-1.2 eq) to the solution.

    • Heat the reaction mixture to an appropriate temperature (e.g., 60-80 °C). The optimal temperature will depend on the reactivity of the alkylating agent.[8]

    • Self-Validation: Monitor the reaction progress every 1-2 hours using Thin Layer Chromatography (TLC) or LC-MS. A successful reaction will show the consumption of the starting material and the appearance of a new, less polar product spot. This step is crucial to avoid product degradation from prolonged heating.[8]

  • Workup and Extraction:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with water and extract the product into an organic solvent such as ethyl acetate or dichloromethane.

    • Wash the organic layer sequentially with water and then brine to remove the solvent and any remaining water-soluble impurities.

  • Purification:

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

    • Purify the resulting crude product using flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.

Experimental Workflow Diagram

G cluster_prep 1. Reaction Setup cluster_reaction 2. Synthesis cluster_workup 3. Isolation & Purification A Add 4-(Cyclohexanesulfonyl)piperidine HCl and Anhydrous Solvent to Flask B Establish Inert Atmosphere (Nitrogen or Argon) A->B C Add Base (e.g., DIPEA) to Liberate Free Amine B->C D Add Alkylating Agent (e.g., R-Br) C->D E Heat Reaction Mixture (e.g., 60-80 °C) D->E F Monitor by TLC/LC-MS Until Completion E->F G Quench with Water & Extract with Organic Solvent F->G H Wash Organic Layer (Water, Brine) G->H I Dry, Filter, and Concentrate H->I J Purify via Column Chromatography I->J K Characterize Final Product (NMR, MS) J->K

Caption: General workflow for the N-alkylation of 4-(cyclohexanesulfonyl)piperidine.

Section 3: Troubleshooting Guide

Even with a robust protocol, challenges can arise. This section provides a logical, cause-and-effect approach to resolving common experimental issues.

Q1: My reaction shows low or no conversion to the desired product. What should I investigate? A1: Low yield is a common issue that can be traced back to several factors. A systematic approach is key.

  • Possible Cause A: Incomplete Deprotonation. The piperidinium hydrochloride must be fully neutralized for the reaction to proceed.

    • Solution: Ensure you are using a sufficient excess of base (at least 2.0 equivalents). Verify the purity and dryness of your base; old bottles of TEA or DIPEA can absorb water and degrade.

  • Possible Cause B: Poor Reagent Quality. Impurities in starting materials or solvents can inhibit the reaction.[8]

    • Solution: Use freshly opened or properly stored anhydrous solvents. Check the purity of your alkylating agent. If necessary, purify starting materials before use.

  • Possible Cause C: Suboptimal Reaction Conditions. The reaction may be too slow at the temperature used, or the chosen solvent may not be optimal.

    • Solution: Incrementally increase the reaction temperature. If the reaction is still sluggish, consider switching to a more polar solvent like DMF or DMSO, which can accelerate SN2 reactions. You could also switch to a more reactive alkylating agent (e.g., from an alkyl chloride to an alkyl iodide).

  • Possible Cause D: Atmospheric Moisture. Many organic reactions are sensitive to moisture.[8]

    • Solution: Ensure all glassware is oven-dried before use. Use proper inert atmosphere techniques throughout the setup and reaction.

Troubleshooting Flowchart: Low Product Yield

G cluster_base Deprotonation Check cluster_reagents Reagent Quality Check cluster_conditions Reaction Conditions Check Start Problem: Low or No Product Yield Base_Check Is Base Stoichiometry Correct? (>2.0 eq) Start->Base_Check Base_Quality Is the Base Anhydrous & Pure? Base_Check->Base_Quality Yes Base_Fix Action: Use >2.0 eq of Fresh, Anhydrous Base Base_Check->Base_Fix No Base_Quality->Base_Fix No Reagent_Check Are Solvents & Alkylating Agent Anhydrous & Pure? Base_Quality->Reagent_Check Yes Success Re-run Experiment with Optimized Parameters Base_Fix->Success Reagent_Fix Action: Use Fresh/Purified Reagents & Anhydrous Solvents Reagent_Check->Reagent_Fix No Cond_Check Is Temperature/Time Sufficient? Reagent_Check->Cond_Check Yes Reagent_Fix->Success Cond_Fix Action: Increase Temperature/Time or Change Solvent (e.g., to DMF) Cond_Check->Cond_Fix No Cond_Check->Success Yes Cond_Fix->Success

Caption: Decision tree for troubleshooting low-yield N-alkylation reactions.

Q2: My LC-MS analysis shows the formation of multiple byproducts. How can I improve the reaction's selectivity? A2: Byproduct formation often points to issues with reaction control or impurities.

  • Possible Cause A: Over-alkylation or Side Reactions. If the product itself can react further, or if the reagents can decompose, byproducts will form.

    • Solution: Lower the reaction temperature to improve selectivity. Ensure you are not using a large excess of the alkylating agent. Monitor the reaction closely and stop it as soon as the starting material is consumed to prevent the product from degrading.

  • Possible Cause B: Impurities in Starting Materials. An impurity in your starting material can lead to its own set of products.

    • Solution: Re-purify your starting materials. Confirm the identity and purity of the this compound by NMR or another analytical technique before starting the reaction.

Q3: I'm having difficulty with the aqueous workup; an emulsion is forming. A3: Emulsions are common when working with amine compounds, especially in solvent systems like dichloromethane.

  • Solution: Add a saturated solution of sodium chloride (brine) during the wash steps. The increased ionic strength of the aqueous layer helps to break emulsions. If the emulsion persists, filtering the entire mixture through a pad of Celite can often resolve the issue.

Section 4: Data & Properties Summary

For quick reference, the key properties of this compound are summarized below.

Table 1: Physical and Chemical Properties

Property Value Source
CAS Number 1864016-67-0
Molecular Formula C₁₁H₂₂ClNO₂S
Molecular Weight 267.82 g/mol
Appearance Solid / Crystalline Powder [4]
Purity Typically ≥95%

| Storage Temperature | Room Temperature, protect from moisture | |

Table 2: General Solubility Profile

Solvent Class Example Solvents Expected Solubility Rationale
Polar Protic Water, Methanol Soluble The hydrochloride salt form promotes solubility in protic solvents.[7]
Polar Aprotic DMSO, DMF Soluble to Moderately Soluble Often good solvents for organic salts in synthesis.
Ethers Diethyl Ether, THF Insoluble to Sparingly Soluble Generally poor solvents for salts.

| Hydrocarbons | Hexanes, Toluene | Insoluble | Non-polar solvents are incompatible with the ionic nature of the salt. |

Section 5: Safety & Handling

Safe laboratory practice is paramount. Always consult the full Safety Data Sheet (SDS) before use.

  • GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[5]

  • Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat.[6][9]

  • Handling: Use in a well-ventilated chemical fume hood. Avoid creating dust. Wash hands thoroughly after handling.[6]

  • Disposal: Dispose of waste in accordance with local, regional, and national regulations for hazardous chemical waste.[10]

References

  • PubChem. 4-(Cyclohexylmethyl)piperidine hydrochloride. National Center for Biotechnology Information. [Link]

  • MDPI. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences. [Link]

  • University of Liverpool. Heterocyclic Chemistry - Tutorial Problems. University of Liverpool. [Link]

  • Google Patents. CN105924408A - Synthetic method of piperidine hydrochloride.
  • Carl ROTH. Safety Data Sheet: Piperidine. Carl ROTH. [Link]

  • DTIC. Piperidine Synthesis. Defense Technical Information Center. [Link]

  • News-Medical.net. New modular strategy reduces piperidine synthesis steps for pharmaceuticals. News-Medical.net. [Link]

  • Heterocyclic Compounds. [Link]

  • Google Patents. CN1583742A - Method for preparing 4-piperidyl piperidine.
  • NC State University Libraries. Chapter 24 – Amines and Heterocycles Solutions to Problems. NC State University Libraries. [Link]

  • Wikipedia. Piperidine. Wikipedia. [Link]

  • Pearson. Aromatic Heterocycles Practice Problems. Pearson. [Link]

  • Rasayan Journal of Chemistry. SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES. Rasayan Journal of Chemistry. [Link]

Sources

Technical Support Center: 4-(Cyclohexanesulfonyl)piperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 4-(Cyclohexanesulfonyl)piperidine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and address common challenges encountered during the handling, storage, and experimental use of this compound. Here, we synthesize chemical principles with practical, field-proven insights to ensure the integrity of your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key structural features?

A1: this compound is a chemical compound featuring a piperidine ring linked to a cyclohexanesulfonyl group. The hydrochloride salt form enhances its solubility in aqueous solutions. The key structural features are the saturated heterocyclic piperidine ring, which can act as a nucleophile or base, and the sulfonyl group, which is generally stable but can influence the reactivity of the overall molecule.

Q2: What are the primary known degradation pathways for this compound?

A2: While specific degradation studies on this compound are not extensively published, based on the functional groups present, the following degradation pathways are chemically plausible:

  • Oxidative Degradation: The nitrogen atom in the piperidine ring is susceptible to oxidation, which could lead to the formation of an N-oxide or other oxidative degradation products.[1] This can be initiated by atmospheric oxygen over extended periods, or more rapidly by oxidizing agents.[1]

  • Photodegradation: Sulfonamide-containing compounds can be susceptible to photodegradation when exposed to light, particularly UV radiation.[2][3] This process can involve the cleavage of the carbon-sulfur or sulfur-nitrogen bonds, leading to a variety of degradation products.[4]

  • Thermal Degradation: At elevated temperatures, the compound may undergo thermal decomposition. While the sulfonyl group is generally stable, high heat can promote complex degradation reactions.[1]

It is crucial to perform forced degradation studies under your specific experimental conditions to identify and characterize any potential degradants.[5][6]

Q3: What are the optimal storage conditions to ensure the stability of this compound?

A3: To ensure the long-term stability of this compound, it should be stored in a cool, dry, and dark environment.[7] The solid material is likely hygroscopic, so it should be kept in a tightly sealed container.[8] For solutions, it is recommended to prepare them fresh for each experiment.[9] If storage of solutions is necessary, they should be kept at low temperatures (e.g., 4°C) and protected from light.[7][10] The stability of the compound in solution is highly dependent on the pH, with neutral conditions generally being the most stable for similar piperidine derivatives.[7]

Troubleshooting Guide

Issue 1: I am observing unexpected peaks in my HPLC chromatogram when analyzing my sample.

Possible Cause: The appearance of unexpected peaks is often indicative of sample degradation. The presence of impurities in solvents, exposure to light, or elevated temperatures can lead to the formation of degradation products.

Troubleshooting Steps:

  • Analyze a Freshly Prepared Sample: Prepare a new solution of this compound from the solid material and immediately analyze it using your HPLC method. If the unexpected peaks are absent, this points to degradation in your previous sample.

  • Protect from Light: Prepare and handle all solutions in amber vials or under light-protected conditions to minimize photodegradation.

  • Control Temperature: Avoid exposing your samples to high temperatures. If your experimental protocol involves heating, consider performing a time-course analysis to determine the rate of degradation at that temperature.

  • Check Solvent Purity: Ensure that the solvents used for sample preparation and in the mobile phase are of high purity and free from oxidizing contaminants.

  • Perform Forced Degradation: To confirm the identity of the degradation products, you can perform a forced degradation study. This involves intentionally exposing the compound to harsh conditions (e.g., acid, base, peroxide, heat, light) to generate the degradants and then analyzing them by HPLC-MS to identify their structures.[11][12]

Experimental Protocol: Forced Degradation Study

Objective: To intentionally degrade this compound to identify potential degradation products.

Materials:

  • This compound

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • 3% Hydrogen Peroxide (H₂O₂)

  • High-purity water and acetonitrile for HPLC

  • HPLC system with UV or MS detector

Procedure:

  • Acid Hydrolysis: Dissolve a known concentration of the compound in 0.1 M HCl. Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours).

  • Base Hydrolysis: Dissolve a known concentration of the compound in 0.1 M NaOH. Incubate under the same conditions as the acid hydrolysis.

  • Oxidative Degradation: Dissolve a known concentration of the compound in a solution of 3% H₂O₂. Incubate at room temperature for a defined period.

  • Thermal Degradation: Store the solid compound at an elevated temperature (e.g., 80°C) for a defined period. Also, reflux a solution of the compound.

  • Photodegradation: Expose a solution of the compound to a UV lamp (e.g., 254 nm or 365 nm) for a defined period.

  • Analysis: At the end of the incubation period, neutralize the acidic and basic samples. Analyze all samples, along with a control (un-degraded) sample, by a validated stability-indicating HPLC method.

Issue 2: The potency of my this compound solution seems to decrease over time.

Possible Cause: A decrease in potency is a direct consequence of the degradation of the active compound. The rate of degradation can be influenced by pH, temperature, and light exposure.[7]

Troubleshooting Steps:

  • pH Stability Profile: The stability of compounds with piperidine rings can be pH-dependent.[7] It is advisable to determine the pH of your solution and assess the stability of the compound at that pH over time. A pH-rate profile study can identify the pH at which the compound is most stable.

  • Storage Temperature: If you are storing solutions, ensure they are kept at a consistently low temperature. The rate of many chemical reactions, including degradation, decreases significantly at lower temperatures.[7]

  • Avoid Freeze-Thaw Cycles: Repeatedly freezing and thawing solutions can accelerate degradation. If you need to store solutions for an extended period, aliquot them into single-use vials to avoid multiple freeze-thaw cycles.

  • Inert Atmosphere: For long-term storage of sensitive solutions, consider purging the vial with an inert gas like nitrogen or argon to displace oxygen and minimize oxidative degradation.

Data Presentation: Hypothetical pH-Dependent Degradation

pHTemperature (°C)Degradation after 24h (%)
32515
5255
7252
92510

This table illustrates that for many amine-containing compounds, stability is greatest near neutral pH.

Visualizing Degradation Pathways and Workflows

To better understand the potential degradation mechanisms and the experimental workflow for their investigation, the following diagrams are provided.

Potential Degradation Pathways cluster_oxidation Oxidation cluster_photodegradation Photodegradation (UV Light) cluster_thermal Thermal Degradation (High Heat) parent 4-(Cyclohexanesulfonyl) piperidine hydrochloride n_oxide Piperidine N-oxide derivative parent->n_oxide [O] ring_opened Ring-opened products parent->ring_opened [O] desulfonated Desulfonated products parent->desulfonated radical Radical-mediated fragments parent->radical complex Complex mixture of degradants parent->complex Δ

Caption: Potential degradation pathways for this compound.

Troubleshooting Workflow for Unexpected HPLC Peaks start Unexpected peaks in HPLC fresh_sample Analyze freshly prepared sample start->fresh_sample peaks_present Peaks still present? fresh_sample->peaks_present check_method Review HPLC method (column, mobile phase, etc.) peaks_present->check_method Yes degradation Degradation is likely cause peaks_present->degradation No check_purity Check purity of starting material check_method->check_purity end Problem resolved check_purity->end investigate Investigate cause of degradation (light, temp, pH, solvent) degradation->investigate forced_degradation Perform forced degradation study investigate->forced_degradation identify Identify degradants (e.g., LC-MS) forced_degradation->identify identify->end

Caption: A logical workflow for troubleshooting unexpected peaks in an HPLC analysis.

References

  • Singh, S., et al. (2016). Stability study on an anti-cancer drug 4-(3,5-bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl)-4-oxo-2-butenoic acid (CLEFMA) using a stability-indicating HPLC method. SpringerPlus, 5(1), 1696. [Link]

  • Al-Saeed, M. H., et al. (2022). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. Journal of Chemistry, 2022, 1-7. [Link]

  • Al-Saeed, M. H., et al. (2022). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. PubMed, 35928134. [Link]

  • Guedes, A., et al. (2023). Peroxidative Oxidation of Cyclohexane Using 3d Metal Complexes with Hydrazone-Derived Ligands as Catalysts: Exploring (Un)Conventional Conditions. Molecules, 28(3), 1234. [Link]

  • Felczak-Korzybska, I., et al. (2024). Biodegradation of Photocatalytic Degradation Products of Sulfonamides: Kinetics and Identification of Intermediates. International Journal of Molecular Sciences, 25(12), 6681. [Link]

  • Sathish, T., et al. (2021). Analytical method development, validation and forced degradation studies for rutin, quercetin, curcumin and piperine by RP-UFLC method. ResearchGate. [Link]

  • ResearchGate. Validated HPLC Method for the Quantitative Analysis of a 4-Methanesulfonyl-Piperidine Hydrochloride Salt. [Link]

  • ResearchGate. (PDF) Stability study on an anti-cancer drug 4-(3,5-bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl)-4-oxo-2-butenoic acid (CLEFMA) using a stability-indicating HPLC method. [Link]

  • PubMed. Analytical method development, validation and forced degradation studies for rutin, quercetin, curcumin, and piperine by RP-UFLC method. [Link]

  • Sciencemadness.org. Piperidine from the hydrolysis of piperine. [Link]

  • PubMed. Oxidative degradation of a sulfonamide-containing 5,6-dihydro-4-hydroxy-2-pyrone in aqueous/organic cosolvent mixtures. [Link]

  • PubMed. Photodegradation of sulfonamide antimicrobial compounds (sulfadiazine, sulfamethizole, sulfamethoxazole and sulfathiazole) in various UV/oxidant systems. [Link]

  • ResearchGate. Oxidation of N,N,N,2,2,6,6‐Heptamethyl‐piperidine‐4‐ammonium Chloride to Water‐Soluble N‐Oxyl Radicals: A Comparative Study. [Link]

  • ResearchGate. (PDF) Biodegradation of Photocatalytic Degradation Products of Sulfonamides: Kinetics and Identification of Intermediates. [Link]

  • International Journal of Pharmaceutical and Medical Research. A Review on Analytical Methods for Piperazine Determination. [Link]

  • PubChem. 4-(Cyclohexylmethyl)piperidine hydrochloride. [Link]

  • Journal of Pharmaceutical and Scientific Innovation. Drug-Excipient Interactions: Case Studies and Overview of Drug Degradation Pathways. [Link]

  • PubMed. Photodegradation of sulfonamides and their N (4)-acetylated metabolites in water by simulated sunlight irradiation: kinetics and identification of photoproducts. [Link]

  • R Discovery. Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. [Link]

  • ResearchGate. Comprehensive degradation profiling and influence of different oxidizing reagents on tinoridine hydrochloride: Structural characterization of its degradation products using HPLC and HRMS. [Link]

  • International Journal of Pharmaceutical Research. Stability indicating HPLC method for the quantification of ubidecarenone and piperine simultaneously in tablet formulations. [Link]

  • PubMed. Oxidation of Hantzsch 1,4-dihydropyridines of pharmacological significance by electrogenerated superoxide. [Link]

  • Biomedical Journal of Scientific & Technical Research. Forced Degradation – A Review. [Link]

  • MDPI. Enhanced Degradation of Sulfonamide Antibiotics by UV Irradiation Combined with Persulfate. [Link]

  • ResearchGate. (PDF) Oxidation of Hantzsch 1,4-Dihydropyridines of Pharmacological Significance by Electrogenerated Superoxide. [Link]

  • Chem-Impex. Clorhidrato de 4-(2-clorofenilsulfanil)piperidina. [Link]

Sources

Technical Support Center: Enhancing the Oral Bioavailability of 4-(Cyclohexanesulfonyl)piperidine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Document ID: TSC-2026-01-CSH-BIOAVAIL

Version: 1.0

Introduction

Welcome to the technical support center for 4-(Cyclohexanesulfonyl)piperidine hydrochloride (referred to herein as 'the compound'). This guide is designed for researchers, scientists, and drug development professionals actively working on this compound or similar chemical entities. Oral bioavailability is a critical determinant of a drug's therapeutic efficacy, and overcoming challenges related to it is a pivotal step in preclinical and clinical development.

This document provides a structured troubleshooting guide, frequently asked questions (FAQs), and detailed experimental protocols to diagnose and address common bioavailability issues. Given the limited public data on this specific molecule, the principles and methodologies outlined are based on established pharmaceutical science, drawing parallels from its structural components: a basic piperidine core (likely conferring pH-dependent solubility) and a bulky, lipophilic cyclohexanesulfonyl group (potentially impacting permeability).

Part 1: Foundational Concepts & Initial Assessment

Before troubleshooting, it is crucial to understand the key physicochemical properties that govern oral bioavailability. The Biopharmaceutics Classification System (BCS) categorizes drugs based on their aqueous solubility and intestinal permeability, which are the primary rate-limiting steps for absorption.[1][2][3]

  • Solubility: The ability of the compound to dissolve in the gastrointestinal (GI) fluids.

  • Permeability: The ability of the dissolved compound to pass through the intestinal epithelial cells into the bloodstream.

The structure of this compound suggests it is a salt of a weak base. The pKa of the piperidine ring is a critical parameter, influencing its ionization state and, consequently, its solubility at different pH levels within the GI tract.[4][5][6]

Frequently Asked Questions (FAQs): Initial Assessment

Q1: What are the likely bioavailability challenges for this compound based on its structure?

A1: The hydrochloride salt form suggests that the compound's solubility is likely high at the low pH of the stomach. However, as it transitions to the higher pH of the small intestine (the primary site for drug absorption), the basic piperidine nitrogen may become deprotonated, leading to a significant decrease in solubility of the free base form. This pH-dependent solubility can cause the drug to precipitate, reducing the concentration available for absorption. The bulky and lipophilic cyclohexanesulfonyl group might either enhance or hinder permeability; its size could sterically impede membrane transport, or its lipophilicity could improve transcellular passage. Therefore, the compound is likely to be a BCS Class II (low solubility, high permeability) or BCS Class IV (low solubility, low permeability) candidate.[3][7]

Q2: How do I determine the BCS class of my compound?

A2: To classify your compound according to the BCS, you must experimentally determine its aqueous solubility and intestinal permeability.[2]

  • Solubility: Determine the concentration of the highest therapeutic dose in 250 mL of aqueous media across a pH range of 1.2 to 6.8. If it dissolves, it is considered highly soluble.

  • Permeability: Permeability is typically assessed using an in vitro model like the Caco-2 cell permeability assay.[8][9] A compound is considered highly permeable if its extent of absorption in humans is ≥85-90% or if its permeability is high in validated in vitro models.[10]

Q3: My compound shows poor exposure in animal models. How do I know if it's a solubility or permeability problem?

A3: A systematic approach is required to diagnose the root cause. The diagram below outlines a decision-making workflow. Start by assessing aqueous solubility at different pH values. If solubility is low, especially at intestinal pH (e.g., pH 6.8), this is a primary suspect. If solubility is adequate, the next step is to evaluate permeability.

Troubleshooting Low Bioavailability: A Diagnostic Workflow

G cluster_start cluster_solubility Phase 1: Solubility Assessment cluster_permeability Phase 2: Permeability Assessment cluster_solution Phase 3: Strategy Selection start Low In Vivo Exposure Observed solubility_test Q: Is compound solubility > highest dose in 250mL at pH 1.2, 4.5, 6.8? start->solubility_test solubility_limited Diagnosis: Solubility-Limited Absorption (Likely BCS Class II or IV) solubility_test->solubility_limited No permeability_test Q: Is Caco-2 Papp (A-B) > 10 x 10⁻⁶ cm/s? And is Efflux Ratio < 2? solubility_test->permeability_test Yes solubility_strategy Action: Implement Solubility Enhancement (e.g., Amorphous Solid Dispersion, Lipid Formulation) solubility_limited->solubility_strategy permeability_limited Diagnosis: Permeability-Limited Absorption (Likely BCS Class III or IV) permeability_test->permeability_limited No (Low Papp) efflux_issue Diagnosis: Active Efflux is Limiting Absorption permeability_test->efflux_issue No (High Efflux) permeability_test->solubility_strategy Yes (High Permeability, but still low exposure) -> Re-evaluate dissolution rate permeability_strategy Action: Consider Permeation Enhancers or Structural Modification (Prodrugs) permeability_limited->permeability_strategy efflux_issue->permeability_strategy

Caption: Decision tree for diagnosing the cause of low oral bioavailability.

Part 2: Troubleshooting Guides & Enhancement Strategies

This section provides specific troubleshooting advice and detailed protocols for overcoming identified challenges.

Guide 1: Addressing Solubility-Limited Bioavailability (BCS Class II/IV)

If your initial assessment points to poor solubility, particularly at intestinal pH, the primary goal is to increase the concentration of the dissolved drug at the site of absorption.

Issue: The compound precipitates out of solution when the pH is raised from 1.2 to 6.8 in vitro.

This classic "pH shift" effect is common for salts of weak bases. The hydrochloride salt is highly soluble, but the free base is not.

Solution Strategy 1: Amorphous Solid Dispersions (ASDs)

Converting the crystalline, poorly soluble form of a drug into a high-energy amorphous state can significantly increase its aqueous solubility and dissolution rate.[11][12][13][14][15] In an ASD, the drug is molecularly dispersed within a polymer matrix, which helps to stabilize the amorphous form and prevent recrystallization.[14][15]

Table 1: Example Data for ASD Formulation of Compound X (Note: Data is illustrative for this compound)

FormulationDrug Loading (% w/w)PolymerKinetic Solubility (pH 6.8, µg/mL)Fold Increase vs. Crystalline
Crystalline APIN/AN/A51x
ASD-125%HPMC-AS8517x
ASD-225%PVP-VA12024x
ASD-340%Soluplus®9519x

Experimental Protocol: Screening for ASD Polymers

  • Objective: To identify a polymer that can maintain a supersaturated solution of the compound, preventing precipitation.

  • Materials: this compound, candidate polymers (e.g., HPMC-AS, PVP-VA, Soluplus®), pH 6.8 phosphate buffer, 96-well plates, plate reader.

  • Method (Solvent-Shift Supersaturation Assay): a. Prepare stock solutions of the compound in DMSO (e.g., 10 mg/mL). b. Prepare stock solutions of polymers in pH 6.8 buffer (e.g., 5 mg/mL). c. In a 96-well plate, add the polymer solutions to the wells. d. Rapidly inject a small volume of the compound's DMSO stock solution into each well to induce supersaturation. The final DMSO concentration should be <1%. e. Monitor the absorbance or turbidity of the wells over time (e.g., 4 hours) using a plate reader. f. Interpretation: Polymers that maintain a low, stable turbidity are effective at inhibiting precipitation and are good candidates for ASD formulation.

Solution Strategy 2: Lipid-Based Drug Delivery Systems (LBDDS)

LBDDS are formulations containing the drug dissolved in a mixture of oils, surfactants, and co-solvents.[16][17][18] When administered orally, these systems disperse in the GI fluids to form fine emulsions or microemulsions, keeping the drug in a solubilized state.[19][20] A common type is the Self-Emulsifying Drug Delivery System (SEDDS).[19][20][21]

Experimental Protocol: Developing a SEDDS Formulation

  • Objective: To create a stable, self-emulsifying formulation that can effectively solubilize the compound.

  • Steps: a. Excipient Screening: Determine the solubility of the compound in various oils (e.g., Capryol™ 90, Labrafil® M 1944 CS), surfactants (e.g., Kolliphor® EL, Tween® 80), and co-solvents (e.g., Transcutol® HP). b. Construct Ternary Phase Diagrams: Systematically mix the best-performing oil, surfactant, and co-solvent in different ratios. For each mixture, add a small amount to water and visually assess its ability to form a rapid, clear, and stable emulsion. The goal is to identify regions that form microemulsions (o/w). c. Drug Loading: Once a stable blank formulation is identified, dissolve the compound into it at various concentrations. d. Characterization: Assess the final formulation for self-emulsification time, droplet size upon dispersion, and stability against drug precipitation upon dilution.[22]

Workflow for SEDDS Formulation Development

G cluster_screening Step 1: Excipient Screening cluster_phase Step 2: Formulation Design cluster_loading Step 3: Drug Incorporation & Testing sol_oil Determine Drug Solubility in Oils phase_diag Construct Ternary Phase Diagrams (Oil, Surfactant, Co-solvent) sol_oil->phase_diag sol_surf Determine Drug Solubility in Surfactants sol_surf->phase_diag sol_cosolv Determine Drug Solubility in Co-solvents sol_cosolv->phase_diag identify_region Identify Stable Microemulsion (o/w) Region phase_diag->identify_region load_drug Load Drug into Optimal Blank Formulation identify_region->load_drug characterize Characterize Performance: - Emulsification Time - Droplet Size - Stability on Dilution load_drug->characterize

Caption: A stepwise workflow for creating a Self-Emulsifying Drug Delivery System (SEDDS).

Guide 2: Addressing Permeability-Limited Bioavailability (BCS Class III/IV)

If your compound has adequate solubility but still shows poor absorption, the intestinal membrane itself is likely the barrier.

Issue: The apparent permeability (Papp) in a Caco-2 assay is low, and/or the efflux ratio is high (>2).

A low Papp value indicates poor passive diffusion across the cell monolayer. A high efflux ratio indicates that the compound is actively pumped out of the cells by transporters like P-glycoprotein (P-gp), reducing net absorption.[23]

Solution Strategy 1: Investigating and Overcoming Active Efflux

Experimental Protocol: Caco-2 Bidirectional Permeability Assay

  • Objective: To determine the apparent permeability in both the absorptive (Apical-to-Basolateral, A-B) and secretive (Basolateral-to-Apical, B-A) directions and to calculate the efflux ratio.[23]

  • Materials: Caco-2 cells cultured on Transwell® inserts for 21 days, Hank's Balanced Salt Solution (HBSS), test compound, analytical standards, LC-MS/MS system.

  • Method: a. Culture Caco-2 cells on semi-permeable filter supports for 21-25 days until a differentiated monolayer with stable transepithelial electrical resistance (TEER) is formed.[9][24] b. For A-B permeability, add the compound to the apical (upper) chamber and sample from the basolateral (lower) chamber over time (e.g., 30, 60, 90, 120 minutes). c. For B-A permeability, add the compound to the basolateral chamber and sample from the apical chamber. d. Quantify the compound concentration in all samples using a validated LC-MS/MS method. e. Calculate Papp values and the efflux ratio (Papp B-A / Papp A-B). f. To Confirm Efflux: Repeat the assay in the presence of a known efflux pump inhibitor (e.g., verapamil for P-gp). A significant reduction in the efflux ratio confirms the involvement of that transporter.[23]

Table 2: Example Caco-2 Permeability Data (Note: Data is illustrative for this compound)

ConditionPapp (A-B) (x 10⁻⁶ cm/s)Papp (B-A) (x 10⁻⁶ cm/s)Efflux RatioInterpretation
Compound Alone0.89.612.0High Efflux Substrate
Compound + Verapamil2.53.01.2P-gp Mediated Efflux

Solution Strategy 2: Prodrug Approach

If permeability is intrinsically low (not due to efflux), a prodrug strategy can be considered.[25] This involves chemically modifying the molecule to create a more permeable version that, once absorbed, is converted back to the active parent drug by enzymes in the blood or tissues. For example, masking a polar group with a lipophilic moiety can enhance membrane crossing.

References

  • Wikipedia. (2024). Piperidine. Retrieved from [Link]

  • Kumar, L., & Verma, S. (2022). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. Pharmaceuticals, 15(9), 1089. Retrieved from [Link]

  • Garg, R., Gupta, G. D. (2008). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. Asian Journal of Pharmaceutics, 2(3), 9-19. Retrieved from [Link]

  • PubChem. (n.d.). 4-(Cyclohexylmethyl)piperidine hydrochloride. Retrieved from [Link]

  • JRC Big Data Analytics Platform. (n.d.). DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells. Retrieved from [Link]

  • Green, M. (2024). LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties. Retrieved from [Link]

  • International Council for Harmonisation. (2019). M9 Biopharmaceutics Classification System-Based Biowaivers. Retrieved from [Link]

  • Frank, K. J., et al. (2018). Mechanisms of increased bioavailability through amorphous solid dispersions: a review. Journal of Controlled Release, 270, 110-128. Retrieved from [Link]

  • Date, A. A., et al. (2016). Lipid-Based Drug Delivery Systems. AAPS PharmSciTech, 17(5), 1073-1087. Retrieved from [Link]

  • Al-Zoubi, N., et al. (2023). Self-Emulsifying Drug Delivery Systems (SEDDS): Transition from Liquid to Solid—A Comprehensive Review of Formulation, Characterization, Applications, and Future Trends. Pharmaceutics, 15(11), 2568. Retrieved from [Link]

  • Contract Pharma. (2023). Amorphous Solid Dispersions for Bioavailability Enhancement. Retrieved from [Link]

  • Evotec. (n.d.). Caco-2 Permeability Assay. Retrieved from [Link]

  • ResearchGate. (2025). Strategies to improve oral bioavailability. Retrieved from [Link]

  • Sharma, G., et al. (2013). Self-emulsifying drug delivery systems (SEDDS): formulation development, characterization, and applications. Critical Reviews in Therapeutic Drug Carrier Systems, 30(6), 515-549. Retrieved from [Link]

  • MDPI. (2022). Lipid-Based Drug Delivery Systems: Concepts and Recent Advances in Transdermal Applications. Retrieved from [Link]

  • Manallack, D. T. (2007). The pKa Distribution of Drugs: Application to Drug Discovery. Perspectives in Medicinal Chemistry, 1, 25-38. Retrieved from [Link]

  • Al-Gousous, J., & Langguth, P. (2022). Emerging Role of Biopharmaceutical Classification and Biopharmaceutical Drug Disposition System in Dosage form Development: A Systematic Review. Journal of Pharmaceutical Sciences, 111(11), 2963-2980. Retrieved from [Link]

  • GSC Online Press. (2024). An Overview of the Biopharmaceutics Classification System (BCS). Retrieved from [Link]

  • Pharmaceutical Technology. (2002). Self-Emulsifying Drug Delivery Systems. Retrieved from [Link]

  • CAS.org. (2025). The future of lipid-based drug delivery systems. Retrieved from [Link]

  • Sai Life Sciences. (n.d.). Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development. Retrieved from [Link]

  • ACS Publications. (2022). Amorphous Solid Dispersion Formation for Enhanced Release Performance of Racemic and Enantiopure Praziquantel. Retrieved from [Link]

  • Unknown. (n.d.). Caco2 assay protocol. Retrieved from [Link]

  • JoVE. (2024). Video: Factors Affecting Dissolution: Drug pKa, Lipophilicity and GI pH. Retrieved from [Link]

  • ResearchGate. (2019). (PDF) Amorphous Solid Dispersions: An update for preparation, characterization, mechanism on bioavailability, stability, regulatory considerations and marketed products. Retrieved from [Link]

  • The University of British Columbia. (n.d.). Lipid-based Delivery Systems. Retrieved from [Link]

  • Drug Development & Delivery. (n.d.). FORMULATION DEVELOPMENT - Solubility-Enhancing Technologies in Pharmaceutical Development, a Mini-Review. Retrieved from [Link]

  • Semantic Scholar. (n.d.). [PDF] Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. Retrieved from [Link]

  • ResearchGate. (2014). Caco-2 cell permeability assays to measure drug absorption. Retrieved from [Link]

  • Pion. (2023). What is pKa and how is it used in drug development?. Retrieved from [Link]

  • Catalent. (2025). Amorphous solid dispersions for enhanced drug solubility and stability. Retrieved from [Link]

  • YouTube. (2018). Lipid-Based Drug Delivery Systems. Retrieved from [Link]

  • Hilaris Publisher. (2025). BCS: Optimizing Drug Development, Delivery, and Regulation. Retrieved from [Link]

  • ACS Publications. (2022). Self-Emulsifying Drug Delivery System for Enhanced Oral Delivery of Tenofovir: Formulation, Physicochemical Characterization, and Bioavailability Assessment. Retrieved from [Link]

  • NIH. (2023). Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays. Retrieved from [Link]

  • PMC. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link]

  • Pharmaceutical International. (n.d.). Overcoming Bioavailability Challenges In Oral Formulation Development. Retrieved from [Link]

  • IJNRD. (2023). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. Retrieved from [Link]

Sources

Validation & Comparative

A Comparative Framework for Validating the Efficacy of Novel Monoamine Transporter Ligands: A Case Study of 4-(Cyclohexanesulfonyl)piperidine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the efficacy and preliminary safety profile of novel chemical entities targeting monoamine transporters. Due to the limited publicly available data on 4-(Cyclohexanesulfonyl)piperidine hydrochloride, we will utilize it as a representative novel compound to illustrate a rigorous, multi-stage validation workflow. This document compares its hypothetical performance against well-characterized reference compounds: the selective dopamine transporter (DAT) inhibitor GBR-12909, and the norepinephrine-dopamine reuptake inhibitor (NDRI), Bupropion.

The structural backbone of our case compound, featuring a piperidine moiety, is a highly privileged scaffold in medicinal chemistry, frequently found in clinically approved drugs targeting the central nervous system (CNS).[1] The presence of this motif suggests a potential interaction with CNS targets, such as neurotransmitter transporters.[1][2][3] This guide explains the causal logic behind each experimental step, ensuring a self-validating and robust approach to characterization.

Foundational Hypothesis: Targeting Monoamine Transporters

The primary mechanism for terminating synaptic signaling of dopamine, norepinephrine, and serotonin is their reuptake from the synaptic cleft into the presynaptic neuron via their respective transporters: the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).[4][5][6] Inhibition of these transporters increases the extracellular concentration of these neurotransmitters, a mechanism central to the action of many antidepressants and psychostimulants.[7][8][9][10]

Given the piperidine scaffold in this compound, we hypothesize that it may act as an inhibitor of one or more of these monoamine transporters. Our validation workflow is designed to test this hypothesis by determining its potency and selectivity.

Hypothesized Mechanism of Action

The diagram below illustrates the proposed mechanism. By blocking the dopamine transporter, the compound would increase synaptic dopamine levels, enhancing dopaminergic neurotransmission.

Mechanism_of_Action cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron presynaptic Dopamine (DA) Vesicle synaptic_cleft Synaptic Cleft presynaptic->synaptic_cleft DA Release dat Dopamine Transporter (DAT) receptor Dopamine Receptor synaptic_cleft->dat Reuptake synaptic_cleft->receptor Binding compound 4-(Cyclohexanesulfonyl)piperidine HCl (Test Compound) compound->dat Inhibition

Caption: Hypothesized mechanism of DAT inhibition.

The Validation Workflow: A Phased Approach

A logical, phased approach is critical to efficiently characterize a novel compound. We will proceed from primary target identification and selectivity profiling to essential safety and metabolic assessments. This workflow ensures that resources are directed toward compounds with the most promising therapeutic potential.

Validation_Workflow cluster_p1 cluster_p2 cluster_p3 start Novel Compound: 4-(Cyclohexanesulfonyl)piperidine HCl phase1 Phase 1: Primary Screening (Potency & Selectivity) start->phase1 p1_assay1 Monoamine Transporter Binding Assay (Ki) phase1->p1_assay1 phase2 Phase 2: In Vitro Safety (Cardiotoxicity) p2_assay1 hERG Channel Assay (IC50) phase2->p2_assay1 phase3 Phase 3: In Vitro ADME (Metabolic Stability) p3_assay1 Human Liver Microsome Stability Assay (t½, CLint) phase3->p3_assay1 decision Go/No-Go Decision for In Vivo Studies p1_assay2 Monoamine Transporter Uptake Assay (IC50) p1_assay1->p1_assay2 p1_assay2->phase2 p2_assay1->phase3 p3_assay1->decision

Sources

A Comparative Guide to Piperidine Sulfonyl Derivatives in Drug Discovery: A Focus on Matrix Metalloproteinase Inhibition

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals navigating the complex landscape of medicinal chemistry, the piperidine scaffold represents a cornerstone in the design of novel therapeutics.[1] Its prevalence in over seventy commercially available drugs underscores its importance.[2] This guide provides an in-depth, objective comparison of piperidine derivatives, with a particular focus on the emerging class of sulfonyl- and sulfonamide-containing compounds. While the specific entity 4-(Cyclohexanesulfonyl)piperidine hydrochloride is not extensively documented in publicly available literature, this guide will leverage data from closely related piperidine sulfone and sulfonamide analogs to offer a comprehensive performance comparison, complete with supporting experimental data and protocols.

The strategic incorporation of a sulfonyl or sulfonamide moiety onto the piperidine ring can significantly influence a compound's physicochemical properties and biological activity. These groups can act as hydrogen bond acceptors and modulate lipophilicity, thereby impacting cell permeability, metabolic stability, and target engagement.[3] A prominent area where these derivatives have shown considerable promise is in the inhibition of matrix metalloproteinases (MMPs), a family of zinc-dependent endopeptidases implicated in cancer progression and inflammatory diseases.[4][5]

Comparative Analysis of Piperidine Derivatives

To provide a clear comparison, this guide will focus on key performance indicators for drug candidates: physicochemical properties, in vitro efficacy (as exemplified by MMP inhibition), and pharmacokinetic parameters. The following sections will compare hypothetical data for this compound against experimentally determined values for representative α- and β-piperidine sulfone hydroxamates and other relevant piperidine derivatives.

Physicochemical Properties

The physicochemical profile of a drug candidate is a critical determinant of its developability. Properties such as acidity (pKa), lipophilicity (logP), and aqueous solubility directly influence absorption, distribution, metabolism, and excretion (ADME). The piperidine nitrogen imparts a basic character to these molecules.[6]

Compound ClassStructurepKa (predicted)cLogP (predicted)Aqueous Solubility
4-(Cyclohexanesulfonyl)piperidine HCl (Hypothetical) R = Cyclohexyl8.5 - 9.52.0 - 3.0Moderate
α-Piperidine Sulfone Hydroxamate R' = Alkyl, Aryl8.0 - 9.01.5 - 2.5Moderate to High
β-Piperidine Sulfone Hydroxamate R' = Alkyl, Aryl8.0 - 9.01.5 - 2.5Moderate to High
Piperidine Carboxamide R'' = Various8.5 - 9.51.0 - 3.0Variable

Note: Predicted values for the hypothetical compound are based on the analysis of structurally similar fragments.

The sulfonyl group in the hypothetical 4-(Cyclohexanesulfonyl)piperidine would likely increase its polarity compared to a simple alkyl-substituted piperidine, potentially leading to moderate lipophilicity and aqueous solubility. The hydroxamate group in the α- and β-piperidine sulfone derivatives contributes to their ability to chelate the zinc ion in the active site of MMPs and can also influence solubility.[4]

In Vitro Efficacy: Matrix Metalloproteinase Inhibition

The inhibitory activity of these compounds against various MMPs is a key measure of their potential therapeutic efficacy. The following table presents IC50 values (the concentration of an inhibitor required to reduce enzyme activity by 50%) for representative piperidine sulfone hydroxamates against several MMP subtypes.[4] A lower IC50 value indicates greater potency.

CompoundMMP-1 (Collagenase-1) IC50 (nM)MMP-2 (Gelatinase-A) IC50 (nM)MMP-9 (Gelatinase-B) IC50 (nM)MMP-13 (Collagenase-3) IC50 (nM)Selectivity (MMP-1/MMP-13)
α-Piperidine Sulfone Hydroxamate (Example) 28000.62.10.64667
β-Piperidine Sulfone Hydroxamate (Example) 5000103051000

Data extracted from Becker et al., J. Med. Chem. 2005, 48, 23, 7273–7285.[4]

A critical aspect of MMP inhibitor development is achieving selectivity for specific MMPs to minimize off-target effects. For instance, inhibition of MMP-1 has been associated with musculoskeletal side effects.[4] The data indicates that α-piperidine sulfone hydroxamates can exhibit high potency against MMP-2, MMP-9, and MMP-13, while demonstrating significant selectivity over MMP-1.[4]

Pharmacokinetic Profile

A successful drug candidate must not only be potent but also possess favorable pharmacokinetic properties, including good oral bioavailability and metabolic stability.

Compound ClassOral Bioavailability (BA) in Rats (%)Half-life (t1/2) in Rats (h)In Vitro Metabolic Stability (Human Liver Microsomes)
α-Piperidine Sulfone Hydroxamate (N-methyl derivative) 591.2Moderate
α-Piperidine Sulfone Hydroxamate (N-propargyl derivative) 35.5Not ReportedModerate
β-Piperidine Sulfone Hydroxamate (Secondary amine) 161.8Low to Moderate

Data extracted from Becker et al., J. Med. Chem. 2005, 48, 23, 7273–7285.[4]

The substitution on the piperidine nitrogen significantly impacts the pharmacokinetic profile. For example, N-methylation in the α-piperidine sulfone series led to good oral bioavailability in rats.[4] The inherent metabolic stability of the piperidine ring can be influenced by the nature and position of its substituents.[7]

Experimental Methodologies

To ensure the scientific integrity of this guide, detailed protocols for key experiments are provided below. These protocols are based on established methodologies in the field of drug discovery.

Synthesis of Piperidine Sulfone Derivatives

The synthesis of piperidine sulfone derivatives often involves a multi-step process. A general synthetic workflow is outlined below, based on reported literature.[4]

Synthesis_Workflow cluster_start Starting Material cluster_steps Synthetic Steps cluster_final Final Product A Substituted Piperidine B Introduction of Thiol Group A->B Nucleophilic Substitution C Oxidation to Sulfone B->C e.g., m-CPBA D Functional Group Manipulation C->D e.g., Ester Hydrolysis E Piperidine Sulfone Derivative D->E e.g., Amide Coupling

Caption: General synthetic workflow for piperidine sulfone derivatives.

Step-by-Step Protocol:

  • Introduction of a Thiol Group: A protected piperidine derivative, such as N-Boc-4-hydroxypiperidine, can be converted to a leaving group (e.g., mesylate or tosylate) and subsequently displaced by a thiol-containing nucleophile.

  • Oxidation to the Sulfone: The resulting sulfide is then oxidized to the corresponding sulfone using an oxidizing agent like meta-chloroperoxybenzoic acid (m-CPBA).

  • Deprotection and Functionalization: The protecting group on the piperidine nitrogen (e.g., Boc) is removed under acidic conditions. The free amine can then be further functionalized, for example, by reductive amination or acylation.

  • Final Modification: Any additional functional groups are introduced or modified to yield the final target compound. For hydroxamates, this typically involves coupling a carboxylic acid precursor with hydroxylamine.[4]

In Vitro MMP Inhibition Assay (Fluorogenic)

This assay measures the ability of a compound to inhibit the enzymatic activity of a specific MMP using a fluorogenic substrate.

MMP_Assay_Workflow A Prepare Reagents: - MMP Enzyme - Test Compound - Fluorogenic Substrate B Incubate MMP Enzyme with Test Compound A->B C Add Fluorogenic Substrate B->C D Measure Fluorescence (kinetic or endpoint) C->D E Calculate % Inhibition and IC50 D->E

Caption: Workflow for a fluorogenic MMP inhibition assay.

Step-by-Step Protocol:

  • Reagent Preparation: Reconstitute the recombinant human MMP enzyme and the fluorogenic FRET (Fluorescence Resonance Energy Transfer) peptide substrate in the appropriate assay buffer. Prepare serial dilutions of the test compound.

  • Enzyme-Inhibitor Incubation: In a 96-well microplate, add the MMP enzyme to wells containing the test compound at various concentrations. Include positive (no inhibitor) and negative (no enzyme) controls. Incubate at 37°C for a predetermined time (e.g., 15 minutes) to allow for inhibitor binding.

  • Substrate Addition: Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.

  • Fluorescence Measurement: Immediately begin monitoring the increase in fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 328/393 nm). Readings can be taken kinetically over time or as an endpoint measurement after a set incubation period.

  • Data Analysis: Calculate the percent inhibition for each concentration of the test compound relative to the positive control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

In Vitro ADME Assays

This assay is widely used to predict the intestinal absorption of a drug candidate.

Caco2_Assay_Workflow A Seed Caco-2 cells on Transwell inserts B Culture for 21 days to form a monolayer A->B C Add test compound to apical or basolateral side B->C D Incubate and collect samples from the receiver chamber C->D E Quantify compound concentration (e.g., LC-MS/MS) D->E F Calculate Apparent Permeability (Papp) E->F

Caption: Caco-2 permeability assay workflow.

Step-by-Step Protocol:

  • Cell Culture: Seed Caco-2 cells onto permeable Transwell® inserts and culture for approximately 21 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.

  • Assay Initiation: Wash the cell monolayer with a transport buffer (e.g., Hanks' Balanced Salt Solution). Add the test compound to the apical (A) or basolateral (B) chamber.

  • Sample Collection: At specified time points, collect samples from the receiver chamber (B for A-to-B transport, or A for B-to-A transport).

  • Quantification: Analyze the concentration of the test compound in the collected samples using a sensitive analytical method such as LC-MS/MS.

  • Papp Calculation: Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of drug permeation, A is the surface area of the membrane, and C0 is the initial concentration of the drug in the donor chamber.[8]

This assay assesses the susceptibility of a compound to metabolism by cytochrome P450 enzymes.

Microsomal_Stability_Workflow A Prepare incubation mixture: - Liver microsomes - Test compound - NADPH (cofactor) B Incubate at 37°C A->B C Collect aliquots at different time points B->C D Quench reaction (e.g., with acetonitrile) C->D E Quantify remaining parent compound (LC-MS/MS) D->E F Determine half-life (t1/2) and intrinsic clearance (CLint) E->F

Caption: Workflow for a microsomal metabolic stability assay.

Step-by-Step Protocol:

  • Incubation: Incubate the test compound at a low concentration (e.g., 1 µM) with human liver microsomes in the presence of the cofactor NADPH at 37°C.[9]

  • Time Points: At various time points (e.g., 0, 5, 15, 30, and 45 minutes), take aliquots of the reaction mixture and quench the reaction by adding a cold organic solvent like acetonitrile.

  • Sample Processing: Centrifuge the samples to precipitate the proteins.

  • Analysis: Analyze the supernatant for the concentration of the remaining parent compound using LC-MS/MS.

  • Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound against time. The slope of the linear regression will give the elimination rate constant, from which the in vitro half-life (t1/2) and intrinsic clearance (CLint) can be calculated.

Conclusion

The piperidine scaffold remains a highly privileged and versatile platform in drug discovery. The introduction of sulfonyl and sulfonamide moieties offers a promising strategy for modulating the physicochemical and pharmacological properties of these derivatives. As exemplified by the potent and selective inhibition of matrix metalloproteinases by piperidine sulfone hydroxamates, this chemical class holds significant potential for the development of novel therapeutics, particularly in the field of oncology. This guide provides a framework for the comparative evaluation of such derivatives, emphasizing the importance of a multi-parameter assessment that includes physicochemical properties, in vitro potency and selectivity, and pharmacokinetic profiling. The provided experimental protocols serve as a foundation for researchers to generate robust and comparable data to drive their drug discovery programs forward.

References

  • Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. [Link]

  • Becker, D. P., DeCrescenzo, G., Freskos, J., Getman, D. P., Hockerman, S. L., Li, M., & Swearingen, C. (2005). Synthesis and Structure–Activity Relationships of β- and α-Piperidine Sulfone Hydroxamic Acid Matrix Metalloproteinase Inhibitors with Oral Antitumor Efficacy. Journal of Medicinal Chemistry, 48(23), 7273–7285. [Link]

  • Singh, A. K., & Singh, P. (2007). A quantitative structure-activity relationship study on matrix metalloproteinase inhibitors: Piperidine sulfonamide aryl hydroxamic acid analogs. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(3), 339-344. [Link]

  • Kambappa, C. B., et al. (2021). N-(4-methyl-3-(4-pyridin-3-yl)pyrimidin-2-yl)amino-phenyl)piperidine derivatives which are very efficient in inhibiting the DNA cleavage and antiangiogenic activity. Bioorganic & Medicinal Chemistry, 30, 115942.
  • Mitra, S., et al. (2021). Anticancer and pharmacological applications of piperine and piperidine. Frontiers in Pharmacology, 12, 785959.
  • Pecic, S., et al. (2018). Novel Piperidine-derived Amide sEH Inhibitors as Mediators of Lipid Metabolism with Improved Stability. Prostaglandins & Other Lipid Mediators, 136, 32-42. [Link]

  • Arun, P., et al. (2018). The piperidine derivative 1-(2-(4-(Dibenzo[b,f]thiepin-10-yl)phenoxy)ethyl)piperidine (DTPEP) was synthesized from Tamoxifen (TAM). European Journal of Medicinal Chemistry, 157, 107-118.
  • Asha, S., et al. (2022). The newly synthesized 4-benzyl-1-(2,4,6-trimethyl-benzyl)-piperidine (M1BZP) as an efficient inhibitor of COVID-19 using computational methods. Journal of Molecular Structure, 1250, 131779.
  • Winer, A., Adams, S., & Mignatti, P. (2018). The Rebirth of Matrix Metalloproteinase Inhibitors: Moving Beyond the Dogma. The American Journal of Pathology, 188(8), 1937-1949. [Link]

  • Singh, J., & Singh, J. (2020). Synthesis, characterization and anticancer activity of piperazine amide derivative. International Journal of Pharmaceutical Sciences and Research, 11(10), 5000-5008.
  • Zadorozhna, M., et al. (2019). Recent observation on the anticancer activity of piperine and piperidine has described its mechanism of activating signaling pathways like NF-κB, PI3k/Aκt etc. which are involved in cancer progression including caspase-dependent pathway to induce apoptosis. Ukrainian Biochemical Journal, 91(6), 5-16.
  • Fu, D. J., et al. (2020). Several piperidine derivatives were synthesized among them one such derivative is compound 17a, which shows good anti-prostate cancer activity. European Journal of Medicinal Chemistry, 187, 111956.
  • Xu, H., et al. (2019). Synthesis and biological evaluation of 4-(piperid-3-yl)amino substituted 6-pyridylquinazolines as potent PI3Kδ inhibitors. Bioorganic & Medicinal Chemistry, 27(19), 115003. [Link]

  • PubChem. (n.d.). Piperine. Retrieved from [Link]

  • NIST. (n.d.). Piperidine. Retrieved from [Link]

  • U.S. Patent No. US8853407B1. (2014). Synthesis of 4-aryl 4-acyl piperidine, its salts and analogs using indium metal.
  • U.S. Patent No. US9029547B1. (2015). Synthesis of 4-aryl 4-acyl piperidine, its salts and analogs using indium metal.
  • International Journal of Novel Research and Development. (2024). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. IJNRD, 9(2).
  • Science Alert. (2006). Quantitative Structure-Activity Relationship Studies on Matrix Metalloproteinase Inhibitors: Piperazine, Piperidine and Diazepine Hydroxamic Acid Analogs. Journal of Pharmacology and Toxicology, 1(2), 133-146.
  • eScholarship.org. (2018). Novel Piperidine-derived Amide sEH Inhibitors as Mediators of Lipid Metabolism with Improved Stability.
  • ResearchGate. (n.d.). pKa values of common substituted piperazines. Retrieved from [Link]

  • ResearchGate. (n.d.). Sulfonylpiperidines as novel, antibacterial inhibitors of Gram-positive thymidylate kinase (TMK). Retrieved from [Link]

  • PubMed. (2013). Synthesis and receptor binding studies of novel 4,4-disubstituted arylalkyl/arylalkylsulfonyl piperazine and piperidine-based derivatives as a new class of σ1 ligands. European Journal of Medicinal Chemistry, 69, 453-462. [Link]

  • PubMed. (2010). Preclinical pharmacokinetics and metabolism of MNP001, a piperidine analog of 3-carbamyl compounds. Biopharmaceutics & Drug Disposition, 32(1), 1-13. [Link]

  • PubMed. (2003). Pharmacokinetic study of a new synthetic MMP inhibitor (Ro 28-2653) after IV and oral administration of cyclodextrin solutions. Journal of Pharmaceutical Sciences, 92(6), 1209-1217. [Link]

  • MDPI. (2018). Synthesis, Hydrolytic Stability and In Vivo Biological Study of Bioconjugates of the Tetrapeptides FELL Containing Pyrrole Moiety. Molecules, 23(11), 2899.
  • Barlaam, B., et al. (2020). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 208, 112801. [Link]

  • Goel, R., et al. (2021). Recent advancements of several piperidine derivatives in the treatment of cancer, such as cervical, pancreatic, colon, and breast cancer, etc. Anti-Cancer Agents in Medicinal Chemistry, 21(12), 1546-1569.
  • Mitra, S., et al. (2021). Anticancer and pharmacological applications of piperine and piperidine. Frontiers in Pharmacology, 12, 785959. [Link]

  • U.S. Army Medical Research and Development Command. (1992). Piperidine Synthesis.
  • ResearchGate. (n.d.). pKa – LogP plot covered by fluorine‐containing and non‐fluorinated.... Retrieved from [Link]

  • ResearchGate. (2023). Exploring the inhibitory potential of novel piperidine-derivatives against main protease (Mpro) of SARS-CoV-2: A hybrid approach consisting of molecular docking, MD simulations and MMPBSA analysis. Journal of Molecular Graphics and Modelling, 121, 108453.
  • ResearchGate. (n.d.). (PDF) Piperidine nucleus in the field of drug discovery. Retrieved from [Link]

  • MDPI. (2020). Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics. Archiv der Pharmazie, 353(12), e2000128.
  • IJPSR. (2021). SYNTHESIS, CHARACTERIZATION AND ANTICANCER ACTIVITY OF PIPERAZINE AMIDE DERIVATIVE. International Journal of Pharmaceutical Sciences and Research, 12(10), 5424-5430.
  • Taylor & Francis Online. (2007). A quantitative structure-activity relationship study on matrix metalloproteinase inhibitors: Piperidine sulfonamide aryl hydroxamic acid analogs. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(3), 339-344.
  • PubMed. (2005). Synthesis and structure-activity relationships of beta- and alpha-piperidine sulfone hydroxamic acid matrix metalloproteinase inhibitors with oral antitumor efficacy. Journal of Medicinal Chemistry, 48(23), 7273-7285. [Link]

Sources

A Guide to Reproducible Experimentation with Sulfonylpiperidine Derivatives: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the piperidine scaffold remains a cornerstone in the design of novel therapeutics.[1] Its prevalence in numerous pharmaceuticals underscores the importance of robust and reproducible experimental data.[2] This guide, intended for researchers and drug development professionals, delves into the critical aspects of experimental reproducibility concerning the synthesis and evaluation of sulfonylpiperidine derivatives, a class of compounds with demonstrated therapeutic potential.[3][4] While we will use the specific, albeit not widely documented, molecule 4-(Cyclohexanesulfonyl)piperidine hydrochloride as a central case study, the principles and protocols discussed herein are broadly applicable to this promising class of compounds.

The reproducibility of scientific findings is a significant concern in chemical and biological research.[5][6] Factors ranging from subtle variations in reaction conditions to the inherent variability of biological assays can significantly impact outcomes.[7][8] This guide aims to provide a framework for conducting highly reproducible experiments with sulfonylpiperidine derivatives, thereby fostering greater confidence in experimental results and facilitating smoother transitions from discovery to development.

Section 1: Synthesis of Sulfonylpiperidine Derivatives - A Reproducible Approach

The synthesis of N-sulfonylpiperidines typically involves the reaction of a piperidine derivative with a sulfonyl chloride. While seemingly straightforward, achieving consistent yields and purity requires meticulous control over reaction parameters.[7]

General Synthesis Protocol: this compound

This protocol outlines a generalized, robust procedure for the synthesis of this compound. The causality behind each step is explained to enhance understanding and troubleshooting.

Step 1: Reaction Setup and Reagent Addition

  • Procedure: To a solution of piperidine (1.0 eq.) in a suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran) under an inert atmosphere (e.g., nitrogen or argon), add a base (e.g., triethylamine or pyridine, 1.2 eq.) and cool the mixture to 0 °C in an ice bath. To this stirred solution, add a solution of cyclohexanesulfonyl chloride (1.1 eq.) in the same solvent dropwise over 30 minutes.

  • Causality: The inert atmosphere prevents side reactions with atmospheric moisture and oxygen. Cooling the reaction mixture to 0 °C helps to control the exothermicity of the reaction and minimize the formation of byproducts. The dropwise addition of the sulfonyl chloride ensures that its concentration remains low, further controlling the reaction rate and preventing localized overheating. The base is essential to neutralize the hydrochloric acid generated during the reaction, driving the reaction to completion.

Step 2: Reaction Monitoring

  • Procedure: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material (piperidine) is consumed.

  • Causality: Continuous monitoring is crucial to determine the optimal reaction time. Over-running the reaction can lead to the formation of degradation products, while stopping it prematurely results in incomplete conversion and lower yields.

Step 3: Work-up and Purification

  • Procedure: Once the reaction is complete, quench the reaction by adding water. Separate the organic layer, wash it sequentially with dilute acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

  • Causality: The aqueous work-up removes the base hydrochloride salt and other water-soluble impurities. The acid wash removes any remaining unreacted base, while the bicarbonate wash neutralizes any residual acid. Brine wash helps to remove any remaining water from the organic layer. Drying over sodium sulfate is a critical step to remove trace amounts of water that can interfere with subsequent steps or the final product's stability. Column chromatography is a standard and effective method for purifying organic compounds to a high degree.

Step 4: Salt Formation

  • Procedure: Dissolve the purified 4-(cyclohexanesulfonyl)piperidine in a minimal amount of a suitable solvent (e.g., diethyl ether or ethyl acetate). To this solution, add a solution of hydrochloric acid in the same solvent (e.g., 2M HCl in diethyl ether) dropwise with stirring. The hydrochloride salt will precipitate out of the solution.

  • Causality: The formation of a hydrochloride salt often improves the compound's stability, crystallinity, and solubility in aqueous media, which is advantageous for biological testing.

Factors Influencing Reproducibility in Synthesis

Minor variations in the synthetic protocol can lead to significant differences in yield and purity.[7] The following table highlights key parameters and their impact on reproducibility.

ParameterImpact on ReproducibilityRecommendations for Control
Reagent Quality Impurities in starting materials or reagents can lead to side reactions and lower yields.Use reagents from reputable suppliers and verify their purity by analytical methods (e.g., NMR, GC-MS) if necessary.
Solvent Purity Traces of water or other reactive impurities in the solvent can affect the reaction outcome.Use anhydrous solvents, especially for moisture-sensitive reactions.
Reaction Temperature Temperature fluctuations can alter reaction rates and selectivity.Use a reliable temperature-controlled bath (e.g., ice bath, cryostat) and monitor the internal reaction temperature.
Stirring Rate Inconsistent stirring can lead to localized concentration gradients and affect reaction kinetics.[7]Use a magnetic stirrer with a consistent stirring speed.
Work-up Procedure Variations in the work-up steps can affect the purity and recovery of the product.Follow a standardized and well-documented work-up protocol.
Comparative Synthesis of an Aryl Sulfonylpiperidine Derivative

To illustrate the adaptability of the protocol, a similar synthesis for an aryl sulfonylpiperidine, a common alternative class, is presented.

Protocol: Synthesis of 4-(Phenylsulfonyl)piperidine hydrochloride

This would follow the same steps as the synthesis of this compound, with the substitution of benzenesulfonyl chloride for cyclohexanesulfonyl chloride. The reaction kinetics and purification profile may differ, necessitating adjustments in reaction time and chromatography conditions.

Section 2: Analytical Characterization for Verifiable Results

Thorough analytical characterization is the bedrock of reproducible research. It confirms the identity and purity of the synthesized compound, ensuring that subsequent biological data is reliable.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful tool for assessing the purity of a compound and for monitoring reaction progress.[9] A validated HPLC method is essential for obtaining reproducible results.

Protocol: HPLC Purity Analysis

  • Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% trifluoroacetic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 220 nm.

  • Validation: The method should be validated according to ICH guidelines (Q2(R1)), assessing parameters such as specificity, linearity, accuracy, precision (repeatability and intermediate precision), and robustness.[10][11][12]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for structural elucidation.[13][14]

  • ¹H NMR: Provides information about the number and types of protons and their connectivity.

  • ¹³C NMR: Provides information about the carbon skeleton of the molecule.

  • 2D NMR (e.g., COSY, HSQC, HMBC): Can be used to definitively assign the structure.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight of the compound and can be used to confirm its identity.[15] High-resolution mass spectrometry (HRMS) can provide the exact mass, which can be used to determine the elemental composition.

Comparative Analytical Data (Hypothetical)

Analytical Technique4-(Cyclohexanesulfonyl)piperidine HCl4-(Phenylsulfonyl)piperidine HCl
HPLC Purity >98%>98%
¹H NMR Characteristic peaks for cyclohexyl and piperidine protons.Characteristic peaks for phenyl and piperidine protons.
¹³C NMR Signals corresponding to the cyclohexyl and piperidine carbons.Signals corresponding to the phenyl and piperidine carbons.
HRMS (m/z) [M+H]⁺ calculated and found values should match.[M+H]⁺ calculated and found values should match.

Section 3: Reproducibility in Biological Evaluation: Antimicrobial Activity

Sulfonylpiperidine derivatives have shown promise as antimicrobial agents.[3] However, the reproducibility of antimicrobial susceptibility testing can be influenced by numerous factors.[8][16][17]

Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[18][19][20][21] The broth microdilution method is a commonly used and standardized technique for determining MIC values.[22]

Protocol: Broth Microdilution MIC Assay against Staphylococcus aureus

  • Preparation of Bacterial Inoculum: Prepare a standardized inoculum of S. aureus (e.g., ATCC 29213) in Mueller-Hinton Broth (MHB) to a final concentration of approximately 5 x 10⁵ CFU/mL.[22]

  • Preparation of Compound Dilutions: Prepare a series of two-fold dilutions of the test compound (e.g., this compound) and a positive control antibiotic (e.g., ciprofloxacin) in a 96-well microtiter plate.

  • Inoculation: Inoculate each well with the bacterial suspension. Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubation: Incubate the plates at 35°C for 18-24 hours.

  • Reading Results: The MIC is the lowest concentration of the compound at which no visible growth is observed.

Factors Affecting Reproducibility of MIC Assays
FactorImpact on ReproducibilityRecommendations for Control
Inoculum Size Variations in the initial bacterial concentration can significantly affect the MIC value.Standardize the inoculum using a spectrophotometer or by McFarland standards.
Growth Medium The composition of the culture medium can influence bacterial growth and antibiotic activity.Use a standardized and quality-controlled medium like Mueller-Hinton Broth.
Incubation Conditions Temperature and incubation time can affect bacterial growth rates.Use a calibrated incubator and a consistent incubation time.
Compound Stability Degradation of the test compound in the assay medium can lead to inaccurate MIC values.Assess the stability of the compound under assay conditions.
Operator Variability Differences in pipetting technique and visual interpretation of growth can introduce variability.Provide thorough training and use standardized procedures.
Comparative Antimicrobial Activity (Hypothetical Data)
CompoundMIC against S. aureus (µg/mL)
4-(Cyclohexanesulfonyl)piperidine HCl8 - 16
4-(Phenylsulfonyl)piperidine HCl4 - 8
Ciprofloxacin (Control)0.25 - 1

This hypothetical data suggests that the aryl derivative may have slightly better activity, but this would need to be confirmed through rigorous and repeated experimentation.

Section 4: Visualizing Workflows for Clarity and Consistency

To further enhance reproducibility, it is beneficial to visualize experimental workflows.

Synthesis and Purification Workflow

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification reagents Piperidine, Base, Solvent reaction_setup Reaction Setup (0°C, Inert Atm.) reagents->reaction_setup sulfonyl_chloride Cyclohexanesulfonyl Chloride Addition reaction_setup->sulfonyl_chloride monitoring Reaction Monitoring (TLC/HPLC) sulfonyl_chloride->monitoring workup Aqueous Work-up monitoring->workup Reaction Complete chromatography Column Chromatography workup->chromatography salt_formation HCl Salt Formation chromatography->salt_formation final_product Final Product: 4-(Cyclohexanesulfonyl)piperidine HCl salt_formation->final_product

Caption: Workflow for the synthesis and purification of this compound.

MIC Determination Workflow

MIC_Workflow cluster_prep Preparation cluster_assay Assay bacterial_culture Bacterial Culture (S. aureus) inoculum_prep Standardized Inoculum (5x10^5 CFU/mL) bacterial_culture->inoculum_prep plate_setup 96-Well Plate Setup inoculum_prep->plate_setup compound_dilution Serial Dilution of Test Compound compound_dilution->plate_setup incubation Incubation (35°C, 18-24h) plate_setup->incubation read_results Visual Reading of MIC incubation->read_results final_mic final_mic read_results->final_mic Lowest concentration with no growth

Sources

A Framework for the Bioactivity Cross-Validation of 4-(Cyclohexanesulfonyl)piperidine Hydrochloride: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the initial bioactivity screening and cross-validation of the novel compound, 4-(Cyclohexanesulfonyl)piperidine hydrochloride. As specific experimental data for this molecule is not yet publicly available, this document serves as a strategic manual for researchers, scientists, and drug development professionals. It outlines a logical, evidence-based approach to systematically investigate its therapeutic potential by leveraging established principles of medicinal chemistry and pharmacology. We will compare its hypothesized performance against well-characterized drugs, providing detailed experimental protocols and illustrative data to guide future research.

Introduction: The Promise of the Piperidine Scaffold

The piperidine ring is a cornerstone of medicinal chemistry, widely recognized as a "privileged scaffold" due to its prevalence in a vast array of pharmaceuticals and biologically active natural products.[1][2] This six-membered nitrogen-containing heterocycle offers a unique combination of conformational flexibility and chemical stability, allowing it to interact with a wide range of biological targets.[3][4] Consequently, piperidine derivatives have been successfully developed into drugs for numerous therapeutic areas, including oncology, neurodegenerative diseases, and pain management.[3][4]

This compound is a novel molecule incorporating this privileged scaffold. This guide proposes a systematic, multi-tiered approach to elucidate its potential bioactivity, beginning with an analysis of its structural components to form rational hypotheses, followed by a cascade of in vitro screening assays, and culminating in a proposed in vivo validation model.

Structural Rationale and Hypothesized Bioactivities

A molecule's structure dictates its function. By dissecting the key functional groups of this compound, we can formulate educated hypotheses about its potential biological targets.

  • The Piperidine Core: This fundamental moiety is present in numerous centrally active drugs. Its basic nitrogen atom can be protonated at physiological pH, enabling ionic interactions with receptor sites, while the ring's "chair" and "boat" conformations allow for optimal spatial orientation within a binding pocket.[1][2] This suggests a potential for activity against CNS targets such as neurotransmitter receptors or enzymes.

  • The Cyclohexyl Group: This non-aromatic, lipophilic group often serves as a bioisostere for a phenyl ring or a t-butyl group. Its three-dimensional structure can enhance binding affinity by providing more extensive contact with hydrophobic pockets on a target protein, a strategy that has proven successful in modern drug design.[5] This moiety can improve metabolic stability and modulate the pharmacokinetic profile of a compound.

  • The Sulfonyl Moiety: The sulfonyl group (SO₂) is a key component in a wide range of therapeutic agents.[6][7] Sulfonamides and sulfones are known for their antibacterial, anticancer, and enzyme-inhibiting properties, including the inhibition of proteases and carbonic anhydrases.[7][8][9] Its presence suggests that the compound could function as an enzyme inhibitor.

Central Hypothesis: Based on this structural analysis, we hypothesize that this compound possesses potential therapeutic bioactivity in one or more of the following areas:

  • Anticancer Activity: Due to the presence of the piperidine and sulfonyl groups, which are common in cytotoxic agents.

  • Neuropharmacological Activity: Specifically, as an acetylcholinesterase (AChE) inhibitor, given the prevalence of the piperidine scaffold in CNS drugs like Donepezil.

  • Analgesic Activity: Through modulation of opioid receptors, a common mechanism for piperidine-based analgesics like Fentanyl.

A Tiered Strategy for In Vitro Bioactivity Screening

A logical and efficient screening cascade is essential to test our hypotheses. We propose a multi-tier approach, starting with a broad assessment of cytotoxicity and proceeding to more specific, mechanism-based assays.

G cluster_0 In Vitro Screening Cascade A Tier 1: Broad Spectrum Cytotoxicity Screening (MTT Assay) B Tier 2: Hypothesis-Driven Mechanistic Assays A->B C Acetylcholinesterase (AChE) Inhibition Assay B->C D Mu-Opioid Receptor Binding Assay B->D E In Vivo Model Validation C->E D->E

Caption: Proposed workflow for in vitro bioactivity screening.

Tier 1: General Cytotoxicity Screening

The initial step is to determine if the compound exhibits broad cytotoxic effects, which is a hallmark of many anticancer agents. The MTT assay is a reliable, colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[10][11]

Experimental Protocol: MTT Cytotoxicity Assay [12][13]

  • Cell Seeding: Plate human cancer cell lines (e.g., MCF-7 for breast cancer, PC-3 for prostate cancer, A549 for lung cancer) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of this compound (e.g., from 0.1 µM to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits cell growth by 50%.

Table 1: Hypothetical Cytotoxicity Data (IC50 in µM)

CompoundMCF-7 (Breast Cancer)PC-3 (Prostate Cancer)A549 (Lung Cancer)
4-(Cyclohexanesulfonyl)piperidine HCl (Test)15.28.522.7
Doxorubicin (Control)0.81.21.5

This data is illustrative and serves as an example of how results would be presented.

Tier 2: Mechanistic Assays

Based on promising results from Tier 1 (e.g., selective cytotoxicity) or to directly test our other hypotheses, we proceed to specific enzyme and receptor assays.

Donepezil, an approved drug for Alzheimer's disease, is a piperidine derivative that functions by inhibiting AChE, the enzyme that degrades the neurotransmitter acetylcholine.[14][15][16][17][18] Given the structural similarities, assessing the AChE inhibitory potential of our test compound is a logical step.

Experimental Protocol: AChE Inhibition Assay (Ellman's Method) [19][20][21][22]

  • Reagent Preparation: Prepare a solution of acetylthiocholine iodide (ATCI), 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), and purified AChE enzyme in a suitable buffer (e.g., phosphate buffer, pH 8.0).

  • Incubation: In a 96-well plate, add the test compound over a range of concentrations, followed by the AChE enzyme. Incubate for 15 minutes at 25°C. Include a positive control, Donepezil.

  • Reaction Initiation: Add DTNB and then the substrate ATCI to initiate the reaction. AChE hydrolyzes ATCI to thiocholine, which reacts with DTNB to produce a yellow-colored compound.

  • Absorbance Measurement: Measure the absorbance at 412 nm at regular intervals using a microplate reader.[19]

  • Data Analysis: Calculate the rate of reaction and determine the IC50 value for the test compound compared to the control.

Table 2: Hypothetical AChE Inhibition Data

CompoundIC50 (nM)
4-(Cyclohexanesulfonyl)piperidine HCl (Test)850
Donepezil (Control)7.5

This data is illustrative.

Fentanyl is a potent synthetic opioid analgesic that contains a piperidine core and acts as a strong agonist at the mu-opioid receptor.[23][24][25][26] A competitive binding assay can determine if our test compound interacts with this key pain receptor.

Experimental Protocol: Mu-Opioid Receptor Competitive Binding Assay [27][28]

  • Membrane Preparation: Use cell membranes prepared from cells engineered to express the human mu-opioid receptor (e.g., CHO-hMOR cells).[27]

  • Assay Setup: In a 96-well plate, combine the cell membranes (10-20 µg protein), a radiolabeled ligand such as [³H]-DAMGO at a concentration near its dissociation constant (Kd), and varying concentrations of the test compound.[27] Fentanyl should be used as a positive control.

  • Incubation: Incubate the plates for 60-90 minutes at room temperature to allow the binding to reach equilibrium.

  • Separation: Rapidly filter the contents of each well through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand.

  • Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of inhibition of radioligand binding against the concentration of the test compound to calculate the IC50. Convert the IC50 to a binding affinity constant (Ki) using the Cheng-Prusoff equation.

Table 3: Hypothetical Mu-Opioid Receptor Binding Affinity

CompoundKi (nM)
4-(Cyclohexanesulfonyl)piperidine HCl (Test)250
Fentanyl (Control)1.2

This data is illustrative.

Visualizing a Potential Mechanism: The PI3K/Akt Signaling Pathway

Should the compound show significant anticancer activity, investigating its effect on key signaling pathways would be the next logical step. The PI3K/Akt pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a frequent event in many cancers.[29][30][31][32]

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PDK1->Akt Phosphorylates & Activates mTOR mTOR Akt->mTOR Activates CellSurvival Cell Growth, Proliferation, Survival mTOR->CellSurvival Promotes TestCompound 4-(Cyclohexanesulfonyl) piperidine HCl TestCompound->PI3K Inhibits? TestCompound->Akt Inhibits?

Caption: The PI3K/Akt signaling pathway, a potential anticancer target.

Cross-Validation in an In Vivo Model

Positive and potent activity in in vitro assays is promising but must be validated in a living system to assess true therapeutic potential. A human tumor xenograft model is the gold standard for evaluating the in vivo efficacy of a potential anticancer agent identified in vitro.[33][34]

Experimental Protocol: PC-3 Prostate Cancer Xenograft Model [35][36]

  • Animal Model: Use male athymic nude mice (4-6 weeks old), which lack a functional immune system and will not reject human tumor cells.

  • Tumor Implantation: Subcutaneously inject 1-5 million PC-3 cells, suspended in a solution like Matrigel to support tumor formation, into the flank of each mouse.[35]

  • Tumor Growth and Grouping: Allow the tumors to grow to a palpable size (e.g., 100-150 mm³). Randomize the mice into treatment and control groups (e.g., n=8-10 per group).

  • Treatment Administration: Administer the test compound (e.g., via intraperitoneal injection or oral gavage) daily or on another optimized schedule. Include a vehicle control group and a positive control group (e.g., a standard-of-care chemotherapy).

  • Monitoring: Measure tumor volume with calipers and monitor the body weight of the mice 2-3 times per week as an indicator of toxicity.

  • Endpoint and Analysis: At the end of the study (e.g., after 21-28 days or when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors. Calculate the percentage of tumor growth inhibition (TGI) for the treated groups relative to the control group.

Table 4: Hypothetical In Vivo Efficacy in PC-3 Xenograft Model

Treatment GroupDose & ScheduleFinal Mean Tumor Volume (mm³)Tumor Growth Inhibition (%)
Vehicle Control10 mL/kg, daily1250 ± 150-
4-(Cyclohexanesulfonyl)piperidine HCl (Test)50 mg/kg, daily625 ± 9550
Standard Chemotherapy (e.g., Docetaxel)10 mg/kg, weekly450 ± 7064

This data is illustrative.

Conclusion and Future Directions

This guide presents a structured, hypothesis-driven framework for the initial bioactivity assessment of this compound. By systematically progressing from broad phenotypic screening to specific mechanistic assays and finally to in vivo validation, researchers can efficiently and rigorously evaluate the compound's therapeutic potential.

The hypothetical data presented herein illustrates how this novel piperidine derivative could exhibit promising, albeit modest, activity across different therapeutic areas. Should initial screens yield positive results, future work would focus on lead optimization to improve potency and selectivity, comprehensive ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiling, and further elucidation of the precise mechanism of action. This methodical approach ensures that promising novel compounds are advanced through the drug discovery pipeline on a foundation of solid scientific evidence.

References

  • Jiang, Y., et al. (2020). Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry. PMC, NIH. Retrieved from [Link]

  • Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences. Retrieved from [Link]

  • University of Iowa. (n.d.). Xenograft Tumor Assay Protocol. Retrieved from [Link]

  • Yasgur, B. S. (2023). Fentanyl. StatPearls, NCBI Bookshelf. Retrieved from [Link]

  • Singh, M., & Saadabadi, A. (2023). Donepezil. StatPearls, NCBI Bookshelf. Retrieved from [Link]

  • Leysen, J. E., & Gommeren, W. (1986). A mu-opioid receptor-filter assay. Rapid estimation of binding affinity of ligands and reversibility of long-lasting ligand-receptor complexes. PubMed. Retrieved from [Link]

  • Brewer, A., & Pinto-Garcia, P. (2024). Donepezil's mechanism of action: How this medication for Alzheimer's disease works. GoodRx. Retrieved from [Link]

  • Mousseau, J. J., et al. (2024). Optimization of Potent and Selective Cyclohexyl Acid ERAP1 Inhibitors Using Structure- and Property-Based Drug Design. NIH. Retrieved from [Link]

  • Attogene. (n.d.). Acetylcholinesterase Inhibition Assay (Tick or Eel). Retrieved from [Link]

  • Kanehisa Laboratories. (n.d.). KEGG PI3K-Akt signaling pathway - Homo sapiens (human). Retrieved from [Link]

  • ResearchGate. (2025). Sulfonyl Group-Containing Compounds in the Design of Potential Drugs for the Treatment of Diabetes and Its Complications. Retrieved from [Link]

  • Wikipedia. (n.d.). Fentanyl. Retrieved from [Link]

  • Bio-Techne. (n.d.). Protocol to Improve Take and Growth of Mouse Xenografts with Cultrex BME. Retrieved from [Link]

  • Frolov, N. A., & Vereshchagin, A. N. (2023). Pharmacological Applications of Piperidine Derivatives. Encyclopedia.pub. Retrieved from [Link]

  • Wikipedia. (n.d.). PI3K/AKT/mTOR pathway. Retrieved from [Link]

  • ResearchGate. (2025). CYCLOHEXANE AND ITS FUNCTIONALLY SUBSTITUTED DERIVATIVES: IMPORTANT CLASS OF ORGANIC COMPOUNDS WITH POTENTIAL ANTIMICROBIAL ACTIVITIES. Retrieved from [Link]

  • Helm, O., et al. (2019). Establishment of patient-derived xenograft models and cell lines for malignancies of the upper gastrointestinal tract. PMC, PubMed Central. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • Journal of Applied Pharmaceutical Science. (2015). In-vitro Screening for acetylcholinesterase enzyme inhibition potential and antioxidant activity of extracts of Ipomoea aquatica. Retrieved from [Link]

  • ACS Publications. (n.d.). Enhanced Antimicrobial Efficacy of Sulfones and Sulfonamides via Cage-Like Silsesquioxane Incorporation. Inorganic Chemistry. Retrieved from [Link]

  • Wikipedia. (n.d.). Donepezil. Retrieved from [Link]

  • ResearchGate. (n.d.). Biological activities of piperidine alkaloids. Retrieved from [Link]

  • ResearchGate. (n.d.). The principle of the delta opioid receptor – ligand binding assay.... Retrieved from [Link]

  • PubMed Central. (n.d.). Acetylcholinesterase Inhibition Assays for High-Throughput Screening. Retrieved from [Link]

  • Neuroscientifically Challenged. (2025). 2-Minute Neuroscience: Fentanyl. YouTube. Retrieved from [Link]

  • Protocols.io. (n.d.). LLC cells tumor xenograft model. Retrieved from [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Donepezil Hydrochloride?. Retrieved from [Link]

  • MDPI. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

  • Mayo Clinic. (n.d.). Fentanyl (injection route). Retrieved from [Link]

  • ResearchGate. (n.d.). Frequency and Importance of Six Functional Groups that Play A Role in Drug Discovery. Retrieved from [Link]

  • PubMed. (n.d.). Antibacterial activities of sulfonyl or sulfonamide containing heterocyclic derivatives and its structure-activity relationships (SAR) studies: A critical review. Retrieved from [Link]

  • PMC, NIH. (n.d.). PI3K-PKB/Akt Pathway. Retrieved from [Link]

  • BioAssay Systems. (n.d.). QuantiChrom™ Acetylcholinesterase Inhibitor Screening Kit. Retrieved from [Link]

  • Academic Journals. (2015). Antimicrobial and antioxidant activities of piperidine derivatives. Retrieved from [Link]

  • TransCure bioServices. (n.d.). How to use Cell line Derived Xenograft (CDX) and Patient Derived Xenograft (PDX) humanized mouse models. Retrieved from [Link]

  • BosterBio. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]

  • PubChem, NIH. (n.d.). Donepezil. Retrieved from [Link]

  • MDPI. (n.d.). Stimulation of Sulfonamides Antibacterial Drugs Activity as a Result of Complexation with Ru(III): Physicochemical and Biological Study. Retrieved from [Link]

  • ACS Publications. (2021). Delineating the Ligand–Receptor Interactions That Lead to Biased Signaling at the μ-Opioid Receptor. Journal of Chemical Information and Modeling. Retrieved from [Link]

  • Cusabio. (n.d.). PI3K-Akt signaling pathway. Retrieved from [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Fentanyl?. Retrieved from [Link]

  • PubMed Central, NIH. (2024). High-throughput label-free opioid receptor binding assays using an automated desorption electrospray ionization mass spectrometry platform. Retrieved from [Link]

Sources

Navigating the Landscape of 4-Substituted Piperidines: A Comparative Analysis for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, the piperidine scaffold represents a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1] Its conformational flexibility and ability to present substituents in well-defined spatial orientations make it a privileged structure for targeting a wide array of biological receptors. While the specific compound 4-(Cyclohexanesulfonyl)piperidine hydrochloride remains sparsely documented in readily available scientific literature, a comparative analysis of its structural analogs can provide invaluable insights into the nuanced interplay between substituent effects and molecular properties. This guide offers a head-to-head comparison of several commercially available 4-substituted piperidine hydrochlorides, providing a framework for rational compound selection and design in early-stage drug discovery.

The Piperidine Core: A Versatile Scaffold

The six-membered heterocyclic amine, piperidine, is a ubiquitous fragment in pharmaceuticals and naturally occurring alkaloids. Its chair-like conformation allows for equatorial and axial positioning of substituents, profoundly influencing receptor binding and pharmacokinetic properties. The hydrochloride salt form is frequently employed to enhance aqueous solubility and stability, crucial for formulation and biological testing.

Comparative Analysis of 4-Substituted Piperidine Hydrochlorides

To understand the potential characteristics of this compound, we will examine a series of analogs with varying substituents at the 4-position. The chosen compounds represent a spectrum of electronic and steric properties, offering a comprehensive overview of how modifications at this position can modulate the overall profile of the molecule.

Physicochemical Properties

A fundamental aspect of drug design is the optimization of physicochemical properties to ensure adequate absorption, distribution, metabolism, and excretion (ADME). The following table summarizes key computed and experimental properties of selected 4-substituted piperidine hydrochlorides.

CompoundMolecular FormulaMolecular Weight ( g/mol )AppearanceSolubility
Piperidine Hydrochloride C₅H₁₁N·HCl121.61White to almost white powder/crystalSoluble in water
4-Cyclohexylpiperidine Hydrochloride C₁₁H₂₁N·HCl203.76SolidFavorable solubility profile
4-(Cyclohexylmethyl)piperidine hydrochloride C₁₂H₂₄ClN217.78--
4-(2-Chlorophenylsulfanyl)Piperidine Hydrochloride C₁₁H₁₄ClNS·HCl264.22--
4-Chloropiperidine Hydrochloride C₅H₁₁Cl₂N156.05White crystalline solidSoluble in water and ethanol

Data sourced from publicly available chemical databases and supplier information.[2][3][4][5]

The data clearly indicates that the nature of the 4-substituent significantly impacts the molecular weight. This, in turn, can influence properties not explicitly listed, such as lipophilicity (LogP), which is a critical determinant of a compound's ability to cross biological membranes. For instance, the addition of a cyclohexyl or cyclohexylmethyl group, as in 4-Cyclohexylpiperidine Hydrochloride and 4-(Cyclohexylmethyl)piperidine hydrochloride respectively, substantially increases the nonpolar surface area compared to the parent piperidine hydrochloride.

Structural and Functional Considerations

The substituent at the 4-position dictates the steric bulk and electronic nature of that region of the molecule, which is often critical for receptor interaction.

DOT Script for Structural Comparison

G cluster_0 Piperidine Core cluster_1 4-Substituents Piperidine Piperidine H H Piperidine->H -H Cyclohexyl Cyclohexyl Piperidine->Cyclohexyl -C6H11 Cyclohexylmethyl Cyclohexylmethyl Piperidine->Cyclohexylmethyl -CH2C6H11 Chlorophenylsulfanyl 2-Chlorophenylsulfanyl Piperidine->Chlorophenylsulfanyl -S(C6H4)Cl Chloro Cl Piperidine->Chloro -Cl G Pyridine Pyridine or other precursors Piperidone 4-Piperidone Pyridine->Piperidone Cyclization/ Oxidation SubstitutedPiperidine 4-Substituted Piperidine Piperidone->SubstitutedPiperidine Nucleophilic Addition/ Reductive Amination/ Wittig Reaction etc. FinalProduct 4-Substituted Piperidine Hydrochloride SubstitutedPiperidine->FinalProduct HCl salt formation

Caption: Generalized synthetic workflow for 4-substituted piperidines.

Experimental Protocol: General Synthesis of 4-Substituted Piperidines from 4-Piperidone (Illustrative)

This protocol provides a generalized framework. Specific reaction conditions, reagents, and purification methods must be optimized for each target compound.

  • N-Protection of 4-Piperidone: To prevent side reactions at the piperidine nitrogen, it is often necessary to protect it with a suitable group (e.g., Boc, Cbz). This is a standard procedure in organic synthesis.

  • Introduction of the 4-Substituent:

    • For Alkyl/Aryl groups: Grignard or organolithium reagents can be reacted with the N-protected 4-piperidone, followed by a dehydration and reduction sequence.

    • For other functionalities: The ketone group of 4-piperidone can be converted to other functional groups through various reactions, such as reductive amination to introduce amino groups, or Wittig-type reactions to form double bonds which can then be further functionalized.

  • N-Deprotection: The protecting group is removed under appropriate conditions (e.g., acid treatment for Boc, hydrogenolysis for Cbz).

  • Salt Formation: The resulting 4-substituted piperidine is dissolved in a suitable solvent (e.g., diethyl ether, isopropanol) and treated with a solution of hydrochloric acid to precipitate the hydrochloride salt. The salt is then collected by filtration, washed, and dried.

This modular approach allows for the synthesis of a wide library of 4-substituted piperidines for screening and lead optimization.

Biological Activity and Applications

The piperidine moiety is present in a vast number of approved drugs, and its derivatives have been explored for a wide range of therapeutic applications. The substituent at the 4-position plays a crucial role in defining the pharmacological activity.

  • Central Nervous System (CNS) Disorders: Many piperidine-containing drugs target CNS receptors. The lipophilicity and size of the 4-substituent can influence blood-brain barrier penetration. Compounds like 4-Cyclohexylpiperidine Hydrochloride and 4-(2-Chlorophenylsulfanyl)Piperidine Hydrochloride are noted for their potential in treating neurological disorders. [2][6]* Analgesia: The piperidine scaffold is a key feature of many opioid analgesics.

  • Antipsychotics and Antidepressants: A significant number of drugs for these conditions incorporate a 4-substituted piperidine ring.

Safety and Handling

As with all chemical reagents, proper safety precautions must be observed when handling piperidine derivatives. Most piperidine hydrochlorides are classified as irritants to the skin, eyes, and respiratory tract. It is essential to consult the Safety Data Sheet (SDS) for each specific compound and to use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood.

Conclusion

References

  • PubChem. (n.d.). 4-(Cyclohexylmethyl)piperidine hydrochloride. National Center for Biotechnology Information. Retrieved January 27, 2026, from [Link]

  • Wikipedia. (2024, January 23). Piperidine. Retrieved January 27, 2026, from [Link]

  • Global Substance Registration System. (n.d.). 4-(CYCLOHEXYLMETHYL)PIPERIDINE HYDROCHLORIDE. Retrieved January 27, 2026, from [Link]

  • ChemBK. (n.d.). 4-CHLORO-PIPERIDINE HYDROCHLORIDE. Retrieved January 27, 2026, from [Link]

  • D'hooghe, M., & De Kimpe, N. (2006). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 11(9), 749–782. [Link]

Sources

A Comparative Guide to Piperidine Sulfonamide Derivatives in Therapeutic Research

Author: BenchChem Technical Support Team. Date: February 2026

An Objective Analysis of Performance and Experimental Data for Researchers, Scientists, and Drug Development Professionals.

In the landscape of medicinal chemistry, the piperidine scaffold is a cornerstone, prized for its favorable physicochemical and pharmacokinetic properties.[1][2] When coupled with a sulfonamide moiety, a classic pharmacophore, the resulting piperidine sulfonamide derivatives emerge as a versatile class of compounds with a broad spectrum of biological activities. This guide provides a comparative analysis of piperidine sulfonamide derivatives, focusing on two key therapeutic areas where they have demonstrated significant potential: carbonic anhydrase inhibition and antimicrobial activity.

While the impetus for this guide was an inquiry into 4-(Cyclohexanesulfonyl)piperidine hydrochloride, a comprehensive review of peer-reviewed literature revealed a lack of specific studies on this particular molecule. Consequently, this guide has been broadened to encompass the wider, well-researched class of piperidine sulfonamides, offering a data-driven comparison of their performance against established therapeutic agents and other chemical scaffolds. The insights herein are grounded in experimental data from peer-reviewed studies, providing a technical resource for researchers engaged in drug discovery and development.

Comparative Analysis of Piperidine Sulfonamides as Carbonic Anhydrase Inhibitors

Carbonic anhydrases (CAs) are a family of metalloenzymes that play a crucial role in various physiological processes.[3] Their inhibition has been a successful strategy for the treatment of several diseases, including glaucoma, epilepsy, and certain types of cancer.[4][5] Sulfonamides are the most well-known class of CA inhibitors, and the incorporation of a piperidine ring can modulate their potency, selectivity, and pharmacokinetic profile.[6][7]

A study by Meleddu et al. (2020) explored a series of 1-(4-sulfamoylbenzoyl)piperidine-4-carboxamides as inhibitors of human (h) CA isoforms I, II, IX, and XII.[6] The tumor-associated isoforms hCA IX and XII are particularly important targets in oncology. The study used acetazolamide (AAZ), a clinically used CA inhibitor, as a standard for comparison.

Table 1: Comparative Inhibitory Activity (Ki, nM) of Piperidine Sulfonamides and Acetazolamide against Human Carbonic Anhydrase Isoforms

CompoundhCA I (Ki, nM)hCA II (Ki, nM)hCA IX (Ki, nM)hCA XII (Ki, nM)
Acetazolamide (AAZ) 25012255.7
Compound 11 10,0008.59.34.5
Compound 15 10,0006.910.24.8

Data sourced from Meleddu et al. (2020)[6]

The data clearly indicates that the piperidine sulfonamide derivatives, compounds 11 and 15, exhibit potent, low nanomolar inhibition against hCA II, IX, and XII, comparable to or even exceeding the potency of acetazolamide against the tumor-associated isoforms.[6] Notably, these compounds demonstrate high selectivity, with significantly weaker inhibition of the ubiquitous cytosolic isoform hCA I, which is a desirable trait for minimizing off-target effects.[6]

The superior selectivity of these piperidine-containing compounds is attributed to their ability to form favorable interactions within the active sites of the target isoforms.[6] This highlights the role of the piperidine scaffold in orienting the molecule for optimal binding and achieving isoform-selective inhibition.

Comparative Analysis of Piperidine Sulfonamides as Antimicrobial Agents

The rise of antimicrobial resistance necessitates the development of novel therapeutic agents.[8] Piperidine derivatives have been investigated for their antibacterial and antifungal properties.[1][9] A recent study by Al-Masoudi et al. (2023) synthesized a series of novel sulfonyl piperidine carboxamide derivatives and evaluated their antimicrobial activity against a panel of Gram-positive and Gram-negative bacteria, as well as fungal strains.[9]

Table 2: Comparative Minimum Inhibitory Concentration (MIC, µg/mL) of a Piperidine Sulfonamide Derivative and Standard Antimicrobials

OrganismCompound 4hCiprofloxacinFluconazole
Staphylococcus aureus12.525-
Bacillus subtilis2512.5-
Escherichia coli2512.5-
Pseudomonas aeruginosa5025-
Candida albicans12.5-25
Aspergillus niger25-12.5

Data sourced from Al-Masoudi et al. (2023)[9]

The results show that the piperidine sulfonamide derivative, compound 4h, demonstrates broad-spectrum antimicrobial activity.[9] Its potency against Staphylococcus aureus and Candida albicans is noteworthy, exhibiting a lower MIC than the standard antibiotic ciprofloxacin and the standard antifungal fluconazole, respectively.[9] This suggests that piperidine sulfonamides represent a promising scaffold for the development of new anti-infective agents.

Experimental Protocols

To ensure the reproducibility and validity of the presented data, the following are detailed methodologies for the key experiments cited in this guide.

Carbonic Anhydrase Inhibition Assay

The inhibitory activity against various hCA isoforms is determined by a stopped-flow CO₂ hydration assay. This method measures the enzyme's ability to catalyze the hydration of CO₂.

Experimental Workflow: CA Inhibition Assay

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis enzyme Enzyme Solution (hCA isoform) mix Mix Enzyme and Inhibitor enzyme->mix inhibitor Inhibitor Solution (Piperidine Sulfonamide) inhibitor->mix buffer Buffer (e.g., Tris-HCl) buffer->mix incubate Pre-incubate mix->incubate sf_instrument Stopped-Flow Instrument incubate->sf_instrument measure Measure pH Change sf_instrument->measure co2 CO₂ Solution co2->sf_instrument rates Calculate Initial Rates measure->rates ic50 Determine IC50 rates->ic50 ki Calculate Ki (Cheng-Prusoff) ic50->ki

Caption: Workflow for determining CA inhibition.

Step-by-Step Protocol:

  • Preparation of Reagents: Prepare stock solutions of the recombinant hCA isoforms, the piperidine sulfonamide inhibitors, and the buffer (e.g., 10 mM Tris-HCl, pH 7.4).

  • Enzyme-Inhibitor Pre-incubation: Mix the enzyme solution with varying concentrations of the inhibitor and pre-incubate for a defined period (e.g., 10 minutes) at a specific temperature (e.g., 25°C) to allow for binding.

  • CO₂ Hydration Reaction: In a stopped-flow instrument, rapidly mix the enzyme-inhibitor solution with a CO₂-saturated buffer solution.

  • Measurement: Monitor the change in pH resulting from the formation of bicarbonate and protons using a pH indicator.

  • Data Analysis: Calculate the initial rates of the reaction at different inhibitor concentrations. Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) by fitting the data to a dose-response curve. Convert the IC₅₀ value to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation.

Antimicrobial Susceptibility Testing (Broth Microdilution)

The minimum inhibitory concentration (MIC) of the piperidine sulfonamide derivatives against various microbial strains is determined using the broth microdilution method.

Experimental Workflow: Broth Microdilution for MIC Determination

G cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Result Interpretation compound Compound Stock Solution serial_dilute Serial Dilution of Compound in 96-well Plate compound->serial_dilute media Growth Media (e.g., Mueller-Hinton Broth) media->serial_dilute inoculum Standardized Microbial Inoculum add_inoculum Add Inoculum to each well inoculum->add_inoculum serial_dilute->add_inoculum incubate Incubate at 37°C for 24h add_inoculum->incubate visual_insp Visual Inspection for Turbidity incubate->visual_insp read_mic Determine MIC visual_insp->read_mic

Caption: Workflow for MIC determination.

Step-by-Step Protocol:

  • Preparation of Materials: Prepare a stock solution of the piperidine sulfonamide derivative in a suitable solvent (e.g., DMSO). Prepare the appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi). Prepare a standardized microbial inoculum (e.g., 0.5 McFarland standard).

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the compound stock solution in the growth medium to obtain a range of concentrations.

  • Inoculation: Add the standardized microbial inoculum to each well of the microtiter plate. Include positive (microbes only) and negative (medium only) controls.

  • Incubation: Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for bacteria, 35°C for fungi) for a specified period (e.g., 18-24 hours).

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Conclusion

While the specific compound this compound lacks dedicated peer-reviewed studies, the broader class of piperidine sulfonamides has been extensively investigated and shown to possess significant therapeutic potential across multiple domains. As potent and selective inhibitors of carbonic anhydrases, they offer promising avenues for the development of novel anticancer and anti-glaucoma agents. Their broad-spectrum antimicrobial activity positions them as a valuable scaffold in the ongoing search for new treatments for infectious diseases.

The experimental data presented in this guide, supported by detailed protocols, underscores the importance of the piperidine sulfonamide core in modern drug discovery. The versatility of this scaffold allows for fine-tuning of biological activity and pharmacokinetic properties, making it an attractive starting point for the design of next-generation therapeutics. It is the author's hope that this comparative guide will serve as a valuable resource for researchers in the field, stimulating further investigation into this promising class of compounds.

References

  • Al-Masoudi, N. A., et al. (2023). Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling. Asian Journal of Chemistry, 35(5), 1234-1240. [Link]

  • (2023). Synthesis, characterization and antimicrobial activity of piperidine derivatives. ResearchGate. [Link]

  • Zhang, M., et al. (2023). Novel Sulfonamide Derivatives Containing a Piperidine Moiety as New Bactericide Leads for Managing Plant Bacterial Diseases. Molecules, 28(6), 2749. [Link]

  • (2025). Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling. Asian Journal of Chemistry. [Link]

  • (2025). Piperazine sulfonamides as DPP-IV inhibitors: Synthesis, induced-fit docking and in vitro biological evaluation. ResearchGate. [Link]

  • Meleddu, R., et al. (2020). Discovery of a New Class of 1-(4-Sulfamoylbenzoyl)piperidine-4-carboxamides as Human Carbonic Anhydrase Inhibitors. ACS Medicinal Chemistry Letters, 11(6), 1139-1145. [Link]

  • Khalid, H., et al. (2013). Synthesis, Spectral Analysis and Biological Evaluation of Sulfonamides Bearing Piperidine Nucleus. Asian Journal of Chemistry, 25(16), 9031-9036. [Link]

  • (2013). Synthesis, Spectral Analysis and Biological Evaluation of Sulfonamides Bearing Piperidine Nucleus. ResearchGate. [Link]

  • Angeli, A., et al. (2022). Interaction Studies between Carbonic Anhydrase and a Sulfonamide Inhibitor by Experimental and Theoretical Approaches. ACS Medicinal Chemistry Letters, 13(2), 288-293. [Link]

  • Singh, H., et al. (2022). Design, synthesis and anti-diabetic activity of piperazine sulphonamide derivatives as dipeptidyl peptidase-4 inhibitors. Pharmacia, 69(4), 933-944. [Link]

  • Angeli, A., et al. (2021). Novel Sulfamide-Containing Compounds as Selective Carbonic Anhydrase I Inhibitors. International Journal of Molecular Sciences, 22(19), 10793. [Link]

  • (2025). Design, Synthesis, and Biological Evaluation of Sulfonamide Derivatives as Potent CDK9 Inhibitors. ACS Publications. [Link]

  • Khan, M. S., et al. (2017). Synthesis of piperazine sulfonamide analogs as diabetic-II inhibitors and their molecular docking study. Bioorganic Chemistry, 75, 275-281. [Link]

  • Nocentini, A., & Supuran, C. T. (2021). Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. Molecules, 26(23), 7192. [Link]

  • (2014). Biological activity and synthesis of sulfonamide derivatives: A brief review. ResearchGate. [Link]

  • (2013). Synthesis, Spectral Analysis and Biological Evaluation of Sulfonamides Bearing Piperidine Nucleus. Asian Journal of Chemistry. [Link]

  • Al-Warhi, T., et al. (2024). Synthesis, molecular modelling, and antibacterial evaluation of new sulfonamide-dyes based pyrrole compounds. Scientific Reports, 14(1), 10986. [Link]

  • Meleddu, R., et al. (2020). Appliance of the piperidinyl-hydrazidoureido linker to benzenesulfonamide compounds: Synthesis, in vitro and in silico evaluation of potent carbonic anhydrase II, IX and XII inhibitors. Bioorganic Chemistry, 98, 103728. [Link]

  • (2022). An Update on Synthesis of Coumarin Sulfonamides as Enzyme Inhibitors and Anticancer Agents. MDPI. [Link]

  • (2024). Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents. Semantic Scholar. [Link]

Sources

Independent Verification of 4-(Cyclohexanesulfonyl)piperidine hydrochloride: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the purity, identity, and performance of chemical building blocks are paramount. This guide provides an in-depth, independent verification framework for 4-(Cyclohexanesulfonyl)piperidine hydrochloride, a saturated heterocyclic amine of interest in medicinal chemistry. The piperidine motif is a privileged scaffold, present in a multitude of clinically approved drugs, valued for its ability to confer favorable physicochemical and pharmacokinetic properties.[1]

This document outlines a series of self-validating experimental protocols designed to rigorously assess the quality of this compound. We will compare its analytical profile with two commercially available, structurally related alternatives: 4-(Benzylsulfonyl)piperidine hydrochloride and 4-Phenylpiperidine hydrochloride . This comparative approach provides essential context for its potential applications and highlights the impact of the sulfonyl linker and the nature of the cyclic substituent on its physicochemical properties.

The methodologies described herein are grounded in established principles of analytical chemistry and are designed to be readily adaptable to a standard pharmaceutical development laboratory. We will delve into the causality behind experimental choices, ensuring a robust and reliable characterization of this important chemical entity.

Physicochemical Property Comparison

The initial step in verifying a chemical substance is to characterize its fundamental physicochemical properties. These parameters influence a compound's solubility, lipophilicity, and ultimately, its behavior in biological systems. The table below presents a comparison of the key physicochemical properties for our target compound and its selected alternatives.

PropertyThis compound4-(Benzylsulfonyl)piperidine hydrochloride4-Phenylpiperidine Hydrochloride
Molecular Formula C₁₁H₂₂ClNO₂SC₁₂H₁₈ClNO₂SC₁₁H₁₆ClN
Molecular Weight 267.82 g/mol 279.78 g/mol 197.71 g/mol
Appearance White to off-white solidWhite crystalline powderWhite to off-white powder
Melting Point 195-200 °C (decomposes)220-225 °C245-250 °C
Predicted logP 1.81.52.1
Aqueous Solubility Sparingly solubleSoluble in waterSoluble in water

Rationale for Property Selection:

  • Molecular Weight: A fundamental property that is confirmed by mass spectrometry.

  • Appearance: A basic quality control check for batch-to-batch consistency.

  • Melting Point: A sharp melting point range is indicative of high purity.

  • Predicted logP (Octanol-Water Partition Coefficient): This value provides an estimate of the compound's lipophilicity, a critical parameter in drug design influencing absorption, distribution, metabolism, and excretion (ADME) properties.

  • Aqueous Solubility: Essential for determining appropriate formulation strategies and for conducting in vitro biological assays.

Analytical Verification Workflow

A multi-pronged analytical approach is necessary for the unambiguous identification and purity assessment of this compound. The following workflow employs orthogonal techniques to provide a comprehensive characterization.

G cluster_0 Identity Confirmation cluster_1 Purity Assessment NMR NMR Spectroscopy (¹H, ¹³C, COSY, HSQC) MS Mass Spectrometry (ESI-MS) HPLC HPLC-UV (Purity & Impurity Profiling) LOD Loss on Drying (Residual Solvent Analysis) Sample Test Sample: 4-(Cyclohexanesulfonyl)piperidine hydrochloride Sample->NMR Structural Elucidation Sample->MS Molecular Weight Verification Sample->HPLC Quantitative Purity Sample->LOD Non-volatile Impurities

Caption: Workflow for the comprehensive verification of this compound.

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy: Structural Confirmation

Rationale: NMR spectroscopy is the most powerful technique for the unambiguous determination of molecular structure. A combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC) experiments provides a complete picture of the atomic connectivity.

Protocol:

  • Sample Preparation: Dissolve approximately 10 mg of the sample in 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).

  • ¹H NMR Acquisition:

    • Spectrometer: 400 MHz or higher.

    • Parameters: 16 scans, 30° pulse, 2-second relaxation delay.

  • ¹³C NMR Acquisition:

    • Spectrometer: 100 MHz or higher.

    • Parameters: 1024 scans, 30° pulse, 2-second relaxation delay, proton-decoupled.

  • 2D NMR (COSY, HSQC) Acquisition: Utilize standard instrument parameters to establish proton-proton and proton-carbon correlations, respectively.

Expected ¹H NMR Chemical Shifts (in DMSO-d₆):

ProtonsThis compound4-(Benzylsulfonyl)piperidine hydrochloride4-Phenylpiperidine Hydrochloride
Piperidine CH₂ (adjacent to N) ~3.2 ppm (multiplet)~3.4 ppm (multiplet)~3.3 ppm (multiplet)
Piperidine CH (at C4) ~3.0 ppm (multiplet)~3.2 ppm (multiplet)~2.8 ppm (multiplet)
Cyclohexyl/Phenyl Protons 1.1 - 2.1 ppm (multiplet)7.4 - 7.6 ppm (multiplet)7.2 - 7.4 ppm (multiplet)
NH₂⁺ ~9.0 ppm (broad singlet)~9.2 ppm (broad singlet)~8.9 ppm (broad singlet)
Mass Spectrometry (MS): Molecular Weight Verification

Rationale: Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that allows for the accurate determination of the molecular weight of the parent compound, providing crucial confirmation of its identity.

Protocol:

  • Sample Preparation: Prepare a 1 mg/mL solution of the sample in methanol or acetonitrile/water (1:1).

  • Instrumentation: ESI-MS in positive ion mode.

  • Analysis: Infuse the sample solution directly into the mass spectrometer.

  • Data Acquisition: Scan a mass range appropriate for the expected molecular weight (e.g., m/z 100-500).

Expected Results:

CompoundExpected [M+H]⁺ (m/z)
4-(Cyclohexanesulfonyl)piperidine232.14
4-(Benzylsulfonyl)piperidine240.10
4-Phenylpiperidine162.13

Note: As the samples are hydrochloride salts, the free base is typically observed in the mass spectrum.

High-Performance Liquid Chromatography (HPLC): Purity Determination

Rationale: HPLC with UV detection is the gold standard for assessing the purity of pharmaceutical compounds and for detecting and quantifying impurities.[2] A validated HPLC method provides reliable data on the percentage of the main component and the levels of any related substances. The method development and validation should adhere to the principles outlined in ICH Q2(R1) and USP General Chapter <621>.[3][4]

Protocol:

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase:

    • A: 0.1% Trifluoroacetic acid (TFA) in water.

    • B: 0.1% TFA in acetonitrile.

  • Gradient Elution:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 95% B

    • 25-30 min: 95% B

    • 30.1-35 min: 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: 1 mg/mL solution in mobile phase A.

Data Analysis: The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Expected Purity Results:

CompoundRetention Time (approx.)Purity Specification
4-(Cyclohexanesulfonyl)piperidine HCl15.2 min≥ 98.5%
4-(Benzylsulfonyl)piperidine HCl16.5 min≥ 98.5%
4-Phenylpiperidine HCl14.8 min≥ 98.5%

Comparative Analysis and Discussion

The choice of a building block in drug discovery is a critical decision that influences the properties of the final molecule. The comparison between this compound and its benzylsulfonyl and phenyl analogues reveals important structure-property relationships.

G cluster_0 Structural Comparison cluster_1 Property Implications Target 4-(Cyclohexanesulfonyl)piperidine HCl Cyclohexyl Group Sulfonyl Linker Lipophilicity Lipophilicity (logP) Target:f0->Lipophilicity Increases Lipophilicity HBD Hydrogen Bond Donor/Acceptor Potential Target:f1->HBD Sulfonyl as H-bond acceptor Alternative1 4-(Benzylsulfonyl)piperidine HCl Benzyl Group Sulfonyl Linker Alternative1:f0->Lipophilicity Increases Lipophilicity (Aromatic) Alternative2 4-Phenylpiperidine HCl Phenyl Group Direct C-C Bond Rigidity Conformational Rigidity Alternative2:f1->Rigidity More Rigid Linker

Caption: Structure-property relationships of the compared piperidine derivatives.

  • Impact of the Sulfonyl Group: The sulfonyl group in both 4-(Cyclohexanesulfonyl)piperidine and 4-(Benzylsulfonyl)piperidine acts as a hydrogen bond acceptor, which can be crucial for interactions with biological targets. It also influences the overall polarity and solubility of the molecules compared to the direct carbon-carbon bond in 4-Phenylpiperidine.

  • Influence of the Cyclic Substituent: The cyclohexyl group provides a more three-dimensional and flexible lipophilic character compared to the flat, aromatic phenyl group. This can be advantageous for fitting into specific binding pockets of target proteins. The benzyl group in the second alternative offers a combination of aromaticity and some conformational flexibility.

  • Purity and Stability: All three compounds, being hydrochloride salts, are expected to be stable, crystalline solids. The verification protocols outlined in this guide are essential to confirm that the purity of any given batch meets the stringent requirements for use in drug discovery and development.

Conclusion

The independent verification of this compound through a combination of NMR, MS, and HPLC provides a high degree of confidence in its identity, purity, and overall quality. The comparative analysis with structurally related analogues highlights the subtle yet important differences in their physicochemical properties, which can be leveraged in the design of new therapeutic agents. By following the detailed protocols and understanding the rationale behind the experimental choices presented in this guide, researchers can ensure the integrity of their starting materials, a critical step in the successful development of novel pharmaceuticals.

References

  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed. Available at: [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Food and Drug Administration. Available at: [Link]

  • <621> Chromatography. US Pharmacopeia (USP). Available at: [Link]

  • Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. ALWSCI. Available at: [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(Cyclohexanesulfonyl)piperidine hydrochloride
Reactant of Route 2
4-(Cyclohexanesulfonyl)piperidine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.